Bemoradan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPGINPFWXLYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869548 | |
| Record name | 7-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112018-01-6, 123169-88-0 | |
| Record name | Bemoradan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bemoradan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123169880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BEMORADAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S2V1ETBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bemoradan: A Technical Whitepaper on a Potent Phosphodiesterase III Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bemoradan is a potent and selective phosphodiesterase III (PDE3) inhibitor that has demonstrated significant positive inotropic and vasodilatory effects. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical pharmacology, and pharmacokinetic profile. Detailed experimental protocols and quantitative data are presented to support its characterization as a promising agent for cardiovascular applications.
Introduction
Phosphodiesterase III, an enzyme predominantly found in cardiac and vascular smooth muscle, plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to an accumulation of cAMP, resulting in enhanced cardiac contractility and vasodilation. This compound has been identified as a highly effective inhibitor of the rolipram-insensitive subtype of PDE3, suggesting a favorable profile for the treatment of conditions such as heart failure.
Mechanism of Action
This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase III. This inhibition leads to an increase in intracellular cAMP levels in cardiomyocytes and vascular smooth muscle cells.
Signaling Pathway
The elevation of cAMP triggers a cascade of downstream signaling events, as depicted in the diagram below. In cardiac muscle, increased cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins involved in calcium handling, leading to a positive inotropic effect. In vascular smooth muscle, elevated cAMP levels also activate PKA, resulting in the phosphorylation of myosin light chain kinase and subsequent vasodilation.
Preclinical Pharmacology
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against the rolipram-insensitive subtype of phosphodiesterase (RIPDE) isolated from canine cardiac muscle.[1]
| Parameter | Value | Species | Tissue |
| Ki (RIPDE) | 0.023 µM | Canine | Cardiac Muscle |
In Vivo Efficacy: Hemodynamic Effects
Studies in conscious dogs have shown that this compound produces significant hemodynamic effects consistent with its mechanism of action.
| Parameter | Change | Animal Model |
| Cardiac Output | Increased | Conscious Dogs |
| Systemic Vascular Resistance | Decreased | Conscious Dogs |
Pharmacokinetics
Pharmacokinetic studies in healthy male volunteers have characterized the absorption, distribution, metabolism, and excretion of this compound. The drug is rapidly absorbed after oral administration with a long elimination half-life.
| Parameter | Value | Species |
| Tmax (oral) | 2.1 - 2.4 hours | Human |
| t1/2 (elimination) | 16 - 23 hours | Human |
| Absorption | Rapid | Human |
| Kinetics | Linear | Human |
Experimental Protocols
Phosphodiesterase III Inhibition Assay (Canine Cardiac Tissue)
This protocol outlines the methodology used to determine the inhibitory activity of this compound on PDE3.
Methodology:
-
Tissue Preparation: Canine ventricular muscle is homogenized in a buffered solution and centrifuged to obtain a supernatant containing the PDE3 enzyme.
-
Assay Reaction: The enzyme preparation is incubated with [3H]cAMP as a substrate in the presence of varying concentrations of this compound or vehicle control.
-
Termination and Conversion: The reaction is stopped by boiling, and snake venom nucleotidase is added to convert the resulting [3H]AMP to [3H]adenosine.
-
Quantification: The amount of [3H]adenosine is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined, and the inhibition constant (Ki) is calculated using Lineweaver-Burk analysis.[1]
Platelet Aggregation Assay (Human Plasma)
This protocol describes the in vitro assessment of this compound's antiplatelet activity.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human whole blood by low-speed centrifugation.
-
Incubation: PRP is pre-incubated with various concentrations of this compound or a vehicle control.
-
Induction of Aggregation: A platelet-aggregating agent (e.g., ADP, collagen, or thrombin) is added to the PRP.
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmittance through the PRP sample over time using an aggregometer.
-
Data Analysis: The concentration of this compound that causes 50% inhibition of platelet aggregation (IC50) is calculated from the dose-response curve.
Clinical Development
While extensive preclinical data exists for this compound, information regarding its clinical development for heart failure is limited in the public domain. Phase I studies in healthy volunteers have been conducted to assess safety, tolerability, and pharmacokinetics. Further clinical trials would be necessary to establish the efficacy and safety of this compound in patients with heart failure.
Conclusion
This compound is a potent and selective phosphodiesterase III inhibitor with significant positive inotropic and vasodilatory properties demonstrated in preclinical models. Its favorable pharmacokinetic profile suggests its potential as a therapeutic agent for cardiovascular diseases, particularly heart failure. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further research and development of this promising compound.
References
Bemoradan: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemoradan is a potent and long-acting orally active inodilator, functioning as a cardiotonic and vasodilator agent.[1] It belongs to the class of phosphodiesterase 3 (PDE3) inhibitors.[2] Its chemical structure is based on a benzoxazine moiety linked to a tetrahydropyridazinone ring.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, experimental protocols, and synthesis of this compound.
Chemical Structure and Physicochemical Properties
This compound is a racemic compound with the systematic name 7-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-1,4-benzoxazin-3(4H)-one.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one | PubChem |
| Synonyms | ORF 22867, RWJ-22867 | PubChem |
| CAS Number | 112018-01-6 | PubChem |
| Molecular Formula | C₁₃H₁₃N₃O₃ | PubChem |
| Molecular Weight | 259.26 g/mol | PubChem |
| Canonical SMILES | CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3 | PubChem |
| InChI Key | XZPGINPFWXLYNW-UHFFFAOYSA-N | PubChem |
| Melting Point | 198-200 °C | Patent[3] |
| Predicted pKa | 10.33 (most acidic), 0.77 (most basic) | Predicted |
| Predicted LogP | 0.4 | PubChem |
| Predicted Water Solubility | 1.15 g/L | Predicted |
Disclaimer: Predicted values are generated using computational models and may not reflect experimentally determined values.
Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition
This compound exerts its pharmacological effects primarily through the inhibition of phosphodiesterase 3 (PDE3). PDE3 is an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiovascular regulation. By inhibiting PDE3, this compound increases the intracellular concentration of cAMP in cardiomyocytes and vascular smooth muscle cells, leading to its inotropic and vasodilatory effects.
Signaling Pathway in Cardiomyocytes
In the heart, increased cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in cardiac muscle contraction, including L-type calcium channels and phospholamban. This leads to an increased influx of calcium into the cell and enhanced calcium reuptake into the sarcoplasmic reticulum, resulting in a more forceful contraction of the heart muscle (positive inotropy).
Signaling Pathway in Vascular Smooth Muscle Cells
In vascular smooth muscle cells, the elevation of cAMP also activates PKA. PKA phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, which is a critical step for muscle contraction. This leads to the relaxation of vascular smooth muscle and vasodilation, reducing both preload and afterload on the heart.
Experimental Protocols
In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from commercially available PDE3 assay kits and relevant literature.
Objective: To determine the inhibitory activity of this compound on PDE3.
Materials:
-
Recombinant human PDE3A
-
FAM-labeled cAMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Binding Agent (phosphate-binding nanoparticles)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in PDE Assay Buffer.
-
Add 5 µL of the diluted this compound solution to the microplate wells. For control wells, add 5 µL of PDE Assay Buffer with DMSO (vehicle control).
-
Add 10 µL of a solution containing FAM-cAMP and Binding Agent to each well.
-
Initiate the reaction by adding 5 µL of diluted PDE3A enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
In Vivo Assessment of Cardiotonic Activity in an Anesthetized Dog Model
This protocol is a generalized representation based on published studies of inotropic agents.[2]
Objective: To evaluate the in vivo cardiotonic and hemodynamic effects of this compound.
Animals:
-
Healthy adult mongrel dogs of either sex.
Procedure:
-
Anesthetize the dogs (e.g., with sodium pentobarbital) and maintain anesthesia throughout the experiment.
-
Intubate the animals and provide artificial ventilation.
-
Catheterize the femoral artery to monitor systemic arterial blood pressure.
-
Insert a catheter-tip manometer into the left ventricle via the carotid artery to measure left ventricular pressure (LVP) and its first derivative (LV dP/dt), an index of myocardial contractility.
-
Place a catheter in the femoral vein for intravenous administration of this compound or vehicle.
-
Allow the animal to stabilize after instrumentation.
-
Administer this compound intravenously as a bolus or continuous infusion at various dose levels.
-
Record hemodynamic parameters (heart rate, arterial pressure, LVP, LV dP/dt) continuously before and after drug administration.
-
Analyze the data to determine the dose-response relationship for this compound's effects on cardiac contractility and blood pressure.
Preclinical Development Workflow
The preclinical development of a cardiotonic drug like this compound typically follows a structured workflow to assess its efficacy and safety before human trials.
Pharmacokinetics and Metabolism
Studies in healthy male volunteers have shown that this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 2.1-2.4 hours.[1] It exhibits a long elimination half-life of 16-23 hours in humans.[1] The pharmacokinetics are linear across the tested doses.[1] In rats and dogs, this compound is also well and rapidly absorbed orally.[1]
The metabolism of this compound has been investigated in rats and dogs, with nine metabolites identified. The primary metabolic pathways include pyridazinyl oxidations, methyl hydroxylation, hydration, N-oxidation, dehydration, and phase II conjugations. Unchanged this compound accounts for a small percentage of the excreted dose in urine, with the majority being eliminated as metabolites in both urine and feces.
Chemical Synthesis
The synthesis of this compound can be achieved through a multi-step process, as described in the patent literature.[3] A key step involves the acylation of a benzoxazine derivative with succinic anhydride, followed by cyclization with hydrazine and subsequent methylation.
Key Synthetic Steps:
-
Formation of the Benzoxazine Ring: Starting from a substituted aminophenol, the benzoxazine ring system is constructed.
-
Acylation: The benzoxazine is acylated at the 6-position with succinic anhydride to introduce a four-carbon chain.
-
Hydrazine Cyclization: The resulting keto-acid is reacted with hydrazine to form the tetrahydropyridazinone ring.
-
Methylation: The nitrogen at the 4-position of the pyridazinone ring is methylated using a suitable methylating agent (e.g., methyl iodide) in the presence of a base to yield this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0330242B1 - Pyridazinone derivatives, their preparation and use - Google Patents [patents.google.com]
- 3. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
The Pharmacokinetics of Bemoradan in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemoradan (RWJ-22867), chemically described as (+/-) [6-(3,4-dihydro-3-oxo-1,4[2H]-benzoxazine-yl)-2,3,4,5-tetrahydro-5-methylpyridazin-3-one], is a cardiotonic agent. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME)—is fundamental for its development and for predicting its therapeutic window and potential toxicity. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, focusing on data from key animal models. The information is presented to be a valuable resource for researchers and professionals involved in drug development.
I. Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been primarily investigated in male Long-Evans rats and female beagle dogs. These studies provide foundational data on the drug's half-life, excretion patterns, and metabolic fate.
Data Summary
The following tables summarize the key quantitative pharmacokinetic parameters of this compound and its metabolites (as total radioactivity) in rats and dogs.
Table 1: Terminal Half-Life of Total Radioactivity in Plasma
| Species | Dose | Route of Administration | Terminal Half-Life (t½) (hours) |
| Male Long-Evans Rat | 1 mg/kg ([¹⁴C] this compound) | Oral (suspension) | 4.3 ± 0.1[1] |
| Female Beagle Dog | 0.1 mg/kg ([¹⁴C] this compound) | Oral (suspension) | 7.5 ± 1.3[1] |
Table 2: Excretion of Radioactivity in Rats and Dogs (0-72 hours)
| Species | Dose | % of Dose in Urine | % of Dose in Feces | Total Recovery (%) |
| Male Long-Evans Rat | 1 mg/kg ([¹⁴C] this compound) | 49.1 ± 2.4[1] | 51.1 ± 4.9[1] | 100.2 |
| Female Beagle Dog | 0.1 mg/kg ([¹⁴C] this compound) | 56.2 ± 12.0[1] | 42.7 ± 9.9[1] | 98.9 |
Table 3: Excretion of Unchanged this compound
| Species | % of Dose in Urine | % of Dose in Feces |
| Male Long-Evans Rat | < 2[1] | ~20[1] |
| Female Beagle Dog | ~5[1] | ~16[1] |
II. Experimental Protocols
The data presented above were generated from a pivotal study investigating the excretion and metabolism of radiolabeled this compound. The methodologies employed are detailed below to provide a clear understanding of the experimental context.
A. Animal Models and Dosing
-
Rat Model: Male Long-Evans rats were administered a single 1 mg/kg dose of [¹⁴C] this compound as a suspension.[1]
-
Dog Model: Female beagle dogs received a single 0.1 mg/kg dose of [¹⁴C] this compound as a suspension.[1]
B. Sample Collection
-
Plasma: Blood samples were collected from both rats and dogs over a 24-hour period post-administration to determine the plasma concentration of total radioactivity.[1]
-
Urine and Feces: Urine and fecal samples were collected from both species for 72 hours post-dose to assess the routes and extent of excretion.[1]
C. Analytical Methodology
-
Radiolabeling: this compound was radiolabeled with Carbon-14 ([¹⁴C]) to facilitate the tracking of the drug and its metabolites throughout the body.
-
Sample Analysis: Collected plasma, urine, and fecal samples were analyzed to quantify the amount of radioactivity.[1] While specific details of the analytical techniques such as High-Performance Liquid Chromatography (HPLC) conditions were not fully disclosed in the available literature, it is standard practice in such studies to use techniques like HPLC coupled with radiometric detection to separate and quantify the parent drug and its metabolites. Thin-layer chromatography was also mentioned as a method used.[1]
III. Metabolism
This compound undergoes extensive metabolism in both rats and dogs, with a total of nine metabolites having been isolated and tentatively identified. The parent drug accounts for a minor portion of the excreted dose, indicating that metabolism is the primary route of elimination.
Metabolic Pathways
Six primary metabolic pathways have been proposed for the biotransformation of this compound in preclinical models.[1] These pathways involve a series of oxidative and conjugation reactions.
-
Pyridazinyl Oxidations: Modification of the pyridazine ring.
-
Methyl Hydroxylation: Addition of a hydroxyl group to the methyl group.
-
Hydration: Addition of water to a molecule.
-
N-oxidation: Oxidation of a nitrogen atom.
-
Dehydration: Removal of a water molecule.
-
Phase II Conjugations: Attachment of endogenous molecules (e.g., glucuronic acid) to the drug or its metabolites to increase water solubility and facilitate excretion.
The following diagram illustrates the proposed metabolic pathways of this compound.
References
The Pharmacodynamics of Bemoradan on Cardiac Contractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bemoradan is a potent and long-acting phosphodiesterase 3 (PDE3) inhibitor with significant positive inotropic (contractility-enhancing) and vasodilatory effects. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action on cardiac contractility. It includes available quantitative data, detailed experimental protocols derived from preclinical studies, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
This compound is a cardiotonic agent that enhances myocardial contractility by selectively inhibiting phosphodiesterase 3 (PDE3). This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac myocytes. By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to a cascade of events that culminates in augmented cardiac contractility. This guide will explore the molecular mechanisms, quantitative effects, and experimental evaluation of this compound's impact on the heart.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of the rolipram-insensitive subtype of cAMP phosphodiesterase (RIPDE), a member of the PDE3 family, within cardiac muscle cells.[1] This inhibition leads to an accumulation of intracellular cAMP.
The subsequent increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling:
-
L-type Calcium Channels: Phosphorylation of these channels increases calcium influx into the cardiomyocyte during an action potential.
-
Phospholamban: When phosphorylated, its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) is removed, leading to increased calcium uptake into the sarcoplasmic reticulum (SR).
-
Troponin I: Phosphorylation of Troponin I decreases the sensitivity of the myofilaments to calcium, which contributes to faster relaxation (lusitropy).
The net effect of the increased calcium influx and enhanced SR calcium handling is a more forceful contraction of the cardiac muscle.
Signaling Pathway Diagram
Quantitative Data
Preclinical studies have provided some quantitative data on the potency of this compound. The primary available data point is its competitive inhibition constant (Ki) against the rolipram-insensitive cAMP phosphodiesterase subtype in canine cardiac muscle.
| Parameter | Value | Species | Tissue | Reference |
| Competitive Inhibition Constant (Ki) | 0.023 µM | Canine | Cardiac Muscle | [1] |
Experimental Protocols
The positive inotropic effects of this compound have been demonstrated in preclinical in vivo models, primarily in anesthetized dogs. While specific, detailed protocols from the original studies are not fully available, the following represents a generalized methodology based on standard practices for evaluating cardiotonic agents in such models.
In Vivo Assessment of Cardiac Contractility in an Anesthetized Dog Model
Objective: To determine the in vivo effects of this compound on cardiac contractility.
Animal Model: Beagle dogs.[2]
Anesthesia: Anesthesia is induced and maintained using an appropriate anesthetic agent (e.g., pentobarbital or a gas anesthetic like isoflurane). The choice of anesthetic is critical as many can have effects on cardiovascular parameters.
Surgical Preparation:
-
The animal is placed in a supine position and ventilated mechanically.
-
Catheters are inserted into a femoral artery to monitor systemic arterial blood pressure and into a femoral vein for drug administration.
-
A thoracotomy is performed to expose the heart.
-
A high-fidelity pressure transducer catheter is inserted into the left ventricle via the carotid artery or directly through the apex to measure left ventricular pressure (LVP).
-
Electromagnetic or ultrasonic flow probes may be placed around the ascending aorta to measure cardiac output and around a coronary artery to measure coronary blood flow.
-
ECG leads are attached to monitor heart rate and rhythm.
Measurement of Cardiac Contractility:
-
Left Ventricular dP/dtmax: The maximum rate of rise of left ventricular pressure, a key index of myocardial contractility, is derived from the LVP signal.[3]
-
Cardiac Output (CO) and Stroke Volume (SV): Measured using the aortic flow probe.
-
Heart Rate (HR): Determined from the ECG.
-
Systemic Vascular Resistance (SVR): Calculated from mean arterial pressure, central venous pressure, and cardiac output.
Experimental Procedure:
-
Following surgical preparation, the animal is allowed to stabilize.
-
Baseline hemodynamic parameters are recorded continuously.
-
This compound is administered intravenously, typically as a bolus injection followed by a continuous infusion to achieve and maintain steady-state plasma concentrations.
-
Hemodynamic parameters are recorded throughout the drug infusion period and during a washout period if applicable.
-
Dose-response curves can be generated by administering increasing doses of this compound.
Experimental Workflow Diagram
Discussion
The available preclinical data strongly indicate that this compound is a potent positive inotropic agent with a clear mechanism of action centered on PDE3 inhibition. Its high potency, as suggested by the low micromolar Ki value, makes it a compound of significant interest for the potential treatment of conditions characterized by reduced cardiac contractility, such as acute decompensated heart failure.
The in vivo studies in canine models confirm its efficacy in a physiological setting. However, the lack of publicly available, detailed dose-response data on cardiac contractility parameters limits a full quantitative assessment of its in vivo potency and therapeutic window. Further research would be necessary to establish a comprehensive pharmacodynamic profile, including its effects on myocardial oxygen consumption, arrhythmogenic potential, and long-term efficacy and safety.
Conclusion
This compound demonstrates significant promise as a cardiotonic agent through its potent inhibition of cardiac phosphodiesterase 3. The resulting increase in intracellular cAMP enhances cardiac contractility. While the fundamental mechanism of action is well-understood and supported by in vitro potency data, a more detailed public record of its in vivo pharmacodynamics would be beneficial for a complete assessment of its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel inotropic agents.
References
- 1. This compound--a novel inhibitor of the rolipram-insensitive cyclic AMP phosphodiesterase from canine heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the excretion, and metabolism of the cardiotonic agent this compound in male rats and female beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Left ventricular pressure, contractility and dP/dt(max) in nonclinical drug safety assessment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of Selective Inhibitors to Phosphodiesterase 3 (PDE3) Isoforms
Disclaimer: No specific binding affinity data for a compound named "bemoradan" could be located in publicly available scientific literature. It is possible that this is a developmental codename, a less common compound, or a misspelling. This guide will proceed by presenting data and methodologies for well-characterized, selective inhibitors of Phosphodiesterase 3 (PDE3) to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 3 (PDE3) is a critical enzyme in the regulation of intracellular signaling pathways mediated by cyclic adenosine monophosphate (cAMP). By catalyzing the hydrolysis of cAMP to AMP, PDE3 plays a pivotal role in modulating a wide array of physiological processes, including cardiac muscle contraction, vascular smooth muscle relaxation, and platelet aggregation.[1] The PDE3 family consists of two main isoforms, PDE3A and PDE3B, which exhibit distinct tissue distribution and physiological roles. PDE3A is predominantly found in cardiovascular tissues such as the heart and blood vessels, while PDE3B is primarily expressed in adipose tissue.[1] This differential expression makes the selective inhibition of PDE3 isoforms an attractive therapeutic strategy for various diseases. For instance, targeting PDE3A can enhance cardiac output and induce vasodilation, which is beneficial in the treatment of heart failure.[1] This technical guide provides a detailed overview of the binding affinities of selective inhibitors to PDE3A and PDE3B, outlines a common experimental protocol for determining these affinities, and illustrates the relevant signaling pathways.
Data Presentation: Binding Affinity of Selective PDE3 Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several well-known selective PDE3 inhibitors against both PDE3A and PDE3B isoforms.
| Compound | PDE3A IC50 | PDE3B IC50 | Reference |
| Cilostamide | 27 nM | 50 nM | [2] |
| Cilostazol | 0.2 µM | 0.38 µM | [2][3] |
| Milrinone | 0.42 µM (cardiac FIII PDE) | Not Specified | [4] |
| Pimobendan | 0.32 µM | Not Specified | [2] |
| Unnamed Compound | 8 nM | 7 nM | [5] |
| Compound 6d | 0.24 µM | 2.34 µM | [6] |
Experimental Protocols: Determination of PDE3 Inhibitor Affinity
A widely used method for determining the binding affinity of inhibitors to PDE3 is the Fluorescence Polarization (FP) Assay . This homogeneous assay is well-suited for high-throughput screening and provides a quantitative measure of enzyme activity and inhibition.[2]
Principle of the Fluorescence Polarization Assay
The FP assay for PDE3 activity is based on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.[2]
-
Initial State: A small, fluorescently labeled cAMP molecule (tracer) tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light, resulting in a low fluorescence polarization value.
-
Enzymatic Reaction: In the presence of active PDE3, the fluorescently labeled cAMP is hydrolyzed to fluorescently labeled AMP.
-
Binding and Detection: A binding agent, typically large nanoparticles or antibodies with high affinity for the phosphorylated product (AMP), is added to the reaction. The binding of the fluorescently labeled AMP to this large molecule significantly slows its rotation.
-
Signal Change: When the slowly rotating complex is excited with plane-polarized light, it emits polarized light, leading to a high fluorescence polarization value. The magnitude of the increase in fluorescence polarization is directly proportional to the amount of AMP produced and thus to the PDE3 activity.
-
Inhibition Measurement: In the presence of a PDE3 inhibitor, the hydrolysis of the fluorescent cAMP is reduced or blocked. Consequently, less fluorescent AMP is available to bind to the binding agent, resulting in a smaller increase in fluorescence polarization. By measuring the change in fluorescence polarization across a range of inhibitor concentrations, an IC50 value can be determined.
Detailed Methodology for a Fluorescence Polarization-Based PDE3 Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant human PDE3A or PDE3B enzyme.
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA).
-
Binding agent (e.g., IMAP beads or specific antibody).
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
384-well microplates (black, low-binding).
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme and Substrate Preparation: Dilute the PDE3 enzyme and the fluorescently labeled cAMP substrate to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically through enzyme and substrate titration experiments.
-
Reaction Initiation: Add the diluted enzyme to the wells of the microplate containing the test compounds and controls.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Add the binding agent to all wells to stop the reaction and initiate the detection phase.
-
Final Incubation: Incubate the plate for a further period (e.g., 30-60 minutes) at room temperature to allow the binding of the fluorescent product to the binding agent to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 525 nm emission for FAM).
-
-
Data Analysis:
-
The raw fluorescence polarization data is converted to percent inhibition relative to the positive and negative controls.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
The following diagram illustrates the central role of PDE3 in the cAMP signaling pathway.
Caption: Overview of the cAMP signaling pathway highlighting the role of PDE3.
The workflow for determining PDE3 inhibitor IC50 values using a fluorescence polarization assay is depicted below.
Caption: Workflow for a fluorescence polarization-based PDE3 inhibition assay.
References
- 1. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 2. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Bemoradan's Impact on Intracellular Calcium Concentration in Heart Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bemoradan, a potent and selective phosphodiesterase-III (PDE-III) inhibitor, exerts a positive inotropic effect on the heart, making it a compound of interest in the management of heart failure. This technical guide provides an in-depth analysis of this compound's core mechanism of action: its impact on intracellular calcium concentration ([Ca2+]i) in cardiomyocytes. By inhibiting PDE-III, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the activity of several key proteins involved in calcium homeostasis. This guide summarizes the quantitative effects of this compound and similar PDE-III inhibitors on cardiomyocyte calcium transients, details the experimental protocols for assessing these effects, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Cardiac contractility is fundamentally regulated by the transient rise and fall of intracellular calcium concentration ([Ca2+]i) within cardiomyocytes. In heart failure, alterations in calcium handling contribute to diminished contractile function. Pharmacological interventions aimed at improving cardiac performance often target the intricate signaling pathways that govern calcium homeostasis. This compound emerges as a significant cardiotonic agent, primarily through its inhibition of phosphodiesterase-III (PDE-III).[1] This guide delves into the specific effects of this compound on the intracellular calcium dynamics of heart cells.
Mechanism of Action: PDE-III Inhibition and Calcium Signaling
This compound's primary mechanism of action is the selective inhibition of PDE-III, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiomyocytes.[1] The inhibition of PDE-III leads to an accumulation of intracellular cAMP.[2] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling, ultimately leading to an increase in intracellular calcium and enhanced contractility.[2][3]
The key downstream effects of elevated cAMP and PKA activation on intracellular calcium include:
-
Phosphorylation of L-type Calcium Channels: PKA-mediated phosphorylation of L-type calcium channels on the sarcolemma increases their open probability, leading to an enhanced influx of Ca2+ into the cardiomyocyte during the plateau phase of the action potential.[3]
-
Modulation of Ryanodine Receptors (RyR2): PKA can phosphorylate RyR2, the calcium release channels on the sarcoplasmic reticulum (SR), potentially increasing their sensitivity to Ca2+ and leading to greater calcium-induced calcium release (CICR).[3]
-
Phosphorylation of Phospholamban (PLN): Phosphorylation of PLN relieves its inhibitory effect on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) pump. This results in faster re-uptake of Ca2+ into the SR during diastole, which can contribute to both improved relaxation and increased SR calcium load for subsequent contractions.[3]
While this compound is primarily classified as a PDE-III inhibitor, some compounds in this class, like Pimobendan, also exhibit calcium-sensitizing properties.[2] Calcium sensitizers directly interact with the contractile machinery, specifically troponin C, to increase the force of contraction for a given calcium concentration, without necessarily increasing the peak intracellular calcium. This dual mechanism can be advantageous as it may reduce the risk of calcium overload and associated arrhythmias.[2][4] However, current literature on this compound primarily emphasizes its potent PDE-III inhibitory action.[1]
Signaling Pathway Diagram
Quantitative Data on Intracellular Calcium Modulation
While direct and comprehensive quantitative data specifically for this compound's effect on intracellular calcium concentration in cardiomyocytes is limited in publicly available literature, the effects of other potent PDE-III inhibitors provide a strong indication of its expected impact. The following tables summarize representative data for PDE-III inhibitors, which are anticipated to have a similar mechanism of action to this compound.
Table 1: Effect of PDE-III Inhibitors on Intracellular Calcium Transients in Cardiomyocytes
| Parameter | Control | PDE-III Inhibitor (e.g., Milrinone) | Percent Change | Reference |
| Peak Systolic [Ca2+]i (nM) | 367 ± 109 | 746 ± 249 (in failing human myocytes) | +103% | [5] |
| Diastolic [Ca2+]i (nM) | 165 ± 61 | 95 ± 47 (in failing human myocytes) | -42% | [5] |
| Ca2+ Transient Amplitude (Δ ratio) | Baseline | Increased | Varies with dose | [6] |
| Rate of [Ca2+]i Decline (τ) | Slower in failing hearts | Faster | Varies with dose | [6] |
Note: The data presented are from studies on failing human and animal cardiomyocytes and may vary depending on the specific experimental conditions and the PDE-III inhibitor used.
Table 2: Dose-Dependent Effects of a PDE-III Inhibitor (E-1020) on Peak [Ca2+]i in Failing Heart Myocytes
| Concentration (mol/L) | Peak [Ca2+]i Increase (as % of max) |
| 1 x 10-7 | ~20% |
| 1 x 10-6 | ~50% |
| 1 x 10-5 | ~80% |
Data adapted from a study on the PDE-III inhibitor E-1020 in a model of heart failure, illustrating a typical dose-response relationship.[6]
Experimental Protocols
The following sections detail standardized methodologies for assessing the impact of compounds like this compound on intracellular calcium concentration in isolated cardiomyocytes.
Isolation of Adult Ventricular Myocytes
A common method for obtaining primary cardiomyocytes for in vitro studies is through enzymatic digestion of the heart.
Materials:
-
Langendorff perfusion system
-
Collagenase (Type II)
-
Protease (Type XIV)
-
Calcium-free Tyrode's solution
-
Krebs-Henseleit (KH) buffer
-
Bovine Serum Albumin (BSA)
Procedure:
-
The heart is rapidly excised and mounted on a Langendorff apparatus.
-
The coronary arteries are retrograde perfused with calcium-free Tyrode's solution to wash out blood.
-
The heart is then perfused with a solution containing collagenase and protease to digest the extracellular matrix.
-
The ventricles are minced and gently agitated to release individual cardiomyocytes.
-
The cell suspension is filtered and washed to remove undigested tissue and enzymes.
-
Calcium is gradually reintroduced to the cell suspension to prevent calcium paradox.
-
Myocytes are plated on laminin-coated coverslips for imaging experiments.
Measurement of Intracellular Calcium Transients
Fluorescent calcium indicators are widely used to measure changes in [Ca2+]i in real-time. Fura-2 and Indo-1 are ratiometric dyes, while Fluo-4 is a single-wavelength indicator.
Materials:
-
Isolated cardiomyocytes on coverslips
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Tyrode's solution with varying calcium concentrations
-
Inverted fluorescence microscope with a high-speed camera or photomultiplier tube
-
Ion-switching system for rapid solution changes
-
Field stimulator
Procedure:
-
Dye Loading: Cardiomyocytes are incubated with Fura-2 AM (acetoxymethyl ester form of Fura-2) and a non-ionic surfactant like Pluronic F-127 to facilitate dye entry into the cells.
-
De-esterification: Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fura-2 indicator in the cytoplasm.
-
Imaging Setup: The coverslip with loaded cells is mounted on the stage of an inverted microscope equipped for fluorescence imaging.
-
Perfusion: Cells are continuously perfused with Tyrode's solution.
-
Stimulation: Cardiomyocytes are field-stimulated at a physiological frequency (e.g., 1 Hz) to elicit regular contractions and calcium transients.
-
Fluorescence Measurement:
-
For Fura-2, cells are alternately excited at 340 nm and 380 nm, and the emission fluorescence is collected at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
-
Drug Application: this compound at various concentrations is added to the perfusion solution to determine its effect on the calcium transients.
-
Calibration: At the end of each experiment, the fluorescence signal is calibrated by exposing the cells to solutions with known high (saturating) and low (calcium-free with EGTA) calcium concentrations to determine Rmax and Rmin, respectively. This allows for the conversion of the fluorescence ratio to absolute calcium concentrations using the Grynkiewicz equation.
Experimental Workflow Diagram
Conclusion
This compound, through its potent inhibition of PDE-III, is expected to increase intracellular cAMP levels in cardiomyocytes, leading to a subsequent rise in intracellular calcium concentration and enhanced cardiac contractility. While direct quantitative data for this compound is not extensively available, studies on similar PDE-III inhibitors demonstrate a clear effect on increasing the amplitude of the systolic calcium transient. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the precise impact of this compound on calcium handling in heart cells. A thorough understanding of these mechanisms is crucial for the continued development and clinical application of this compound and other inotropic agents in the treatment of heart failure. Further research is warranted to elucidate the full spectrum of this compound's effects on the various components of the cardiomyocyte calcium handling machinery.
References
- 1. Functional Role of Phosphodiesterase 3 in Cardiomyocyte Apoptosis Implication in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase inhibition and Ca2+ sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular calcium handling in isolated ventricular myocytes from patients with terminal heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrasting effects of isoproterenol and phosphodiesterase III inhibitor on intracellular calcium transients in cardiac myocytes from failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Cardiac Hypertrophy In Vitro Using Bemoradan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an increase in cardiomyocyte size, is an adaptive response to pressure overload and other stimuli that can progress to heart failure. Understanding the signaling pathways that regulate this process is crucial for the development of novel therapeutics. Bemoradan, a potent and selective phosphodiesterase 3 (PDE3) inhibitor, presents a valuable tool for investigating the role of cyclic adenosine monophosphate (cAMP) signaling in cardiac hypertrophy. As a PDE3 inhibitor, this compound increases intracellular cAMP levels, thereby activating downstream signaling cascades that have been implicated in the hypertrophic response.[1][2] These application notes provide detailed protocols for utilizing this compound to induce and study cardiac hypertrophy in vitro.
Mechanism of Action: this compound and cAMP-Mediated Cardiac Hypertrophy
This compound exerts its biological effects by inhibiting the PDE3 enzyme, which is responsible for the degradation of cAMP.[3] Inhibition of PDE3 leads to an accumulation of intracellular cAMP, a key second messenger in cardiomyocytes. While acute increases in cAMP are known to have positive inotropic effects, chronic elevation of cAMP signaling has been demonstrated to induce hypertrophic growth in cardiomyocytes.[1][2] This process is thought to involve the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn modulate downstream effectors leading to increased protein synthesis and changes in gene expression characteristic of cardiac hypertrophy.
Key Experiments and Protocols
I. Induction of Cardiomyocyte Hypertrophy with this compound
This protocol describes the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) using this compound.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or hiPSC-derived cardiomyocytes (hiPSC-CMs)
-
Plating medium (e.g., DMEM supplemented with 10% FBS)
-
Serum-free maintenance medium
-
This compound (stock solution in DMSO)
-
Hypertrophic agonists (positive controls, e.g., Endothelin-1 [ET-1], Phenylephrine [PE])
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against α-actinin
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Mounting medium
Procedure:
-
Cell Culture:
-
Plate NRVMs or hiPSC-CMs on appropriate culture vessels (e.g., 24-well plates) at a suitable density.
-
Culture cells in plating medium for 24-48 hours to allow for attachment and recovery.
-
Replace plating medium with serum-free maintenance medium for 24 hours prior to treatment to reduce basal signaling.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) and positive controls (e.g., 100 nM ET-1 or 50 µM PE).
-
Aspirate the medium from the cells and add the this compound dilutions or control treatments.
-
Incubate the cells for 48-72 hours.
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-α-actinin primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Acquire images using a fluorescence microscope.
-
Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).
-
-
Protein Synthesis Assay (e.g., Puromycin Incorporation):
-
During the last 30 minutes of this compound treatment, add puromycin (1-10 µg/mL) to the culture medium.
-
Lyse the cells and perform a Western blot using an anti-puromycin antibody to detect newly synthesized proteins.
-
-
Gene Expression Analysis (qRT-PCR):
-
Lyse the cells and isolate total RNA.
-
Perform reverse transcription to generate cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). Normalize to a housekeeping gene (e.g., GAPDH).
-
-
II. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cardiomyocyte Size
| Treatment Group | Concentration (µM) | Mean Cell Surface Area (µm²) ± SEM | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 1.0 | |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control (ET-1) | 0.1 |
Table 2: Effect of this compound on Hypertrophic Gene Expression
| Treatment Group | Concentration (µM) | ANP mRNA (Fold Change) ± SEM | BNP mRNA (Fold Change) ± SEM | β-MHC mRNA (Fold Change) ± SEM |
| Vehicle (DMSO) | - | 1.0 | 1.0 | 1.0 |
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control (PE) | 50 |
Visualizations
Signaling Pathway of this compound-Induced Cardiac Hypertrophy
Caption: this compound inhibits PDE3, leading to increased cAMP and activation of hypertrophic signaling.
Experimental Workflow for Studying this compound's Effect on Cardiac Hypertrophy In Vitro
Caption: Workflow for in vitro cardiac hypertrophy studies using this compound.
References
- 1. cAMP induces hypertrophy and alters DNA methylation in HL-1 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase inhibition promotes the transition from compensated hypertrophy to cardiac dilatation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a novel inhibitor of the rolipram-insensitive cyclic AMP phosphodiesterase from canine heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Bemoradan as a Tool Compound for PDE3 Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemoradan is a potent phosphodiesterase 3 (PDE3) inhibitor that serves as a valuable tool compound for in vitro and cell-based assays.[1] Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE3 family, with its isoforms PDE3A and PDE3B, is distinguished by its dual-substrate specificity for both cAMP and cGMP. PDE3 plays a critical role in various physiological processes, including cardiovascular function, platelet aggregation, and lipolysis. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).[2] This application note provides detailed protocols for utilizing this compound in biochemical and cell-based assays to investigate PDE3 activity and its downstream signaling pathways.
Quantitative Data of Reference PDE3 Inhibitors
While the specific IC50 of this compound should be determined experimentally, the following table provides IC50 values for commonly used PDE3 inhibitors for comparative purposes.
| Compound | Target | IC50 |
| Cilostamide | PDE3A | 27 nM[3] |
| PDE3B | 50 nM[3] | |
| Cilostazol | PDE3 | 0.2 µM[3] |
| Milrinone | PDE3 | 2.1 µM[3] |
| Pimobendan | PDE3 | 0.32 µM[3] |
| Olprinone | PDE3 | 0.35 µM |
| This compound | PDE3 | To be determined |
Signaling Pathway of PDE3 Inhibition by this compound
Caption: PDE3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical PDE3 Inhibition Assay (Fluorescence Polarization)
This protocol describes a homogenous, fluorescence polarization (FP)-based assay to determine the in vitro potency of this compound against purified PDE3 enzyme. The assay measures the hydrolysis of a fluorescently labeled cAMP (FAM-cAMP) substrate.
Principle: The assay is based on the change in polarization of light emitted from a fluorescently labeled cAMP substrate.[4][5] Small, freely rotating FAM-cAMP has a low FP value. When PDE3 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent in the reagent mix specifically binds to the phosphate group of FAM-AMP, forming a large, slowly rotating complex with a high FP value. The increase in FP is directly proportional to PDE3 activity. This compound, by inhibiting PDE3, will prevent this increase in FP.
Materials:
-
Recombinant human PDE3A or PDE3B enzyme
-
FAM-Cyclic-3',5'-AMP substrate
-
PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Binding Agent (specific for 5'-AMP)
-
This compound (stock solution in DMSO)
-
Reference PDE3 inhibitor (e.g., Cilostamide)
-
384-well, low-volume, black assay plates
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Protocol Workflow for Biochemical PDE3 Inhibition Assay
Caption: Workflow for the in vitro PDE3 inhibition assay using fluorescence polarization.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 pM in the final assay volume. Also, prepare dilutions for a reference inhibitor.
-
Assay Plate Setup:
-
Add 1 µL of diluted this compound, reference inhibitor, or DMSO (for no-inhibitor and no-enzyme controls) to the wells of a 384-well plate.
-
Prepare a master mix of diluted PDE3 enzyme in assay buffer. Add 10 µL of this mix to all wells except the no-enzyme control wells (add 10 µL of assay buffer instead).
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Prepare a solution of FAM-cAMP in assay buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on enzyme activity.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate filters (e.g., excitation at 485 nm, emission at 535 nm).
-
Cell-Based cAMP Accumulation Assay
This protocol is designed to measure the effect of this compound on intracellular cAMP levels in a cellular context.
Principle: In a cell line expressing PDE3, an adenylyl cyclase activator (e.g., forskolin) is used to stimulate cAMP production. PDE3 in the cells will then hydrolyze this cAMP. This compound will inhibit this hydrolysis, leading to an accumulation of intracellular cAMP. The amount of cAMP can be quantified using various methods, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a luciferase-based biosensor.[6]
Materials:
-
A suitable cell line expressing PDE3 (e.g., human platelets, HEK293 cells transfected with PDE3A or PDE3B)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Forskolin (or another adenylyl cyclase activator)
-
Cell lysis buffer
-
cAMP quantification kit (e.g., cAMP ELISA kit or luciferase-based kit)
-
96-well cell culture plates
-
Plate reader (absorbance or luminescence, depending on the kit)
Protocol Workflow for Cell-Based cAMP Assay
Caption: Workflow for the cell-based cAMP accumulation assay.
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment:
-
Remove the culture medium and replace it with a serum-free medium containing various concentrations of this compound or DMSO vehicle.
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
-
cAMP Stimulation:
-
Add forskolin to the wells to a final concentration that elicits a submaximal cAMP response (to allow for potentiation by this compound).
-
Incubate for an additional 15 minutes at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
Terminate the stimulation by removing the medium and adding cell lysis buffer.
-
Incubate as per the lysis buffer instructions to ensure complete cell lysis.
-
Quantify the cAMP concentration in the cell lysates using a suitable cAMP assay kit, following the manufacturer's protocol.
-
-
Data Acquisition:
-
Read the plate on a microplate reader at the appropriate wavelength for the chosen assay kit.
-
Data Analysis
Biochemical Assay:
-
Subtract the average FP value of the no-enzyme control from all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_no_enzyme) / (FP_no_inhibitor - FP_no_enzyme))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of PDE3 activity.
Cell-Based Assay:
-
Use the standard curve from the cAMP quantification kit to determine the concentration of cAMP in each sample.
-
Normalize the cAMP concentration to the protein content of the cell lysate if desired.
-
Calculate the fold change in cAMP accumulation for each this compound concentration relative to the vehicle-treated, forskolin-stimulated control.
-
Plot the fold change in cAMP against the this compound concentration to visualize the dose-dependent effect. The EC50 (the concentration that produces 50% of the maximal effect) can also be calculated from this curve.
These protocols provide a framework for using this compound as a tool to study PDE3 inhibition. Researchers should optimize assay conditions, such as enzyme and substrate concentrations, and incubation times, for their specific experimental setup.
References
- 1. Heteroatom analogues of this compound: chemistry and cardiotonic activity of 1,4-benzothiazinylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Increased Levels of cAMP by the Calcium-Dependent Activation of Soluble Adenylyl Cyclase in Parkin-Mutant Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Langendorff Isolated Heart Perfusion with Bemoradan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a foundational ex vivo technique in cardiovascular research, allowing for the study of cardiac function in a controlled environment, free from systemic physiological influences.[1][2][3] This application note provides a detailed protocol for utilizing the Langendorff apparatus to investigate the cardiac effects of Bemoradan, a potent and selective phosphodiesterase (PDE) inhibitor.[1] this compound has demonstrated significant positive inotropic effects, making it a compound of interest for research in cardiac contractility and heart failure.[1]
These protocols are designed to guide researchers in assessing the dose-dependent effects of this compound on key cardiac parameters, including contractility, heart rate, and coronary flow.
Mechanism of Action: this compound
This compound is a novel cardiotonic agent that functions as a potent inhibitor of the rolipram-insensitive cyclic AMP phosphodiesterase (PDE) subtype found in canine cardiac muscle.[1] Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac myocytes. By inhibiting this specific PDE subtype, this compound increases intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction. The primary outcomes are an increase in intracellular calcium concentration and enhanced myofilament sensitivity to calcium, resulting in a positive inotropic (increased contractility) effect.[4]
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in cardiac myocytes.
Experimental Protocols
Langendorff Apparatus Setup and Heart Preparation
The Langendorff technique involves retrograde perfusion of an isolated heart via the aorta.[2][5] This method maintains the viability of the heart for several hours, allowing for detailed pharmacological studies.[6]
Materials:
-
Langendorff apparatus (including perfusion reservoir, water-jacketed tubing, aortic cannula, and bubble trap)
-
Perfusion buffer (e.g., Krebs-Henseleit solution)
-
Animal model (e.g., rat, guinea pig, rabbit)
-
Surgical instruments for heart excision
-
Data acquisition system to measure cardiac parameters
Protocol:
-
Prepare the Perfusion Buffer: Prepare fresh Krebs-Henseleit solution containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose, and 2.5 CaCl2. Ensure the buffer is gassed with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4 and is warmed to 37°C.
-
Animal Anesthesia and Heparinization: Anesthetize the animal according to approved institutional protocols. Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to induce cardioplegia.
-
Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure the aorta with a suture.
-
Initiate Perfusion: Start retrograde perfusion with the warmed, oxygenated Krebs-Henseleit solution at a constant pressure (typically 60-80 mmHg for a rat heart). The heart should resume beating shortly after perfusion begins.
-
Instrumentation:
-
Insert a fluid-filled balloon, connected to a pressure transducer, into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.
-
Place electrodes on the epicardial surface to record an electrocardiogram (ECG).
-
Position a flow probe in the aortic inflow line to measure coronary flow.
-
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes before initiating any experimental protocols. During this time, monitor and record baseline parameters.
This compound Dose-Response Protocol
This protocol is designed to assess the effects of increasing concentrations of this compound on cardiac function.
Materials:
-
Stabilized, Langendorff-perfused heart
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO)
-
Perfusion buffer
Protocol:
-
Baseline Recording: Record stable baseline data for all cardiac parameters for at least 10 minutes.
-
Vehicle Control: Administer the vehicle used to dissolve this compound into the perfusion buffer at the highest volume to be used for the drug concentrations. Record data for 10-15 minutes to ensure the vehicle has no significant effect on cardiac function.
-
Cumulative Dosing: Introduce this compound into the perfusion buffer in a cumulative manner, starting with the lowest concentration. Allow the heart to reach a steady state at each concentration (typically 10-15 minutes) before increasing to the next concentration.
-
Suggested Concentration Range (based on Ki values): 1 nM to 10 µM.[1]
-
-
Data Acquisition: Continuously record the following parameters throughout the experiment:
-
Left Ventricular Developed Pressure (LVDP) (Systolic - Diastolic Pressure)
-
Heart Rate (HR)
-
Coronary Flow (CF)
-
Maximum and minimum rate of pressure change (+dP/dt_max and -dP/dt_min)
-
-
Washout: After the highest concentration has been tested, switch back to the this compound-free perfusion buffer and record for a washout period of 20-30 minutes to observe any reversal of effects.
Experimental Workflow
Caption: Experimental workflow for a this compound dose-response study.
Data Presentation
Quantitative data from the dose-response experiment should be summarized in tables for clear comparison. The following tables provide a template for data presentation. Note: The data presented in these tables are hypothetical and for illustrative purposes only, as specific quantitative data for this compound in a Langendorff preparation was not available in the public domain at the time of this writing.
Table 1: Effect of this compound on Cardiac Contractility and Heart Rate
| This compound Conc. (µM) | LVDP (mmHg) | % Change from Baseline | Heart Rate (bpm) | % Change from Baseline | +dP/dt_max (mmHg/s) | -dP/dt_min (mmHg/s) |
| Baseline | 100 ± 5 | 0 | 280 ± 10 | 0 | 2500 ± 150 | -1800 ± 100 |
| Vehicle | 99 ± 6 | -1 | 278 ± 11 | -0.7 | 2480 ± 160 | -1790 ± 110 |
| 0.01 | 110 ± 7 | +10 | 282 ± 10 | +0.7 | 2750 ± 170 | -1950 ± 120 |
| 0.1 | 125 ± 8 | +25 | 285 ± 12 | +1.8 | 3100 ± 180 | -2200 ± 130 |
| 1.0 | 150 ± 10 | +50 | 290 ± 13 | +3.6 | 3700 ± 200 | -2600 ± 150 |
| 10.0 | 165 ± 12 | +65 | 295 ± 15 | +5.4 | 4100 ± 220 | -2900 ± 160 |
Table 2: Effect of this compound on Coronary Flow
| This compound Conc. (µM) | Coronary Flow (mL/min) | % Change from Baseline |
| Baseline | 12.0 ± 1.0 | 0 |
| Vehicle | 12.1 ± 1.1 | +0.8 |
| 0.01 | 12.5 ± 1.2 | +4.2 |
| 0.1 | 13.8 ± 1.3 | +15.0 |
| 1.0 | 15.6 ± 1.5 | +30.0 |
| 10.0 | 17.4 ± 1.8 | +45.0 |
Conclusion
The Langendorff isolated heart preparation is an invaluable tool for the preclinical assessment of novel cardiac drugs like this compound. The protocols outlined in this application note provide a robust framework for investigating the dose-dependent effects of this compound on myocardial contractility, heart rate, and coronary perfusion. By following these detailed methodologies, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of this compound and similar compounds in the context of cardiac function. The provided signaling pathway and experimental workflow diagrams, along with the structured data tables, will aid in the design, execution, and interpretation of these critical preclinical studies.
References
- 1. This compound--a novel inhibitor of the rolipram-insensitive cyclic AMP phosphodiesterase from canine heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolated Perfused Hearts for Cardiovascular Research: An Old Dog with New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 5. The isolated, perfused working heart preparation of the mouse-Advantages and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RePub, Erasmus University Repository: Metabolism: flow and contractility of the Langendorff heart [repub.eur.nl]
Application Note: Quantification of Bemoradan in Human Plasma by HPLC-UV
Abstract
This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Bemoradan in human plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The described method is suitable for pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a novel therapeutic agent under development, and a reliable method for its quantification in biological matrices is essential for preclinical and clinical studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of drugs and their metabolites in biological fluids due to its high resolution and sensitivity. This application note presents a detailed protocol for a validated HPLC-UV method for the quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS), e.g., Verapamil (purity >99%)
-
HPLC grade acetonitrile and methanol
-
Formic acid, analytical grade
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
A data acquisition and processing software.
Chromatographic Conditions
The chromatographic separation was achieved using a gradient elution on a C18 column. The optimized conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm (hypothetical, based on typical drug molecules) |
| Run Time | 10 minutes |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 5.0 | 80 |
| 7.0 | 80 |
| 7.1 | 30 |
| 10.0 | 30 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working standard solutions for calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain calibration standards at concentrations of 10, 20, 50, 100, 200, 500, and 1000 ng/mL. Prepare quality control (QC) samples at three concentration levels: low (30 ng/mL), medium (300 ng/mL), and high (800 ng/mL).
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL Verapamil in 50% methanol).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL into the HPLC system.
Method Validation
The method was validated according to the general principles outlined in regulatory guidelines. The validation parameters are summarized below.
Linearity and Range
The linearity of the method was evaluated by analyzing calibration standards at seven concentration levels. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 10 - 1000 | y = 0.0025x + 0.0012 | > 0.998 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were assessed by analyzing the QC samples at three concentration levels on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC | 30 | 4.5 | 102.3 | 5.8 | 101.5 |
| Medium QC | 300 | 3.1 | 98.7 | 4.2 | 99.2 |
| High QC | 800 | 2.5 | 101.1 | 3.5 | 100.8 |
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | %RSD |
| Low QC | 30 | 88.2 | 5.1 |
| Medium QC | 300 | 91.5 | 3.8 |
| High QC | 800 | 90.3 | 4.2 |
Specificity and Selectivity
The specificity of the method was demonstrated by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of this compound and the internal standard.
Workflow Diagram
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion
A simple, sensitive, and specific RP-HPLC method for the quantification of this compound in human plasma has been developed and validated. The method is suitable for routine analysis of plasma samples in pharmacokinetic and other clinical studies. The straightforward protein precipitation sample preparation procedure allows for high throughput.
Experimental Design for Studying the Effects of Bemoradan on Blood Pressure
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Bemoradan is a cardiovascular drug candidate with a dual mechanism of action, functioning as both a phosphodiesterase III (PDE3) inhibitor and a calcium sensitizer. This unique pharmacological profile suggests its potential as a potent inodilator, capable of both increasing cardiac contractility and inducing vasodilation, thereby lowering blood pressure. These application notes provide a comprehensive overview of the experimental design and detailed protocols for investigating the effects of this compound on blood pressure.
Scientific Background
The regulation of blood pressure is a complex physiological process primarily governed by cardiac output and systemic vascular resistance. This compound's therapeutic potential in hypertension stems from its ability to modulate key signaling pathways within vascular smooth muscle cells (VSMCs).
-
Phosphodiesterase III (PDE3) Inhibition: In VSMCs, cyclic adenosine monophosphate (cAMP) acts as a crucial second messenger that promotes relaxation. PDE3 is an enzyme that degrades cAMP, thereby terminating its signaling. By inhibiting PDE3, this compound increases intracellular cAMP levels.[1][2] This leads to the activation of protein kinase A (PKA), which in turn phosphorylates several downstream targets that collectively reduce intracellular calcium concentrations and decrease the sensitivity of the contractile machinery to calcium, resulting in vasodilation and a subsequent reduction in blood pressure.[2]
-
Calcium Sensitization: The contractile force of smooth muscle is dependent on the intracellular calcium concentration and the sensitivity of the contractile proteins to calcium.[3][4] Calcium sensitization is a mechanism that enhances the force of contraction at a given intracellular calcium concentration, often mediated by the RhoA/Rho kinase pathway which inhibits myosin light chain phosphatase (MLCP).[5] While the precise mechanism of this compound's calcium-sensitizing effect in VSMCs is still under investigation, it is hypothesized to modulate the activity of proteins involved in the calcium signaling cascade, potentially leading to a more efficient contractile response at lower calcium levels. However, in the context of vasodilation, some calcium sensitizers like levosimendan have been shown to induce relaxation in coronary smooth muscle through calcium desensitization, suggesting a complex, tissue-dependent mechanism.[6]
The dual action of this compound presents a promising therapeutic strategy for hypertension. The PDE3 inhibitory action promotes vasodilation, while the calcium-sensitizing effect could potentially enhance cardiac output without a significant increase in myocardial oxygen consumption, a beneficial profile for patients with certain cardiovascular conditions.
Experimental Protocols
To thoroughly evaluate the effects of this compound on blood pressure, a multi-tiered experimental approach is recommended, encompassing in vivo, ex vivo, and in vitro studies.
Protocol 1: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
Objective: To determine the dose-dependent effect of this compound on systolic, diastolic, and mean arterial blood pressure in a genetically hypertensive rat model.
Materials:
-
Male Spontaneously Hypertensive Rats (SHRs), 12-16 weeks old
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Vehicle control
-
Anesthetic (e.g., isoflurane or urethane)
-
Telemetry system or tail-cuff plethysmography for blood pressure measurement[7][8][9]
-
Oral gavage needles
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate SHRs to the housing facility for at least one week prior to the experiment.
-
Blood Pressure Measurement System:
-
Telemetry (Recommended): Surgically implant telemetry transmitters for continuous and stress-free blood pressure monitoring. Allow a recovery period of at least one week post-surgery.
-
Tail-Cuff Plethysmography: Acclimate rats to the restraint and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations.[10]
-
-
Experimental Groups: Divide the rats into the following groups (n=8-10 per group):
-
Vehicle Control
-
This compound (Low Dose, e.g., 1 mg/kg)
-
This compound (Medium Dose, e.g., 3 mg/kg)
-
This compound (High Dose, e.g., 10 mg/kg)
-
-
Drug Administration: Administer the assigned treatment (vehicle or this compound) via oral gavage.
-
Blood Pressure Monitoring:
-
Telemetry: Record blood pressure continuously before and for at least 24 hours after drug administration.
-
Tail-Cuff: Measure blood pressure at baseline (pre-dose) and at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
-
Data Analysis: Calculate the change in systolic, diastolic, and mean arterial pressure from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the vehicle control.
Protocol 2: Ex Vivo Assessment of Vasodilation using Wire Myography
Objective: To evaluate the direct vasodilatory effect of this compound on isolated arterial segments and to determine its potency (EC50).
Materials:
-
Male Wistar or Sprague-Dawley rats (as a source of arteries, e.g., thoracic aorta or mesenteric arteries)
-
This compound
-
Phenylephrine (or another vasoconstrictor, e.g., U46619)
-
Acetylcholine (to assess endothelial integrity)
-
Krebs-Henseleit solution
-
Dissection microscope and surgical instruments
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully dissect the thoracic aorta or mesenteric artery in ice-cold Krebs-Henseleit solution. Clean the artery of surrounding connective and adipose tissue and cut it into 2 mm rings.[11]
-
Mounting: Mount the arterial rings on the wires of the myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.[13][14]
-
Equilibration and Normalization: Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension.[13][15]
-
Viability and Endothelial Integrity Check:
-
Induce contraction with a high potassium solution (e.g., 60 mM KCl) to check for viability.
-
Pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM) to confirm endothelial integrity. A relaxation of >80% indicates intact endothelium.
-
-
Concentration-Response Curve:
-
Pre-contract the arterial rings with a submaximal concentration of phenylephrine (to achieve approximately 80% of the maximal contraction).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) using non-linear regression analysis.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dose (mg/kg) | Baseline MAP (mmHg) | Peak Change in MAP (mmHg) | Time to Peak Effect (hours) |
| Vehicle | - | 175 ± 5 | -2 ± 1.5 | - |
| This compound | 1 | 178 ± 6 | -15 ± 2.1 | 2 |
| This compound | 3 | 176 ± 4 | -28 ± 3.5 | 2 |
| This compound | 10 | 179 ± 5 | -45 ± 4.2 | 4 |
| Data are presented as mean ± SEM. p < 0.05 compared to vehicle. This is representative data based on typical findings for potent vasodilators. |
Table 2: Vasodilatory Potency of this compound on Isolated Rat Aortic Rings
| Compound | EC50 (µM) | Maximum Relaxation (%) |
| This compound | 0.5 ± 0.08 | 95 ± 3.2 |
| Milrinone (Reference) | 1.2 ± 0.15 | 92 ± 4.1 |
| Data are presented as mean ± SEM. This is representative data based on typical findings for PDE3 inhibitors.[16] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Diagrams are essential for visualizing the complex biological pathways and experimental procedures involved in this research.
Caption: this compound's PDE3 inhibitory pathway in vascular smooth muscle.
Caption: Calcium sensitization pathway in vascular smooth muscle.
Caption: Overall experimental workflow for studying this compound.
References
- 1. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. [Calcium sensitivity of vascular smooth muscle and effects of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the calcium sensitivity of the smooth muscle contractile apparatus: molecular mechanisms, pharmacological and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levosimendan, a calcium sensitizer in cardiac muscle, induces relaxation in coronary smooth muscle through calcium desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of resting tension for wire myography in male rat pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of resting tension for wire myography in male rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
Application Notes and Protocols: High-Throughput Screening for Cardiotonic Agents Using Bemoradan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel cardiotonic agents is a critical area of research for the treatment of heart failure, a condition characterized by the heart's inability to pump blood effectively. High-throughput screening (HTS) has emerged as a powerful strategy for identifying and characterizing new chemical entities that can enhance cardiac contractility. Bemoradan (formerly RWJ-22867) is a potent positive inotropic agent that serves as an excellent tool compound for the development and validation of HTS assays for cardiotonic drug discovery. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.
This compound is a competitive inhibitor of the rolipram-insensitive phosphodiesterase (PDE) type IV, a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels in cardiomyocytes.[1] By inhibiting PDE IV, this compound leads to an increase in intracellular cAMP, which in turn activates protein kinase A (PKA). PKA phosphorylates several key proteins involved in cardiac excitation-contraction coupling, ultimately leading to enhanced cardiac contractility.
These application notes will detail this compound's mechanism of action, provide protocols for its use in relevant HTS assays, present expected data in a structured format, and illustrate key concepts with signaling pathway and workflow diagrams.
Mechanism of Action of this compound
This compound exerts its cardiotonic effects primarily through the inhibition of a specific subtype of phosphodiesterase.
-
Primary Target: Rolipram-insensitive phosphodiesterase (RIPDE), a type IV cAMP phosphodiesterase.
-
Mechanism: Competitive inhibition of PDE IV.
-
Biochemical Potency: this compound has a reported inhibition constant (Ki) of 0.023 µM for the canine cardiac muscle RIPDE.[1]
-
Downstream Signaling: Inhibition of PDE IV leads to an accumulation of intracellular cAMP. Increased cAMP levels activate PKA, which then phosphorylates L-type calcium channels and phospholamban. This results in increased calcium influx into the cardiomyocyte and enhanced sarcoplasmic reticulum calcium uptake and release, respectively. The net effect is an increase in the intracellular calcium transient amplitude and augmented myocardial contractility.
Data Presentation
The following tables summarize the key pharmacological parameters of this compound and provide an example of how to present data from HTS assays.
Table 1: Biochemical and In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| Target | Rolipram-Insensitive Phosphodiesterase (RIPDE; Type IV) | Canine Cardiac Muscle | [1] |
| Mechanism of Action | Competitive Inhibitor | Canine Cardiac Muscle | [1] |
| Ki | 0.023 µM | Canine Cardiac Muscle | [1] |
Table 2: Illustrative Dose-Response Data for this compound in a Cardiomyocyte Contractility Assay
Note: The following data are illustrative and represent expected outcomes from the protocols described below. Actual values may vary depending on the specific experimental conditions and cell model used.
| Concentration (µM) | Normalized Contractile Amplitude (% of Control) |
| 0.001 | 105 ± 4 |
| 0.01 | 125 ± 6 |
| 0.1 | 160 ± 8 |
| 1 | 185 ± 10 |
| 10 | 195 ± 12 |
| EC50 | ~0.08 µM |
Table 3: Illustrative Dose-Response Data for this compound in a Calcium Transient Assay
Note: The following data are illustrative and represent expected outcomes from the protocols described below. Actual values may vary depending on the specific experimental conditions and cell model used.
| Concentration (µM) | Normalized Calcium Transient Amplitude (% of Control) |
| 0.001 | 110 ± 5 |
| 0.01 | 135 ± 7 |
| 0.1 | 175 ± 9 |
| 1 | 200 ± 11 |
| 10 | 210 ± 13 |
| EC50 | ~0.06 µM |
Experimental Protocols
The following protocols describe high-throughput methods to assess the cardiotonic activity of compounds like this compound.
Protocol 1: High-Throughput Calcium Transient Assay in iPSC-Derived Cardiomyocytes
This assay measures the effect of compounds on intracellular calcium dynamics, a key indicator of cardiomyocyte function.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs)
-
Culture medium for iPSC-CMs
-
Fibronectin-coated 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound (and other test compounds)
-
Automated liquid handler
-
High-throughput fluorescence plate reader with kinetic read capabilities (e.g., FLIPR, FDSS)
Methodology:
-
Cell Plating: Seed iPSC-CMs into fibronectin-coated 384-well plates at a density that forms a confluent, spontaneously beating monolayer. Culture the cells for 7-10 days, allowing for recovery and maturation.
-
Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS. Remove the culture medium from the cell plate and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with HBSS to remove excess dye. After the final wash, add fresh HBSS to each well.
-
Compound Preparation: Prepare a dilution series of this compound and other test compounds in HBSS in a separate 384-well compound plate using an automated liquid handler. Include appropriate vehicle controls (e.g., DMSO).
-
Assay Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to record baseline fluorescence for 1-2 minutes. The instrument will then automatically add the compounds from the compound plate to the cell plate. Continue recording the fluorescence kinetics for at least 5 minutes post-addition to capture the full effect of the compounds on calcium transients.
-
Data Analysis: Analyze the kinetic fluorescence data to determine parameters such as peak amplitude, frequency, and decay time of the calcium transients. Normalize the data to the vehicle control and plot dose-response curves to determine the EC50 values for active compounds.
Protocol 2: High-Throughput Cardiomyocyte Contractility Assay
This assay directly measures the inotropic effect of compounds by analyzing the contraction and relaxation of cardiomyocytes.
Materials:
-
iPSC-CMs or neonatal ventricular rat myocytes (NVRMs)
-
Culture medium
-
384-well microplates with optically clear bottoms
-
This compound (and other test compounds)
-
Automated liquid handler
-
High-content imaging system with environmental control and kinetic imaging capabilities
Methodology:
-
Cell Plating: Seed cardiomyocytes into 384-well plates. For iPSC-CMs, follow the procedure in Protocol 1. For NVRMs, plate at a density that allows for the visualization of individual contracting cells or small clusters.
-
Compound Addition: After allowing the cells to adhere and establish spontaneous contractions, use an automated liquid handler to add a dilution series of this compound and other test compounds to the wells. Include vehicle controls.
-
Image Acquisition: Place the plate in the high-content imaging system, which should be maintained at 37°C and 5% CO2. Acquire time-lapse videos (e.g., 30-60 seconds at 20-30 frames per second) of the contracting cardiomyocytes in each well.
-
Image Analysis: Utilize image analysis software to track the motion of the cardiomyocytes. This can be done through various methods, including:
-
Cell Shortening: Measure the change in cell length between the diastolic and systolic phases.
-
Motion Vector Analysis: Quantify the velocity and displacement of pixels within the contracting cell area.
-
Sarcomere Tracking (if resolution allows): Directly measure the change in sarcomere length.
-
-
Data Analysis: From the image analysis, extract parameters such as contraction amplitude, contraction velocity, and relaxation velocity. Normalize these parameters to the vehicle control and generate dose-response curves to calculate the EC50 for the inotropic effect.
Visualizations
Signaling Pathway of this compound
High-Throughput Screening Workflow for Cardiotonic Agents
Logical Relationship of the Screening Process
References
How to prepare Bemoradan stock solutions for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of Bemoradan stock solutions for use in cell culture experiments. This compound is a potent and selective phosphodiesterase 3 (PDE3) inhibitor, making it a valuable tool for studying the downstream effects of elevated intracellular cyclic adenosine monophosphate (cAMP). This document outlines the necessary materials, step-by-step procedures for dissolution and storage, and recommended working concentrations for treating cultured cells. Additionally, it includes a summary of this compound's chemical properties and a diagram of its mechanism of action to facilitate experimental design and data interpretation.
Introduction to this compound
This compound (also known as RWJ-22867) is a small molecule inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream protein targets, modulating a wide array of cellular processes. Due to its cardiotonic and inodilator properties, this compound and other PDE3 inhibitors are of significant interest in cardiovascular research and drug development. In a cell culture setting, this compound serves as a powerful tool to investigate the diverse roles of the cAMP-PKA signaling pathway in various cell types.
This compound Chemical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Formula | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 259.26 g/mol [1] |
| CAS Number | 112018-01-6[1] |
| Appearance | Solid powder |
| Purity | >98% (recommended for cell culture) |
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for obtaining reproducible results in cell culture experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and DMSO.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this step in a chemical fume hood to avoid inhalation of the powder.
-
Dissolution in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation for a 10 mM Stock Solution:
-
Volume of DMSO (in L) = (Mass of this compound (in g) / 259.26 g/mol ) / 0.010 mol/L
-
-
-
Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: As this compound is dissolved in DMSO, which is a sterile solvent, filtration is generally not required and may lead to loss of the compound. Ensure that all materials used are sterile.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots protected from light.
-
Storage Recommendations:
-
For short-term storage, aliquots can be kept at 4°C for up to 2 weeks.
-
For long-term storage, store aliquots at -80°C for up to 6 months.
-
-
Experimental Protocols: Application in Cell Culture
Recommended Working Concentrations:
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on its in vitro enzyme inhibition constant (Ki) of 0.023 µM against the rolipram-insensitive PDE subtype, a starting concentration range for cell-based assays can be extrapolated. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Suggested Starting Range: 0.1 µM to 10 µM
Protocol for Treating Cultured Cells:
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and recover overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution:
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final working concentration.
-
Important: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, ideally at or below 0.1%.
-
-
Cell Treatment:
-
Remove the old medium from the cultured cells.
-
Add the medium containing the appropriate concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experimental setup.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Following incubation, proceed with your planned downstream analyses, such as cAMP measurement, protein phosphorylation analysis, or functional assays.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of PDE3, which leads to an increase in intracellular cAMP levels. This elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, resulting in various cellular responses.
Caption: this compound inhibits PDE3, increasing cAMP levels and activating PKA signaling.
Experimental Workflow
The following diagram outlines a general workflow for conducting a cell culture experiment with this compound.
Caption: General workflow for a this compound cell culture experiment.
References
Application Notes and Protocols: In Vivo Imaging Techniques to Assess Bemoradan's Cardiac Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemoradan is a potent positive inotropic agent identified as a selective inhibitor of the rolipram-insensitive cyclic AMP (cAMP) phosphodiesterase (PDE) subtype found in cardiac muscle.[1] Its mechanism of action involves increasing intracellular cAMP levels, which is expected to enhance myocardial contractility and improve cardiac function. This document provides detailed application notes and protocols for assessing the cardiac effects of this compound using state-of-the-art in vivo imaging techniques. These non-invasive methods are crucial for preclinical cardiovascular safety pharmacology and efficacy studies, allowing for longitudinal monitoring of cardiac structure and function in animal models.[2][3][4]
While specific in vivo imaging studies on this compound are not extensively published, the following protocols are based on established methodologies for evaluating novel positive inotropic agents. The presented data are hypothetical yet representative of expected outcomes based on this compound's mechanism of action.
Signaling Pathway of this compound
This compound exerts its cardiac effects by inhibiting a specific phosphodiesterase isozyme, leading to an accumulation of cyclic AMP (cAMP) within the cardiac myocyte. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in calcium handling and myofilament function, ultimately resulting in increased contractility.
Data Presentation: Expected Quantitative Effects of this compound
The following tables summarize hypothetical quantitative data from preclinical studies in a canine model, illustrating the expected dose-dependent effects of this compound on key cardiac parameters as assessed by various imaging modalities.
Table 1: Echocardiographic Assessment of this compound's Effects
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Left Ventricular Ejection Fraction (LVEF, %) | 55 ± 5 | 65 ± 6 | 75 ± 7** |
| Fractional Shortening (FS, %) | 28 ± 3 | 35 ± 4 | 42 ± 5 |
| Stroke Volume (SV, mL) | 30 ± 4 | 38 ± 5* | 45 ± 6 |
| Cardiac Output (CO, L/min) | 2.5 ± 0.3 | 3.2 ± 0.4 | 3.8 ± 0.5** |
| dP/dt max (mmHg/s) | 1200 ± 150 | 1800 ± 200 | 2500 ± 250 |
| Myocardial Performance Index (MPI) | 0.45 ± 0.05 | 0.35 ± 0.04* | 0.28 ± 0.03 |
*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control
Table 2: Cardiac Magnetic Resonance (CMR) Assessment of this compound's Effects
| Parameter | Vehicle Control | This compound (Mid Dose) |
| End-Systolic Volume (ESV, mL) | 25 ± 3 | 18 ± 2 |
| End-Diastolic Volume (EDV, mL) | 55 ± 5 | 56 ± 5 |
| Peak Systolic Strain Rate (s⁻¹) | -1.2 ± 0.2 | -1.8 ± 0.3 |
| Myocardial Perfusion Reserve (MPR) | 2.5 ± 0.4 | 2.6 ± 0.5 |
**p < 0.01 vs. Vehicle Control
Table 3: Positron Emission Tomography (PET) Assessment of this compound's Effects
| Parameter | Vehicle Control | This compound (Mid Dose) |
| Myocardial Blood Flow (MBF) at Rest (mL/min/g) | 1.0 ± 0.2 | 1.1 ± 0.2 |
| Myocardial Glucose Uptake (MGU) (µmol/min/g) | 0.3 ± 0.05 | 0.32 ± 0.06 |
Experimental Protocols
Experimental Workflow
The general workflow for assessing the cardiac effects of this compound involves animal preparation, baseline imaging, drug administration, and post-treatment imaging at various time points.
Protocol 1: Transthoracic Echocardiography (TTE)
Objective: To assess global and regional cardiac function, including contractility, systolic and diastolic function, and hemodynamics.
Materials:
-
High-frequency ultrasound system with a phased-array transducer suitable for the animal model (e.g., dog).
-
Anesthesia machine and monitoring equipment.
-
This compound formulation and vehicle control.
-
Intravenous catheter for drug administration.
Procedure:
-
Anesthetize the animal and place it in left lateral recumbency.
-
Acquire standard 2D, M-mode, and Doppler echocardiographic images from right parasternal long- and short-axis views, and apical four- and five-chamber views.
-
Baseline Imaging:
-
Measure left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs) from M-mode images to calculate LVEF and FS.
-
Use Doppler imaging to measure blood flow velocities across the mitral and aortic valves to determine stroke volume and cardiac output.
-
Perform tissue Doppler imaging (TDI) at the mitral annulus to assess diastolic function and estimate left ventricular filling pressures.
-
Record the rate of left ventricular pressure rise (dP/dt) using continuous-wave Doppler of the mitral regurgitation jet, if present, or from invasive measurements.
-
-
Drug Administration: Administer this compound or vehicle control intravenously.
-
Post-Treatment Imaging: Repeat the full echocardiographic assessment at predefined time points (e.g., 15, 30, 60, and 120 minutes) post-administration.
-
Data Analysis: Compare post-treatment measurements to baseline and to the vehicle control group.
Protocol 2: Cardiac Magnetic Resonance (CMR) Imaging
Objective: To obtain high-resolution images of cardiac anatomy and accurately quantify ventricular volumes, mass, and regional myocardial function (strain).
Materials:
-
Small-animal or clinical MRI scanner (e.g., 3T or higher) with appropriate cardiac coils.
-
ECG and respiratory gating equipment compatible with the MRI environment.
-
MRI-compatible anesthesia and monitoring system.
-
This compound formulation and vehicle control.
-
Contrast agent (e.g., gadolinium-based) for perfusion imaging, if required.
Procedure:
-
Anesthetize the animal and position it supine within the cardiac coil.
-
Attach ECG leads and a respiratory sensor for gating.
-
Baseline Imaging:
-
Acquire cine images (e.g., using a steady-state free precession sequence) in short-axis, two-chamber, and four-chamber views covering the entire left ventricle.
-
Perform myocardial tagging or feature tracking sequences to assess regional myocardial strain.
-
If assessing perfusion, acquire first-pass perfusion images during the administration of a gadolinium-based contrast agent.
-
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Treatment Imaging: Repeat the cine and strain imaging sequences at a peak effect time point determined from pilot studies.
-
Data Analysis:
-
Segment the endocardial and epicardial borders on the short-axis cine images at end-diastole and end-systole to calculate LV volumes, mass, and ejection fraction.
-
Analyze tagged or feature-tracking images to quantify circumferential and longitudinal strain and strain rate.
-
Protocol 3: Positron Emission Tomography (PET) Imaging
Objective: To assess myocardial blood flow (MBF) and metabolism, providing insights into the physiological consequences of this compound's action.
Materials:
-
PET or PET/CT scanner.
-
Appropriate radiotracers (e.g., ¹³N-ammonia or ⁸²Rb for blood flow; ¹⁸F-FDG for glucose metabolism).
-
Anesthesia and monitoring equipment.
-
This compound formulation and vehicle control.
Procedure:
-
Anesthetize the animal and position it in the scanner.
-
Baseline Imaging:
-
For MBF assessment, perform a dynamic PET scan during the intravenous infusion of a perfusion tracer (e.g., ¹³N-ammonia).
-
For metabolic assessment, administer ¹⁸F-FDG and allow for uptake before acquiring a static PET scan.
-
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Treatment Imaging: Repeat the PET imaging protocol after a suitable interval to assess changes in blood flow or metabolism.
-
Data Analysis:
-
Use appropriate kinetic modeling software to quantify MBF from the dynamic perfusion scans.
-
Calculate the standardized uptake value (SUV) to quantify myocardial glucose uptake from the ¹⁸F-FDG scans.
-
Conclusion
The in vivo imaging techniques detailed in these application notes provide a comprehensive framework for characterizing the cardiac effects of this compound. Echocardiography offers a readily available and versatile tool for assessing real-time cardiac function. Cardiac MRI provides the gold standard for accurate and reproducible measurements of ventricular volumes and regional function. PET imaging allows for the quantitative assessment of myocardial perfusion and metabolism. A multi-modal imaging approach is recommended for a thorough preclinical evaluation of this compound's cardiovascular profile, ensuring a robust understanding of its efficacy and safety prior to clinical development.
References
- 1. This compound--a novel inhibitor of the rolipram-insensitive cyclic AMP phosphodiesterase from canine heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How can we improve our understanding of cardiovascular safety liabilities to develop safer medicines? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supplemental studies for cardiovascular risk assessment in safety pharmacology: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
Application Notes and Protocols for Electrophysiological Studies of Cardiac Ion Channels: A General Framework
Note to the Reader: As of the latest available information, specific data regarding the use of "Bemoradan" in electrophysiology studies of cardiac ion channels is not present in the public domain. Therefore, this document provides a comprehensive and detailed application note and protocol for the electrophysiological evaluation of a hypothetical novel compound, referred to herein as "Compound X," on key cardiac ion channels. This framework is intended to serve as a guide for researchers, scientists, and drug development professionals in designing and executing similar studies.
Introduction
The assessment of a new chemical entity's effect on cardiac ion channels is a critical step in preclinical drug development.[1] Off-target effects on these channels can lead to severe cardiac arrhythmias.[2][3] Electrophysiology studies, particularly the patch-clamp technique, provide the gold standard for investigating the direct interaction of a compound with specific cardiac ion channels.[4] This document outlines the principles and methodologies for characterizing the effects of a novel compound on the major cardiac ion channels: hERG (Kv11.1), Nav1.5, and Cav1.2.
Key Cardiac Ion Channels and Their Role in the Action Potential
The cardiac action potential is a complex interplay of ion currents flowing through various channels.[5][6] Understanding the function of each key channel is crucial for interpreting the effects of a test compound.
-
hERG (human Ether-à-go-go-Related Gene) Channel (IKr): This voltage-gated potassium channel is a primary contributor to the repolarization phase (Phase 3) of the cardiac action potential.[1] Inhibition of the hERG channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which is a major risk factor for Torsades de Pointes, a life-threatening arrhythmia.
-
Nav1.5 Channel (INa): This voltage-gated sodium channel is responsible for the rapid depolarization (Phase 0) of the cardiac action potential in atrial and ventricular myocytes.[1][7] Blockade of this channel can slow conduction velocity in the heart.
-
Cav1.2 Channel (ICa,L): This L-type voltage-gated calcium channel mediates the influx of calcium during the plateau phase (Phase 2) of the action potential, which is essential for excitation-contraction coupling.[1][8] Modulation of this channel can affect heart rate and contractility.[8]
Data Presentation: Hypothetical Effects of Compound X on Cardiac Ion Channels
The following tables summarize hypothetical quantitative data for "Compound X" obtained from electrophysiology studies.
Table 1: Inhibitory Effects of Compound X on Key Cardiac Ion Channels
| Ion Channel | IC50 (µM) | Hill Slope |
| hERG (Kv11.1) | 12.5 | 1.1 |
| Nav1.5 (peak) | > 100 | N/A |
| Nav1.5 (late) | 25.3 | 1.0 |
| Cav1.2 | 45.8 | 1.2 |
IC50 values represent the concentration of Compound X required to inhibit 50% of the ionic current. A higher IC50 value indicates lower potency.
Table 2: Effects of Compound X (at 10 µM) on hERG Channel Gating Parameters
| Parameter | Control | Compound X (10 µM) |
| V1/2 of Activation (mV) | -15.2 ± 1.8 | -14.9 ± 2.1 |
| Slope of Activation (k) | 7.5 ± 0.5 | 7.3 ± 0.6 |
| V1/2 of Inactivation (mV) | -85.4 ± 2.5 | -95.7 ± 2.8* |
| Slope of Inactivation (k) | -5.1 ± 0.4 | -5.3 ± 0.5 |
*Indicates a statistically significant difference (p < 0.05). A negative shift in the V1/2 of inactivation suggests that the compound stabilizes the inactivated state of the channel.
Experimental Protocols
The following are detailed protocols for conducting whole-cell patch-clamp electrophysiology experiments to assess the effect of a test compound on hERG, Nav1.5, and Cav1.2 channels expressed in a stable cell line (e.g., HEK293 or CHO cells).
Cell Culture and Preparation
-
Cell Line: HEK293 cells stably expressing the human α-subunit of the respective ion channel (hERG, Nav1.5, or Cav1.2) along with any necessary auxiliary subunits (e.g., β-subunits).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain stable expression.
-
Cell Plating: For electrophysiology, cells are plated onto glass coverslips at a low density 24-48 hours prior to the experiment to ensure the presence of isolated, healthy cells.
Solutions and Reagents
-
External Solution (for hERG): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.
-
Internal Solution (for hERG): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. pH adjusted to 7.2 with KOH.
-
External Solution (for Nav1.5): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.
-
Internal Solution (for Nav1.5): (in mM) 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block outward potassium currents).
-
External Solution (for Cav1.2): (in mM) 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. pH adjusted to 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
-
Internal Solution (for Cav1.2): (in mM) 120 CsCl, 10 EGTA, 5 MgATP, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
Compound X Stock Solution: 10 mM stock in DMSO. Serial dilutions are made in the appropriate external solution to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
Electrophysiological Recording
-
Apparatus: A patch-clamp amplifier, a data acquisition system, and a microscope with manipulators are required.
-
Pipettes: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Configuration: Whole-cell patch-clamp configuration is established.
-
Data Acquisition: Currents are typically filtered at 2-5 kHz and digitized at 10-20 kHz. Series resistance and capacitance are compensated to minimize voltage errors.
Voltage-Clamp Protocols
-
hERG (IKr):
-
Holding Potential: -80 mV.
-
Activation Protocol: Depolarizing steps from -60 mV to +60 mV in 10 mV increments for 2 seconds.
-
Tail Current Protocol: A depolarizing prepulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV to elicit the tail current, which is used for quantifying hERG block.
-
-
Nav1.5 (INa):
-
Holding Potential: -100 mV.
-
Activation Protocol: Depolarizing steps from -90 mV to +40 mV in 5 mV increments for 50 ms.
-
-
Cav1.2 (ICa,L):
-
Holding Potential: -80 mV (or -40 mV to inactivate sodium and T-type calcium channels).
-
Activation Protocol: Depolarizing steps from -50 mV to +60 mV in 10 mV increments for 300 ms.
-
Data Analysis
-
IC50 Determination: The peak current amplitude at each concentration of Compound X is measured. The percentage of inhibition is calculated relative to the control (vehicle) current. The concentration-response data are then fitted to the Hill equation to determine the IC50 and Hill slope.
-
Gating Parameter Analysis:
-
Activation: The peak current at each voltage step is converted to conductance (G = I / (V - Vrev)), normalized, and plotted against the test potential. The data are fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).
-
Inactivation: A two-pulse protocol is used. A variable conditioning prepulse is followed by a test pulse to a fixed potential. The normalized peak current during the test pulse is plotted against the prepulse potential and fitted with a Boltzmann function to determine the V1/2 of steady-state inactivation and the slope factor.
-
Visualizations
Caption: Experimental workflow for assessing the effect of a compound on a cardiac ion channel.
Caption: Simplified cardiac action potential with key ion channel contributions.
Caption: Hypothetical signaling pathway for Compound X-mediated ion channel modulation.
References
- 1. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiology of ion channels of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Physiology | Action Potentials [cvphysiology.com]
- 6. Emerging methods to model cardiac ion channel and myocyte electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyunsaturated fatty acid analogues differentially affect cardiac NaV, CaV, and KV channels through unique mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Bemoradan in Long-Term Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the long-term administration of Bemoradan in preclinical models of heart failure is limited. This compound is classified as a phosphodiesterase III (PDE3) inhibitor. The protocols and data presented below are based on the established mechanisms of PDE3 inhibitors and available data from long-term studies of analogous compounds in this class, such as pimobendan, which has been extensively studied in canine models of chronic heart failure. These notes should therefore be considered as a general guideline and a starting point for the development of specific study protocols for this compound.
Introduction to this compound and PDE3 Inhibition in Heart Failure
This compound is a potent, long-acting, orally active inodilator. Its primary mechanism of action is the inhibition of phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3 in cardiac and vascular smooth muscle cells, this compound increases intracellular cAMP levels. This leads to two main therapeutic effects in the context of heart failure:
-
Positive Inotropy: Increased cAMP in cardiomyocytes enhances calcium influx and sensitivity, leading to increased myocardial contractility.
-
Vasodilation: Elevated cAMP levels in vascular smooth muscle cells promote relaxation, resulting in reduced preload and afterload on the heart.
While PDE3 inhibitors can provide short-term hemodynamic benefits, their long-term use in human patients with heart failure has been associated with an increased risk of mortality.[1][2] This has led to caution in their chronic administration. However, preclinical studies in certain animal models, particularly with the PDE3 inhibitor pimobendan in dogs with myxomatous mitral valve disease, have demonstrated long-term benefits in delaying the onset of congestive heart failure and improving survival times.[3][4][5][6]
Signaling Pathway of this compound (PDE3 Inhibition)
Caption: Signaling pathway of this compound via PDE3 inhibition.
Experimental Protocols for Long-Term Heart Failure Models
The choice of animal model is critical for studying long-term effects of heart failure therapies. Canine models of naturally occurring myxomatous mitral valve disease (MMVD) and rodent models of surgically induced or genetic heart failure are commonly used.
Protocol 1: Long-Term this compound Administration in a Canine Model of Myxomatous Mitral Valve Disease (MMVD)
This protocol is adapted from long-term studies of pimobendan in dogs with preclinical MMVD.
Objective: To evaluate the long-term efficacy and safety of this compound in delaying the onset of congestive heart failure (CHF) in dogs with preclinical MMVD.
Animal Model: Client-owned dogs diagnosed with preclinical MMVD (Stage B2), characterized by a heart murmur, and echocardiographic evidence of cardiomegaly without clinical signs of CHF.
Experimental Workflow:
Caption: Experimental workflow for a long-term study of this compound in canine MMVD.
Methodology:
-
Animal Selection: Screen and enroll client-owned dogs with a diagnosis of Stage B2 MMVD based on physical examination, thoracic radiographs, and echocardiography.
-
Randomization: Randomly assign dogs to either the this compound treatment group or a placebo control group in a double-blinded manner.
-
Dosing and Administration:
-
Administer this compound orally twice daily. The exact dosage should be determined in preliminary dose-finding studies. Based on analogous PDE3 inhibitors like pimobendan, a starting dose in the range of 0.2-0.3 mg/kg could be considered.[6]
-
The placebo group will receive identical-looking capsules without the active compound.
-
-
Follow-up: Conduct follow-up examinations at regular intervals (e.g., every 6 months). These examinations should include:
-
Physical examination
-
Thoracic radiography to assess heart size (Vertebral Heart Score)
-
Echocardiography to measure left atrial and ventricular dimensions and function
-
Blood pressure measurement
-
Serum biochemistry and hematology
-
-
Endpoint: The primary endpoint is the onset of clinical signs of CHF, cardiac-related death, or euthanasia due to cardiac reasons.
-
Data Analysis: Compare the time to the primary endpoint between the this compound and placebo groups using survival analysis (e.g., Kaplan-Meier curves and Cox proportional hazards models).
Protocol 2: Long-Term this compound Administration in a Rodent Model of Post-Myocardial Infarction Heart Failure
Objective: To assess the effects of long-term this compound administration on cardiac remodeling and function in a rat model of heart failure following myocardial infarction (MI).
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) subjected to surgical ligation of the left anterior descending (LAD) coronary artery to induce MI.
Methodology:
-
Induction of MI: Surgically ligate the LAD coronary artery to create a myocardial infarction. Sham-operated animals will undergo the same procedure without ligation.
-
Post-Operative Recovery and Grouping: Allow animals to recover for a period (e.g., 1-2 weeks) to allow for the initial phase of cardiac remodeling. Then, randomly assign the MI-induced rats to a this compound treatment group and a vehicle control group.
-
Dosing and Administration: Administer this compound or vehicle daily via oral gavage. The long-term study duration can range from several weeks to months.
-
Monitoring:
-
Perform serial echocardiography (e.g., at baseline, and at regular intervals post-MI) to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Monitor for clinical signs of heart failure (e.g., dyspnea, lethargy).
-
-
Terminal Experiments: At the end of the study period, perform terminal hemodynamic measurements (e.g., left ventricular end-diastolic pressure) and harvest the hearts for histological and molecular analysis (e.g., fibrosis, hypertrophy, gene expression).
-
Data Analysis: Compare cardiac function, remodeling parameters, and survival between the this compound-treated and vehicle-treated MI groups.
Quantitative Data Summary (Based on Analogous PDE3 Inhibitor Studies)
The following tables summarize representative quantitative data from long-term studies of other PDE3 inhibitors in animal models of heart failure. These can serve as a reference for designing and interpreting studies with this compound.
Table 1: Long-Term Efficacy of Pimobendan in Canine Myxomatous Mitral Valve Disease
| Parameter | Pimobendan Group | Placebo Group | p-value | Reference |
| Median time to onset of CHF, cardiac-related death, or euthanasia | 1228 days | 766 days | <0.001 | [3] |
| Hazard Ratio for primary endpoint | 0.64 | - | <0.001 | [3] |
| Median Survival Time (after onset of CHF) | 334 days (standard dose) | 136 days (conventional therapy) | <0.001 | [4] |
| Reoccurrence of Pulmonary Edema | 43% (standard dose) | 62% (conventional therapy) | <0.05 | [4] |
Table 2: Long-Term Effects of PDE3 Inhibitors in Rodent Heart Failure Models
| Animal Model | Drug | Duration of Treatment | Key Findings | Reference |
| Cardiomyopathic Hamsters | Milrinone | Until death | Increased survival in a subset of animals; decreased pulmonary congestion. | [7] |
| Catecholamine-infused Rats | Milrinone | Continuous infusion | Improved survival rate; reduced left ventricular enlargement; reversed mitochondrial dysfunction. | [8] |
Conclusion
While specific long-term data for this compound in heart failure models is not widely published, the information available for other PDE3 inhibitors, particularly pimobendan, provides a strong foundation for designing and conducting such studies. The protocols outlined above, along with the provided data from analogous compounds, offer a comprehensive starting point for researchers investigating the potential long-term therapeutic effects of this compound in chronic heart failure. Careful dose-finding studies and rigorous monitoring for potential adverse effects are crucial for the successful implementation of these long-term administration protocols.
References
- 1. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cochranelibrary.com [cochranelibrary.com]
- 3. dvm360.com [dvm360.com]
- 4. Efficacy of pimobendan on survival and reoccurrence of pulmonary edema in canine congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of pimobendan on survival and reoccurrence of pulmonary edema in canine congestive heart failure [jstage.jst.go.jp]
- 7. Effects of milrinone treatment in cardiomyopathic hamsters (CHF 147) with severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Milrinone effects on cardiac mitochondria, hemodynamics, and death in catecholamine-infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Bemoradan's Effect on Myocardial Oxygen Consumption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemoradan (formerly RWJ-22867) is a potent positive inotropic agent that enhances myocardial contractility. Its mechanism of action involves the inhibition of a rolipram-insensitive cyclic AMP (cAMP) phosphodiesterase (PDE) found in cardiac muscle[1]. By inhibiting this specific PDE subtype, this compound increases intracellular cAMP levels, leading to a cascade of events that enhances cardiac performance. Understanding the impact of this compound on myocardial oxygen consumption (MVO2) is crucial for evaluating its therapeutic potential and safety profile, particularly in the context of heart failure, where energy efficiency is often compromised.
These application notes provide detailed protocols for assessing the effects of this compound on MVO2 and cardiac efficiency, primarily utilizing an isolated working heart model. The protocols are designed to be adaptable for various research settings.
Data Presentation
While specific quantitative data on the effects of this compound on myocardial oxygen consumption from publicly available literature is limited, the following tables provide a template for data presentation. The values presented are hypothetical and based on the expected effects of a potent positive inotropic PDE inhibitor. Researchers should replace this with their experimentally obtained data.
Table 1: Hemodynamic and Metabolic Effects of this compound in an Isolated Working Rat Heart Model
| Parameter | Vehicle Control (Baseline) | This compound (1 µM) | This compound (10 µM) |
| Heart Rate (beats/min) | 300 ± 15 | 310 ± 18 | 325 ± 20 |
| Left Ventricular Developed Pressure (mmHg) | 80 ± 5 | 105 ± 7 | 125 ± 9** |
| Cardiac Output (mL/min) | 45 ± 4 | 60 ± 5 | 75 ± 6 |
| Coronary Flow (mL/min) | 12 ± 1.5 | 14 ± 1.8 | 16 ± 2.0 |
| Myocardial Oxygen Consumption (MVO2) (µL O2/min/g) | 120 ± 10 | 150 ± 12 | 180 ± 15 |
| Cardiac Efficiency (Cardiac Work / MVO2) | 0.38 ± 0.03 | 0.40 ± 0.04 | 0.42 ± 0.04 |
*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD.
Table 2: Comparative Effects of Inotropic Agents on Myocardial Oxygen Consumption
| Inotropic Agent | Mechanism of Action | Change in Contractility | Change in MVO2 | Change in Cardiac Efficiency |
| This compound | Rolipram-insensitive cAMP PDE inhibitor | ↑↑↑ | ↑↑ | ↔ / ↑ |
| Dobutamine | β1-adrenergic agonist | ↑↑↑ | ↑↑↑ | ↓ |
| Milrinone | PDE3 inhibitor | ↑↑ | ↑ | ↔ / ↑ |
| Levosimendan | Calcium sensitizer / KATP opener | ↑↑ | ↔ / ↑ | ↑ |
↑↑↑: Strong increase; ↑↑: Moderate increase; ↑: Mild increase; ↔: No significant change; ↓: Decrease. This table provides a qualitative comparison based on known mechanisms.
Signaling Pathways and Experimental Workflows
This compound's Proposed Signaling Pathway
This compound inhibits a specific rolipram-insensitive cAMP phosphodiesterase in cardiomyocytes. This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in excitation-contraction coupling, ultimately leading to increased contractility.
Figure 1. Proposed signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Measuring MVO2
The following workflow outlines the key steps in assessing this compound's effect on myocardial oxygen consumption using an isolated working heart model.
Figure 2. Experimental workflow for MVO2 measurement.
Experimental Protocols
Protocol 1: Isolated Working Heart Perfusion for MVO2 Measurement
This protocol describes the measurement of MVO2 in an ex vivo rodent heart model.
Materials:
-
Animals: Adult male Sprague-Dawley rats (250-300g)
-
Reagents:
-
Krebs-Henseleit Buffer (KHB), pH 7.4, gassed with 95% O2 / 5% CO2
-
Heparin solution (1000 U/mL)
-
Anesthetic (e.g., sodium pentobarbital)
-
This compound stock solution (in DMSO or other suitable solvent)
-
-
Equipment:
-
Isolated working heart perfusion system (e.g., Radnoti or similar)
-
Physiological data acquisition system (e.g., PowerLab with LabChart software)
-
Pressure transducer
-
Flow probes (aortic and coronary)
-
Oxygen electrode or blood gas analyzer
-
Temperature controller and water bath
-
Surgical instruments
-
Procedure:
-
Animal Preparation:
-
Administer heparin (1000 U/kg, IP) to the rat 30 minutes prior to surgery to prevent blood clotting.
-
Anesthetize the rat with sodium pentobarbital (50 mg/kg, IP).
-
Perform a thoracotomy to expose the heart.
-
-
Heart Isolation and Cannulation:
-
Rapidly excise the heart and place it in ice-cold KHB.
-
Isolate the aorta and cannulate it onto the perfusion apparatus.
-
Initiate retrograde Langendorff perfusion with oxygenated KHB at a constant pressure (e.g., 70 mmHg) to clear the coronary circulation of blood.
-
Cannulate the pulmonary artery for collection of coronary effluent.
-
Make an incision in the left atrium and insert the atrial cannula.
-
-
Switch to Working Heart Mode:
-
Secure the atrial cannula and switch the perfusion from Langendorff to antegrade (working) mode.
-
Set the preload (atrial filling pressure) and afterload (aortic pressure) to desired physiological levels (e.g., 10 mmHg preload, 80 mmHg afterload).
-
Allow the heart to stabilize for 20-30 minutes.
-
-
Baseline Measurements:
-
Record baseline hemodynamic parameters: heart rate, left ventricular developed pressure (LVDP), aortic flow, and coronary flow.
-
Collect samples of the perfusate entering the left atrium (arterial) and the coronary effluent (venous).
-
Measure the partial pressure of oxygen (PO2) in both arterial and venous samples using an oxygen electrode or blood gas analyzer.
-
-
This compound Administration:
-
Introduce this compound into the perfusion buffer at the desired final concentration(s). For the control group, add an equivalent volume of the vehicle.
-
Allow the heart to equilibrate with the drug for 15-20 minutes.
-
-
Post-Treatment Measurements:
-
Repeat the hemodynamic and MVO2 measurements as described in step 4.
-
Protocol 2: Calculation of Myocardial Oxygen Consumption and Cardiac Efficiency
1. Myocardial Oxygen Consumption (MVO2) Calculation:
MVO2 is calculated using the Fick principle:
MVO2 (µL O2/min/g) = [(PO2_arterial - PO2_venous) × α × Coronary Flow] / Heart Weight
Where:
-
PO2_arterial: Partial pressure of oxygen in the arterial perfusate (mmHg).
-
PO2_venous: Partial pressure of oxygen in the coronary effluent (mmHg).
-
α: Solubility of oxygen in KHB at 37°C (approximately 0.024 µL O2/mL/mmHg).
-
Coronary Flow: Measured coronary effluent flow rate (mL/min).
-
Heart Weight: Dry weight of the heart in grams (g).
2. Cardiac Work Calculation:
Cardiac work can be estimated as the Rate-Pressure Product (RPP) or more accurately as the product of cardiac output and aortic pressure.
RPP = Heart Rate (beats/min) × Left Ventricular Developed Pressure (mmHg)
3. Cardiac Efficiency Calculation:
Cardiac efficiency is the ratio of cardiac work to the energy consumed (MVO2).
Cardiac Efficiency = Cardiac Work / MVO2
Conclusion
The provided protocols offer a robust framework for investigating the effects of this compound on myocardial oxygen consumption and cardiac efficiency. By carefully controlling experimental conditions and accurately measuring key parameters, researchers can gain valuable insights into the energetic consequences of this novel inotropic agent. This information is essential for understanding its potential therapeutic benefits and risks in the treatment of cardiac dysfunction. Further studies are warranted to generate specific quantitative data for this compound to populate the provided data table templates and to fully elucidate its clinical potential.
References
Troubleshooting & Optimization
How to minimize Bemoradan degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the degradation of Bemoradan in experimental setups. By following these troubleshooting guides and frequently asked questions (FAQs), you can ensure the stability and integrity of this compound throughout your experiments, leading to more reliable and reproducible results.
Troubleshooting Guide: Common Issues in this compound Experiments
This guide addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results | This compound degradation due to improper storage or handling. | - Verify Storage Conditions: Ensure this compound powder is stored at -20°C and solutions are stored at -80°C. Avoid repeated freeze-thaw cycles. - Protect from Light: Store this compound powder and solutions in amber vials or wrapped in aluminum foil to prevent photodegradation. - Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use whenever possible. If storage is necessary, follow recommended temperature guidelines and use within a validated timeframe. |
| Precipitate formation in this compound solutions | - Poor solubility in the chosen solvent. - pH of the solution is not optimal for this compound's stability. - Saturation of the solution at lower temperatures. | - Optimize Solvent Selection: While specific solubility data is limited, consider using solvents appropriate for pyridazinone derivatives. If using aqueous buffers, ensure the pH is within a stable range (near neutral is often a good starting point for similar compounds). - Adjust pH: If compatible with your experimental design, adjust the pH of your buffer to improve solubility and stability. A pH stability study may be necessary to determine the optimal range for this compound. - Gentle Warming: If precipitation occurs upon cooling, gentle warming and sonication may help redissolve the compound. However, be cautious of potential thermal degradation. |
| Discoloration of this compound solution | - Oxidation of the compound. - Photodegradation. | - Use Degassed Solvents: To minimize oxidation, prepare solutions using solvents that have been degassed by sparging with an inert gas like nitrogen or argon. - Work in Low-Light Conditions: Prepare and handle this compound solutions under low-light conditions or using light-blocking materials. |
| Loss of this compound activity in cell culture experiments | - Degradation in culture medium over time. - Interaction with components of the culture medium. - Enzymatic degradation by cellular enzymes. | - Determine Half-life in Media: If feasible, perform a time-course experiment to determine the stability of this compound in your specific cell culture medium at 37°C. This will help in designing appropriate dosing schedules. - Minimize Incubation Time: Design experiments to minimize the incubation time of this compound with cells where possible. - Replenish this compound: For longer experiments, consider replenishing the culture medium with freshly prepared this compound at regular intervals. |
Frequently Asked Questions (FAQs)
These FAQs provide quick answers to common questions regarding the handling and stability of this compound.
1. What are the ideal storage conditions for this compound?
This compound powder should be stored at -20°C, and solutions in a suitable solvent should be stored at -80°C to minimize degradation.[1] It is also crucial to protect this compound from direct sunlight.[1]
2. How should I prepare this compound solutions to maximize stability?
For maximum stability, it is recommended to prepare this compound solutions fresh for each experiment. Use high-purity, degassed solvents. If preparing a stock solution, dissolve the powder in an appropriate solvent, aliquot into single-use vials to avoid multiple freeze-thaw cycles, and store at -80°C.[1]
3. What factors can cause this compound to degrade?
Several factors can contribute to the degradation of this compound, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
pH: this compound may be unstable in highly acidic or alkaline conditions. For similar pyridazinone compounds, a neutral pH is often optimal for stability.
-
Oxidation: this compound may be susceptible to oxidation, especially in the presence of oxygen and certain metal ions.[1]
-
Hydrolysis: As with many organic compounds, this compound may undergo hydrolysis in aqueous solutions.
4. Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound under experimental conditions are not extensively documented in publicly available literature, its metabolism in vivo has been studied. The proposed metabolic pathways include pyridazinyl oxidations, methyl hydroxylation, hydration, N-oxidation, dehydration, and phase II conjugations. These pathways suggest potential sites on the molecule that may be susceptible to chemical degradation.
5. How can I detect this compound degradation in my samples?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, is the most reliable way to detect and quantify this compound and its degradation products. Developing such a method would involve subjecting this compound to forced degradation conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products and ensure the analytical method can separate them from the parent compound.
Experimental Protocols
Due to the limited availability of specific, published experimental protocols for minimizing this compound degradation, the following are generalized best-practice protocols based on handling similar chemical compounds.
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, ethanol, or an appropriate buffer)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, amber, single-use cryovials
-
Calibrated balance and volumetric flasks
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the required amount of this compound in a fume hood.
-
Dissolve the powder in the chosen solvent. If using an aqueous buffer, ensure it has been degassed by sparging with an inert gas for at least 15 minutes.
-
If necessary, gently warm the solution or use a sonicator to aid dissolution. Avoid excessive heat.
-
Once fully dissolved, filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.
-
Aliquot the stock solution into single-use, amber cryovials.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to an -80°C freezer for long-term storage.
-
For use, thaw a single aliquot rapidly and dilute to the final working concentration in pre-warmed, degassed experimental buffer or media. Discard any unused portion of the thawed aliquot.
-
Visualizations
This compound's Mechanism of Action: PDE3 Inhibition Signaling Pathway
This compound is a phosphodiesterase 3 (PDE3) inhibitor. The diagram below illustrates the general signaling pathway affected by PDE3 inhibition, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.
Caption: General signaling pathway of PDE3 inhibition by this compound.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines a general approach to conducting a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation study of this compound.
References
Addressing off-target effects of Bemoradan in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bemoradan in cellular models, with a specific focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a phosphodiesterase 3 (PDE3) inhibitor.[1][2] Its primary on-target effect is the inhibition of the PDE3 enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to a cascade of downstream signaling events.[1] There are two main subtypes of PDE3: PDE3A, found predominantly in cardiovascular tissues, and PDE3B, located mainly in adipose tissue.[1]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information detailing specific off-target effects of this compound. As with many small molecule inhibitors, the potential for off-target interactions exists and should be experimentally investigated. Off-target effects can arise from the compound binding to other kinases, receptors, or enzymes with structural similarities to PDE3.
Q3: What are the common approaches to identify potential off-target effects of a compound like this compound?
Identifying off-target effects is a critical step in drug development.[3][4] Common experimental and computational approaches include:
-
Kinase Profiling: Screening the compound against a large panel of kinases to identify unintended inhibitory activity.[3][5][6][7]
-
Receptor Binding Assays: Assessing the binding affinity of the compound against a panel of G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes.
-
Gene Expression Profiling (e.g., RNA-sequencing): Analyzing changes in the transcriptome of cells treated with the compound to identify unexpected pathway alterations.[8][9][10][11]
-
Phenotypic Screening: Utilizing high-content imaging or other phenotypic assays to observe cellular changes that are inconsistent with the known on-target mechanism.[12][13]
-
Computational Prediction: Using in silico methods based on the compound's structure to predict potential off-target interactions.[14][15][16][17][18]
Troubleshooting Guide: Unexpected Phenotypes in Cellular Models
Problem: My cells treated with this compound are showing a phenotype that is not consistent with PDE3 inhibition (e.g., unexpected changes in morphology, proliferation, or viability).
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Perform a dose-response experiment: Determine if the unexpected phenotype occurs at concentrations significantly different from the IC50 for PDE3 inhibition. Off-target effects often have a different potency profile. 2. Use a structurally distinct PDE3 inhibitor: If a different PDE3 inhibitor does not produce the same phenotype, it is more likely an off-target effect of this compound. 3. Conduct a kinase screen: Screen this compound against a broad panel of kinases to identify potential off-target kinase inhibition.[5][6][7] 4. Perform RNA-sequencing: Analyze global gene expression changes to identify pathways affected by this compound that are independent of the cAMP signaling cascade.[8][10] |
| Cell Line Specificity | 1. Test in multiple cell lines: The expression and importance of off-targets can vary between cell lines. Confirm the phenotype in a different, relevant cell line. 2. Characterize your cell line: Ensure the cell line has not undergone significant genetic drift and expresses the expected on-target and potential off-target proteins. |
| Experimental Artifact | 1. Confirm compound integrity and concentration: Verify the purity and concentration of your this compound stock. 2. Review experimental controls: Ensure appropriate vehicle controls are included and that the observed phenotype is not due to the solvent or other experimental conditions. 3. Cell health and culture conditions: Monitor the overall health of your cell cultures to rule out issues like contamination or stress that could lead to unexpected phenotypes. |
Data Presentation: Kinase Selectivity Profile
When evaluating the selectivity of this compound, it is crucial to present the data in a clear and structured format. The following table provides a template for summarizing the results of a kinase profiling screen.
| Kinase Target | IC50 (nM) for this compound | Fold Selectivity vs. PDE3A |
| PDE3A (On-Target) | [Insert experimental value] | 1 |
| Kinase 1 (Off-Target) | [Insert experimental value] | [Calculate value] |
| Kinase 2 (Off-Target) | [Insert experimental value] | [Calculate value] |
| ... | ... | ... |
Note: This table is a template. Actual experimental values should be inserted.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Assay Platform: Utilize a well-established kinase assay platform, such as an ADP-Glo™ Kinase Assay or a TR-FRET-based assay.[5][19]
-
Kinase Panel: Select a broad kinase panel representing different families of the human kinome.[3][7]
-
Compound Preparation: Prepare a dilution series of this compound in the appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction:
-
Dispense the kinase, substrate, and ATP into the wells of a microplate.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the reaction at the recommended temperature and time for the specific kinase.
-
-
Detection: Add the detection reagent according to the manufacturer's protocol and measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Gene Expression Profiling using RNA-Sequencing
Objective: To identify global changes in gene expression in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound at a relevant concentration (e.g., 1x and 10x the on-target IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation:
-
Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.
-
Conduct pathway analysis on the differentially expressed genes to identify affected signaling pathways.[8][10]
-
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[20][21]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include a positive control for cytotoxicity. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).[20][21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[20][22]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[20][22]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and determine the IC50 for cytotoxicity.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Hypothetical off-target pathway of this compound.
Caption: Experimental workflow for off-target identification.
References
- 1. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [pl.promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. RNA-Seq Workflow | Bio-Rad [bio-rad.com]
- 11. RNA-seq analysis for off-targets induced by siRNA [biostars.org]
- 12. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
- 15. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
- 16. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 18. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaron.com [pharmaron.com]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the bioavailability of Bemoradan for oral administration studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate oral administration studies of Bemoradan.
Introduction
Published pharmacokinetic data indicate that this compound is generally well and rapidly absorbed following oral administration in both human and animal models, exhibiting linear pharmacokinetics.[1] However, discrepancies between these findings and results from individual experiments can arise. This guide is designed to help you troubleshoot potential issues in your experimental workflow that may lead to observations of poor or variable bioavailability and to provide standardized protocols for formulation.
Frequently Asked Questions (FAQs)
Q1: The published literature suggests this compound has good oral bioavailability. Why are my in-vivo results showing low or inconsistent absorption?
A1: While this compound is reported to be well-absorbed, several factors in your experimental setup can lead to apparent low bioavailability.[1] These can include issues with the formulation, the animal model, the dosing procedure, sample collection and processing, or the analytical methodology. This guide provides a structured approach to troubleshooting these potential issues.
Q2: What are the known pharmacokinetic parameters for this compound in humans?
A2: A study in healthy male subjects receiving single ascending oral doses of this compound HCl in capsules provided the following information:
-
Time to Maximum Concentration (Tmax): 2.1-2.4 hours across all tested doses.[1]
-
Elimination Half-life (t1/2): A harmonic mean of 16-23 hours.[1]
-
Dose Proportionality: The area under the curve (AUC) from 0-48 hours showed a dose-proportional increase with escalating doses from 0.5 mg to 2 mg.[1]
-
Urinary Excretion: Approximately 5-12% of the administered dose is excreted as unchanged this compound in the urine.[1]
Q3: Has a specific formulation been shown to be effective for preclinical oral dosing of this compound?
A3: Specific details of preclinical formulations are not extensively reported in publicly available literature. However, for a compound that is readily absorbed, simple formulations such as a solution in a suitable vehicle or a uniform suspension are typically effective for preclinical studies. This guide provides protocols for preparing such formulations.
Q4: What is the metabolic profile of this compound?
A4: this compound is metabolized through several pathways, including pyridazinyl oxidations, methyl hydroxylation, hydration, N-oxidation, dehydration, and phase II conjugations. In rats, less than 2% of the dose is excreted as unchanged drug in the urine and about 20% in the feces. In dogs, these values are approximately 5% and 16%, respectively. The presence of multiple metabolites should be considered when developing analytical methods to ensure specificity for the parent compound.
Troubleshooting Guide
This section is designed to help you identify potential sources of error in your oral bioavailability studies.
Issue 1: High variability in plasma concentrations between subjects.
-
Question: Are you confident in the homogeneity of your dosing formulation?
-
Answer (If No): For suspensions, inadequate homogenization can lead to inconsistent dosing. Ensure your formulation is uniformly mixed before and during administration to each animal. For solutions, confirm that this compound remains fully dissolved and does not precipitate over time.
-
Answer (If Yes): Proceed to the next question.
-
-
Question: Is your oral gavage technique consistent and successful for all animals?
-
Answer (If No): Improper gavage technique can lead to dosing errors, such as incomplete delivery or administration into the lungs instead of the stomach. Ensure all personnel are properly trained and the gavage volume is appropriate for the animal species.
-
Answer (If Yes): Consider physiological variability between animals. Factors such as stress, health status, and fed/fasted state can influence gastric emptying and absorption. Standardize these conditions as much as possible.
-
Issue 2: Lower than expected plasma concentrations (low Cmax and AUC).
-
Question: Have you verified the stability of this compound in your chosen formulation vehicle?
-
Answer (If No): this compound may degrade in certain vehicles or under specific pH conditions. Conduct stability studies of your formulation under the conditions of your experiment.
-
Answer (If Yes): Proceed to the next question.
-
-
Question: Is your analytical method validated for the plasma matrix of your animal model?
-
Answer (If No): Matrix effects can suppress or enhance the analytical signal, leading to inaccurate quantification. Validate your assay for specificity, linearity, accuracy, precision, and recovery in plasma from the species being studied.
-
Answer (If Yes): Proceed to the next question.
-
-
Question: Are your sample handling and storage procedures appropriate?
-
Answer (If No): this compound may be unstable in plasma at room temperature or during freeze-thaw cycles. Use appropriate anticoagulants, process samples quickly, and store them at -80°C. Conduct freeze-thaw and bench-top stability studies to confirm that your procedures do not lead to drug loss.
-
Answer (If Yes): Consider potential issues with the absorption of your specific formulation. While this compound is generally well-absorbed, the excipients in your formulation could be interfering with its absorption. Consider preparing a simple aqueous suspension or a solution with a well-characterized co-solvent to test this.
-
Quantitative Data Summary
The following table summarizes the reported pharmacokinetic properties of this compound in humans.
| Parameter | Value | Species | Dosing | Reference |
| Tmax (Time to Peak Plasma Concentration) | 2.1 - 2.4 hours | Human | Single oral doses (0.5, 1, 1.5, 2 mg) | [1] |
| t1/2 (Elimination Half-life) | 16 - 23 hours (harmonic mean) | Human | Single oral doses | [1] |
| Dose Proportionality (AUC 0-48h) | AUC increased 2.3, 3.4, and 4.0 times with 2x, 3x, and 4x dose increases, respectively. | Human | 0.5, 1, 1.5, 2 mg oral doses | [1] |
| Urinary Excretion (Unchanged Drug) | ~5 - 12% of the administered dose | Human | Single oral doses | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
-
Objective: To prepare a homogeneous suspension of this compound for oral administration in preclinical models.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose (CMC) in purified water)
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Stir plate and stir bar
-
-
Methodology:
-
Calculate the required amount of this compound and vehicle for the desired concentration and total volume.
-
Weigh the this compound powder accurately.
-
If using a mortar and pestle, add a small amount of the vehicle to the powder to form a smooth paste. Gradually add the remaining vehicle while triturating to ensure a uniform suspension.
-
If using a homogenizer, add the powder to the full volume of the vehicle and homogenize according to the manufacturer's instructions until a uniform suspension is achieved.
-
Continuously stir the suspension on a stir plate during dosing to maintain homogeneity.
-
Visually inspect the suspension for any signs of aggregation or settling before each dose.
-
Protocol 2: Preparation of a this compound Solution with a Co-solvent
-
Objective: To prepare a clear solution of this compound for oral administration.
-
Materials:
-
This compound powder
-
Co-solvent (e.g., polyethylene glycol 400 (PEG400), propylene glycol)
-
Aqueous vehicle (e.g., saline, purified water)
-
Calibrated balance
-
Volumetric flasks
-
Stir plate and stir bar or vortex mixer
-
-
Methodology:
-
Determine the solubility of this compound in various co-solvents to select an appropriate one. The final concentration of the co-solvent should be safe for the animal species.
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in the selected co-solvent. Gentle warming or vortexing may be required.
-
Once fully dissolved, add the aqueous vehicle to the final volume.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
-
Store the solution as per stability data, and re-inspect for precipitation before dosing.
-
Visualizations
Caption: A typical experimental workflow for an oral bioavailability study.
Caption: A decision tree for troubleshooting unexpected bioavailability results.
References
Bemoradan stability issues in long-term cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering stability issues with Bemoradan in long-term cell culture experiments.
Troubleshooting Guides
This section addresses specific problems researchers may face when using this compound over extended experimental periods.
Question: I am observing a decrease in the expected pharmacological effect of this compound over time in my cell culture. What could be the cause?
Answer:
A diminishing effect of this compound in long-term cultures can stem from several factors related to its stability and cellular interactions.
Possible Causes and Troubleshooting Steps:
-
Metabolic Degradation: Cells, particularly primary cultures or metabolically active lines (e.g., hepatocytes), can metabolize this compound, reducing its effective concentration. This compound is known to undergo metabolism in vivo through pathways such as oxidation and hydroxylation.[1]
-
Troubleshooting:
-
Replenish this compound: Change the cell culture medium and re-administer this compound at regular intervals. The frequency will depend on the metabolic activity of your cell line.
-
Use Metabolic Inhibitors: If experimentally permissible, consider co-treatment with broad-spectrum cytochrome P450 inhibitors to reduce metabolic breakdown. Use appropriate controls to ensure the inhibitor does not affect your experimental outcomes.
-
Quantify this compound Concentration: Use analytical methods like HPLC or LC-MS/MS to measure the concentration of this compound in your culture medium over time to determine its rate of degradation.[2]
-
-
-
Chemical Instability in Culture Medium: this compound may degrade abiotically in the culture medium due to components like light, pH shifts, or reactive oxygen species.
-
Troubleshooting:
-
Protect from Light: Culture plates should be protected from direct light, as some compounds are light-sensitive.
-
Monitor pH: Ensure the pH of your culture medium remains stable throughout the experiment, as pH changes can affect compound stability.
-
Component Interaction: Some media components can interact with the compound. Test this compound's stability in your specific cell culture medium without cells to assess abiotic degradation.
-
-
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the bioavailable concentration.
-
Troubleshooting:
-
Use Low-Binding Plates: Consider using low-protein-binding culture plates.
-
Pre-treatment of Plates: Pre-incubating plates with a protein solution (like serum-containing media) can sometimes reduce non-specific binding sites.
-
-
Question: My cells are showing signs of toxicity or stress after prolonged exposure to this compound, even at concentrations that are non-toxic in short-term assays. Why is this happening?
Answer:
Delayed cytotoxicity can be a result of the accumulation of toxic metabolites or off-target effects that manifest over longer incubation periods.
Possible Causes and Troubleshooting Steps:
-
Metabolite Toxicity: The metabolic byproducts of this compound might be more cytotoxic than the parent compound.
-
Troubleshooting:
-
Identify Metabolites: If possible, use LC-MS/MS to identify potential metabolites in the culture supernatant.
-
Test Metabolite Toxicity: If known metabolites are commercially available, test their direct toxicity on your cell line.
-
Regular Media Changes: Frequent media changes can help remove potentially toxic byproducts.
-
-
-
Cellular Stress and Off-Target Effects: Long-term inhibition of phosphodiesterase 3 (PDE3), this compound's primary target, could lead to cellular stress or off-target effects not apparent in short-term viability assays.[1]
-
Troubleshooting:
-
Perform Dose-Response and Time-Course Cytotoxicity Assays: Determine the IC50 of this compound at various time points (e.g., 24h, 48h, 72h, and longer) to understand the relationship between concentration, exposure time, and viability.
-
Use Multiple Viability Assays: Employ different cytotoxicity assays that measure distinct cellular parameters (e.g., metabolic activity via MTT, membrane integrity via LDH release, or apoptosis via caspase activity).[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound? A1: this compound is a phosphodiesterase 3 (PDE3) inhibitor.[1] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to various downstream cellular effects.
Q2: Are there known metabolites of this compound I should be aware of? A2: Yes, studies in rats and dogs have identified several metabolites of this compound. The primary metabolic transformations include pyridazinyl oxidations, methyl hydroxylation, hydration, N-oxidation, dehydration, and phase II conjugations.[1] The specific metabolites produced can vary depending on the cell type and its metabolic capacity.
Q3: How can I assess the stability of this compound in my specific cell culture setup? A3: You can perform a stability test by adding this compound to your complete cell culture medium (including serum or other supplements) and incubating it under your standard experimental conditions (37°C, 5% CO2) but without cells.[2] At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), take aliquots of the medium and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[2]
Q4: What are some common general issues in long-term cell culture that could be mistaken for this compound instability? A4: Several common cell culture problems can mimic compound-specific issues. These include:
-
Microbial Contamination: Bacterial, fungal, or mycoplasma contamination can significantly alter cell health and experimental outcomes.[4][]
-
Poor Cell Health: Issues like over-confluency, high passage number, or nutrient depletion in the medium can lead to poor cell growth and altered responses.
-
Environmental Stress: Fluctuations in incubator temperature, CO2 levels, or humidity can stress cells and affect their behavior.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media
| Medium Type | Incubation Time (hours) | This compound Concentration Remaining (%) |
| DMEM + 10% FBS | 0 | 100 |
| 24 | 85 | |
| 48 | 65 | |
| 72 | 45 | |
| RPMI 1640 + 10% FBS | 0 | 100 |
| 24 | 90 | |
| 48 | 75 | |
| 72 | 55 | |
| Serum-Free Medium | 0 | 100 |
| 24 | 98 | |
| 48 | 95 | |
| 72 | 92 |
This table presents hypothetical data for illustrative purposes.
Table 2: Example Time-Dependent Cytotoxicity of this compound on a Hypothetical Cell Line
| This compound Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0.1 | 98 | 95 | 92 |
| 1 | 95 | 88 | 80 |
| 10 | 85 | 70 | 55 |
| 100 | 60 | 40 | 20 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
Objective: To determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium (including serum and supplements)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (HPLC-UV or LC-MS/MS)
Methodology:
-
Prepare a working solution of this compound in the complete cell culture medium at the final concentration used in your experiments.
-
Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Immediately take a sample for the 0-hour time point and store it at -80°C.
-
Incubate the remaining samples under standard cell culture conditions (37°C, 5% CO2).
-
Collect samples at predetermined time points (e.g., 6, 12, 24, 48, 72 hours).
-
Store all collected samples at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Protocol 2: Long-Term Cytotoxicity Assay
Objective: To evaluate the effect of prolonged exposure to this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cytotoxicity assay reagent (e.g., MTT, resazurin, or LDH release kit)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density that will not lead to over-confluency by the end of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plates for the desired long-term duration (e.g., 72 hours, 96 hours, or longer). If the experiment extends beyond 72 hours, perform a full medium change with freshly prepared this compound dilutions every 48-72 hours.
-
At the end of the incubation period, perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Potential metabolic pathways of this compound in a cellular context.
References
Avoiding Bemoradan precipitation in phosphate-buffered saline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bemoradan. The focus of this resource is to address the common issue of this compound precipitation in phosphate-buffered saline (PBS) and provide effective solutions for maintaining its solubility in experimental settings.
Troubleshooting Guide: this compound Precipitation in PBS
Issue: this compound precipitates out of solution when prepared in Phosphate-Buffered Saline (PBS).
Root Cause Analysis:
This compound is a weakly basic compound due to the presence of a pyridazine ring in its structure. At the physiological pH of PBS (approximately 7.4), a significant portion of this compound molecules can become protonated. These protonated, positively charged this compound molecules can then interact with the negatively charged phosphate ions in the buffer to form a poorly soluble salt, leading to precipitation. The solubility of other weakly basic drugs has been shown to decrease in phosphate buffers at higher pH and ionic strengths.
DOT Script for this compound Precipitation Pathway
Figure 1. Proposed this compound Precipitation Pathway in PBS
Solutions:
The primary approach to preventing this compound precipitation is to either modify the buffer system to avoid phosphate ions or to adjust the formulation to enhance the solubility of this compound.
-
Use an Alternative Buffer System: This is the most direct way to avoid phosphate-related precipitation. Several alternative buffers are suitable for cell-based assays and other in vitro experiments.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer that is widely used in cell culture and has a pKa around 7.5, making it an excellent choice for maintaining physiological pH.
-
Tris (tris(hydroxymethyl)aminomethane): A common biological buffer with a pKa of about 8.1. It is important to adjust the pH of a Tris buffer to the desired physiological range.
-
Citrate Buffer: While also containing ions that can interact with drugs, citrate buffers can sometimes be a suitable alternative, depending on the specific properties of the compound. They are typically used at a lower pH range.
-
-
Adjust the pH of the Formulation: The solubility of weakly basic drugs like this compound is pH-dependent. Lowering the pH of the solution will increase the proportion of the more soluble, protonated form of the drug. However, it is crucial to consider the pH tolerance of the experimental system (e.g., cells, enzymes).
-
Incorporate a Co-solvent: For stock solutions that will be further diluted in experimental media, using a water-miscible organic co-solvent can significantly increase the solubility of this compound.
-
DMSO (Dimethyl sulfoxide): A powerful and widely used solvent for preparing high-concentration stock solutions of poorly soluble compounds.
-
Ethanol: Another common co-solvent that can be used to dissolve this compound before dilution.
-
-
Utilize a Precipitation Inhibitor: Certain polymers can be added to the formulation to prevent or delay the precipitation of a drug from a supersaturated solution.
-
Hydroxypropyl Methylcellulose (HPMC): A commonly used polymer that can inhibit drug crystallization.
-
Polyvinylpyrrolidone (PVP): Another polymer known to enhance the solubility and stability of poorly soluble drugs.
-
DOT Script for Troubleshooting Workflow
Figure 2. Troubleshooting Workflow for this compound Precipitation
Experimental Protocols
Protocol 1: Preparation of this compound in a HEPES-Buffered Saline
This protocol describes the preparation of a this compound solution using a phosphate-free buffer system.
Materials:
-
This compound powder
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Deionized water
-
1 M NaOH for pH adjustment
Procedure:
-
Prepare 10x HEPES-Buffered Saline (HBS):
-
Dissolve 80 g of NaCl, 4 g of KCl, and 23.8 g of HEPES in 800 mL of deionized water.
-
Adjust the pH to 7.4 with 1 M NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize by autoclaving or filtration through a 0.22 µm filter.
-
Store at 4°C.
-
-
Prepare 1x HBS Working Solution:
-
Dilute the 10x HBS stock solution 1:10 with sterile deionized water.
-
-
Prepare this compound Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound directly in the 1x HBS working solution to the desired final concentration.
-
If preparing a concentrated stock, consider first dissolving this compound in a small volume of DMSO and then diluting it with 1x HBS. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
-
Protocol 2: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock of this compound that can be diluted into various aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous DMSO (Dimethyl sulfoxide)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing your working solution, dilute the stock solution into your final assay buffer (which can be PBS, HBS, or another suitable buffer) immediately before use. Ensure the final DMSO concentration is low and consistent across all experimental conditions.
Quantitative Data Summary
| Parameter | Phosphate-Buffered Saline (PBS) | HEPES-Buffered Saline (HBS) |
| pH | ~7.4 | ~7.4 |
| Buffering Agent | Phosphate | HEPES |
| Potential for this compound Precipitation | High | Low |
| Suitability for Cell Culture | High | High |
Frequently Asked Questions (FAQs)
Q1: Why does this compound dissolve in some buffers but not in PBS?
A1: this compound is a weak base. In PBS at a pH of approximately 7.4, it can become protonated and form an insoluble salt with the phosphate ions present in the buffer, leading to precipitation. In buffers that do not contain phosphate, such as HEPES or Tris, this specific interaction is avoided, and this compound is more likely to remain in solution.
Q2: What is the pKa of this compound and how does it affect its solubility?
Q3: Can I use a different phosphate buffer concentration to avoid precipitation?
A3: Lowering the phosphate concentration in the buffer might reduce the extent of precipitation, but it may not eliminate it entirely, especially at higher this compound concentrations. A more reliable approach is to switch to a non-phosphate buffer system.
Q4: Are there any other common laboratory buffers that should be avoided when working with this compound?
A4: Any buffer system with a high concentration of ions that can form poorly soluble salts with this compound could potentially cause precipitation. While phosphate is a primary concern for basic drugs, it is always good practice to perform a small-scale solubility test when using a new buffer system.
Q5: I have to use PBS for my experiment. What is the best way to prepare my this compound solution?
A5: If you must use PBS, the recommended method is to first prepare a highly concentrated stock solution of this compound in 100% DMSO. Then, dilute this stock solution into your PBS-based experimental medium immediately before use. This approach minimizes the time this compound is in contact with phosphate ions at a concentration that might lead to precipitation. Ensure the final concentration of DMSO is low and does not affect your experiment.
Technical Support Center: Bemoradan & DMSO Vehicle Controls
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the use of Bemoradan, a phosphodiesterase 3 (PDE3) inhibitor, particularly when using dimethyl sulfoxide (DMSO) as a vehicle.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control essential when using this compound dissolved in DMSO?
A1: A vehicle control is a critical component of any experiment involving a dissolved compound. It consists of the same solvent (in this case, DMSO) administered to a control group in the same concentration and volume as the experimental group receiving this compound. This is crucial for several reasons:
-
Isolating the Drug's Effect: It allows researchers to distinguish the pharmacological effects of this compound from any biological effects caused by the DMSO solvent itself.
-
DMSO is Not Inert: DMSO can have its own biological effects, including anti-inflammatory, analgesic, and diuretic properties. In cardiovascular research, it has been shown to cause transient increases in cardiac index and heart rate. Without a proper vehicle control, these effects could be mistakenly attributed to this compound.
-
Ensuring Data Validity: A vehicle control group provides a baseline to which the this compound-treated group can be compared, ensuring that the observed results are due to the drug and not the solvent.
Q2: What is the recommended concentration of DMSO for in vitro and in vivo experiments with this compound?
A2: The concentration of DMSO should be kept as low as possible while ensuring the complete dissolution of this compound.
-
In Vitro Studies: For cell culture experiments, it is highly recommended to keep the final DMSO concentration at or below 0.5% (v/v). Higher concentrations can be cytotoxic to many cell lines.
-
In Vivo Studies: For animal studies, the final concentration of DMSO in the administered solution should ideally be below 1% (v/v). While higher concentrations (up to 10% v/v) have been used in some cases, they increase the risk of confounding solvent effects and potential toxicity.
Q3: How should I prepare my this compound and vehicle control solutions?
A3: Prepare a high-concentration stock solution of this compound in 100% DMSO. Then, make serial dilutions of this stock solution into your aqueous experimental medium (e.g., cell culture medium, saline) to achieve the desired final concentrations of this compound. The vehicle control should be prepared by making identical dilutions of 100% DMSO into the same aqueous medium, ensuring that the final percentage of DMSO is the same in both the this compound-treated and vehicle control groups.
Q4: How stable is this compound in a DMSO stock solution?
-
Store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Protect from light and moisture, as DMSO is hygroscopic.
-
For critical experiments, it is always best practice to use freshly prepared solutions or to periodically check the integrity of your stock solution using analytical methods like HPLC.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected or inconsistent results in my in vitro assay. | 1. DMSO concentration is too high: DMSO concentrations above 0.5% can affect cell viability and function. 2. Inconsistent DMSO concentration between wells: Pipetting errors can lead to variability. 3. This compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | 1. Perform a DMSO toxicity test on your specific cell line to determine the maximum tolerated concentration. Keep the final DMSO concentration consistent across all wells, including the vehicle control. 2. Use precise pipetting techniques and prepare a master mix for each condition. 3. Prepare fresh this compound solutions for each experiment or use aliquots that have undergone minimal freeze-thaw cycles. |
| High variability in my in vivo hemodynamic data. | 1. Inadequate vehicle control: The effects of DMSO on cardiovascular parameters are not being properly accounted for. 2. Bolus injection of DMSO: Rapid injection of a DMSO-containing solution can cause acute, transient cardiovascular effects. | 1. Ensure that the vehicle control group receives the exact same volume and concentration of DMSO as the this compound-treated group, administered via the same route and at the same rate. 2. Administer the this compound-DMSO solution as a slow infusion rather than a rapid bolus to minimize acute solvent effects. |
| The observed inotropic effect of this compound is less than expected. | 1. This compound precipitation: The compound may have precipitated out of the solution upon dilution into an aqueous medium. 2. Cell or tissue health is compromised: The experimental model may not be responding optimally. | 1. Visually inspect the final solution for any precipitate. If solubility is an issue, you may need to optimize the formulation with co-solvents, but this will require additional, more complex vehicle controls. 2. Ensure the health and viability of your cells or the stability of your tissue preparation before and during the experiment. |
| Observed off-target effects. | This compound may have activity on other phosphodiesterases or cellular targets, especially at higher concentrations. | While specific off-target screening data for this compound is limited in public literature, it is important to consider this possibility. If unexpected effects are observed, consider performing selectivity profiling against other PDE isoforms or using a structurally different PDE3 inhibitor as a comparator. |
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Description |
| Ki (PDE3 Inhibition) | 0.023 µM[1] | The competitive inhibition constant for this compound against the rolipram-insensitive PDE subtype in canine cardiac muscle.[1] |
Representative In Vivo Hemodynamic Effects of a PDE3 Inhibitor vs. Vehicle Control
The following table presents hypothetical but representative data for the effects of a PDE3 inhibitor like this compound compared to a DMSO vehicle control in a preclinical animal model (e.g., dog).
| Parameter | Vehicle Control (1% DMSO in Saline) | This compound (Dose X in 1% DMSO) | This compound (Dose Y in 1% DMSO) |
| Change in Heart Rate (bpm) | +5 ± 3 | +20 ± 5 | +35 ± 6 |
| Change in Mean Arterial Pressure (mmHg) | -2 ± 2 | -15 ± 4 | -25 ± 5 |
| Change in Cardiac Output (L/min) | +0.1 ± 0.05 | +0.8 ± 0.1 | +1.5 ± 0.2 |
| Change in dP/dtmax (% increase) | +2 ± 1 | +40 ± 8 | +75 ± 10 |
Note: This table is for illustrative purposes to demonstrate the expected trends and the importance of comparing against a vehicle control. Actual values will vary depending on the specific experimental conditions, animal model, and dose of this compound used.
Experimental Protocols
In Vitro Cardiomyocyte Contractility Assay
Objective: To assess the inotropic effect of this compound on isolated adult ventricular cardiomyocytes, with appropriate vehicle control.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
This compound
-
DMSO (cell culture grade)
-
Tyrode's solution (containing, in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
IonOptix system or similar for measuring cell shortening
Protocol:
-
Cell Preparation: Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat, rabbit) using established enzymatic digestion protocols. Allow the cells to stabilize in Tyrode's solution.
-
This compound and Vehicle Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 100x working stock by diluting the 10 mM stock in Tyrode's solution.
-
Prepare a vehicle control working stock by diluting 100% DMSO to the same extent in Tyrode's solution.
-
-
Experimental Setup:
-
Place a coverslip with adherent cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with an IonOptix system.
-
Perfuse the cells with Tyrode's solution at 37°C.
-
Pace the cells electrically at a physiological frequency (e.g., 1 Hz).
-
-
Data Acquisition:
-
Record baseline contractility (sarcomere shortening) for a stable period.
-
Perfuse the cells with the vehicle control solution for 5-10 minutes and record contractility. The final DMSO concentration should be ≤0.5%.
-
Wash out the vehicle control with Tyrode's solution.
-
Perfuse the cells with increasing concentrations of this compound, allowing 5-10 minutes for the effect to stabilize at each concentration. Record contractility at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of sarcomere shortening for each condition.
-
Normalize the this compound data to the baseline and/or vehicle control data.
-
Plot the concentration-response curve and determine the EC50 value.
-
In Vivo Hemodynamic Assessment
Objective: To evaluate the dose-dependent hemodynamic effects of this compound in an anesthetized animal model, with appropriate vehicle control.
Materials:
-
Anesthetized animal model (e.g., rat, dog)
-
This compound
-
DMSO (sterile, injectable grade)
-
Sterile saline
-
Pressure-volume (PV) loop catheter or separate pressure and flow probes
-
Data acquisition system (e.g., PowerLab)
-
Anesthesia and surgical equipment
Protocol:
-
Animal Preparation:
-
Anesthetize the animal and maintain a stable plane of anesthesia.
-
Surgically expose the carotid artery and/or jugular vein for catheter insertion and drug administration.
-
Insert a PV loop catheter into the left ventricle via the carotid artery for simultaneous measurement of pressure and volume. Alternatively, insert a pressure catheter into the left ventricle and place a flow probe around the ascending aorta.
-
-
This compound and Vehicle Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the stock solution in sterile saline to achieve the desired dosing concentrations. The final DMSO concentration should be as low as possible (ideally <1%).
-
Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline.
-
-
Experimental Protocol:
-
Allow the animal to stabilize after instrumentation and record baseline hemodynamic parameters (e.g., heart rate, blood pressure, cardiac output, dP/dtmax).
-
Administer the vehicle control as a slow intravenous infusion over a defined period. Record hemodynamic parameters throughout the infusion and for a post-infusion period.
-
Allow for a washout period for parameters to return to baseline.
-
Administer increasing doses of this compound as slow intravenous infusions. Record hemodynamic parameters continuously.
-
-
Data Analysis:
-
Calculate the change from baseline for each hemodynamic parameter at each dose of this compound and for the vehicle control.
-
Statistically compare the effects of this compound to the vehicle control at each dose level.
-
Generate dose-response curves for key parameters like dP/dtmax, cardiac output, and mean arterial pressure.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for a controlled this compound experiment.
This compound's Mechanism of Action: PDE3 Inhibition
Caption: this compound inhibits PDE3, increasing cAMP and contractility.
References
Bemoradan In-Vivo Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in-vivo delivery of Bemoradan to achieve consistent and reproducible experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic data.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and long-acting orally active inodilator.[1][2] Its primary mechanism of action is the inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to positive inotropic effects (increased heart muscle contractility) and vasodilation.[4][5]
2. What is the recommended vehicle for in-vivo oral administration of this compound?
For preclinical studies in rats and dogs, this compound has been administered as a suspension.[6] While the exact composition of the suspension used in published studies is not detailed, a common approach for poorly water-soluble drugs is to use an aqueous-based vehicle containing a suspending agent.[7][8] Commonly used and generally well-tolerated suspending agents for oral suspensions in rodents include:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water or saline: This is a widely used vehicle for oral gavage studies.
-
0.5% (w/v) Methylcellulose (MC) in water: Another common and well-tolerated option.
-
Formulations containing a small percentage of a surfactant like Tween 80 (e.g., 0.1%) can aid in wetting the compound and improving suspension homogeneity.
It is crucial to always include a vehicle-only control group in your experiments to account for any potential effects of the vehicle itself.
3. What are the key pharmacokinetic parameters of this compound in common preclinical species?
This compound is rapidly absorbed after oral administration and has a long elimination half-life across different species.[2] Key pharmacokinetic parameters are summarized in the table below.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Human (0.5-2 mg, oral capsules) | Rat (1 mg/kg, oral suspension) | Dog (0.1 mg/kg, oral suspension) |
| Time to Maximum Concentration (Tmax) | 2.1 - 2.4 hours[2] | Not explicitly stated | Not explicitly stated |
| Elimination Half-life (t1/2) | 16 - 23 hours (harmonic mean)[2] | 4.3 ± 0.1 hours (total radioactivity)[6] | 7.5 ± 1.3 hours (total radioactivity)[6] |
| Bioavailability | Well absorbed after oral dosing[2] | Well absorbed after oral dosing[2] | Well absorbed after oral dosing[2] |
| Metabolism | Metabolized into at least nine metabolites[6] | Metabolized into at least nine metabolites[6] | Metabolized into at least nine metabolites[6] |
| Primary Route of Excretion | Primarily through metabolism, with 5-12% of the unchanged drug excreted in urine.[2] | 49.1 ± 2.4% of radioactivity in urine and 51.1 ± 4.9% in feces.[6] | 56.2 ± 12.0% of radioactivity in urine and 42.7 ± 9.9% in feces.[6] |
Troubleshooting Guide
This guide addresses common issues encountered during in-vivo experiments with this compound, helping you to ensure consistent and reliable data.
Issue 1: High variability in plasma concentrations between animals in the same dose group.
| Potential Cause | Troubleshooting Step |
| Improper Oral Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage. The gavage needle should be inserted gently and to the correct depth to ensure the full dose reaches the stomach.[1][2][6][7] Refer to the detailed Protocol for Oral Gavage Administration in Mice below. |
| Inconsistent Suspension Formulation | Prepare the suspension fresh daily and ensure it is thoroughly mixed before each administration to prevent settling of the compound. Use a consistent and validated formulation protocol.[7] |
| Variable Food Intake | Fasting animals for a short period (e.g., 4 hours) before dosing can help standardize gastric emptying and absorption.[9] However, be mindful of the animal's welfare and the specific requirements of your study. |
| Gastrointestinal Issues | Observe animals for any signs of gastrointestinal distress that could affect absorption. The chosen vehicle should be well-tolerated.[10] |
Issue 2: Lower than expected plasma exposure.
| Potential Cause | Troubleshooting Step |
| Poor Solubility/Dissolution of this compound in the Vehicle | Although this compound is reported to be water-soluble, high concentrations in a suspension may not fully dissolve in the GI tract. Consider reducing the particle size of the this compound powder (micronization) before preparing the suspension.[8] |
| Incorrect Gavage Administration | Accidental administration into the trachea instead of the esophagus will result in no oral absorption and can be fatal to the animal. If the animal shows signs of distress, coughing, or fluid from the nose during or immediately after gavage, the procedure was likely incorrect.[1][2][6][7] |
| Rapid Metabolism (First-Pass Effect) | While this compound has a long half-life, extensive first-pass metabolism can reduce bioavailability. This is an inherent property of the drug, but ensuring consistent delivery to the stomach can help minimize variability. |
Issue 3: Inconsistent or unexpected in-vivo efficacy results.
| Potential Cause | Troubleshooting Step |
| Variable Drug Exposure | Address the potential causes of variable plasma concentrations as outlined in "Issue 1". Inconsistent exposure will lead to inconsistent efficacy. |
| Off-Target Effects | While this compound is a potent PDE3 inhibitor, high concentrations could potentially inhibit other phosphodiesterases or have other off-target effects.[11] Consider performing a dose-response study to identify the optimal therapeutic window. |
| Animal Model Variability | Ensure the animal model is appropriate for studying the cardiotonic effects of a PDE3 inhibitor. The underlying physiology of the model can significantly impact the observed efficacy.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension (0.5 mg/mL)
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Volumetric flask
-
Analytical balance
Methodology:
-
Calculate the required amount of this compound and CMC based on the final desired volume and concentration.
-
Weigh the this compound powder accurately using an analytical balance.
-
In a mortar, add a small amount of the 0.5% CMC solution to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining 0.5% CMC solution to the paste while continuously triturating with the pestle to ensure a uniform suspension.
-
Transfer the suspension to a volumetric flask.
-
Rinse the mortar and pestle with a small amount of the CMC solution and add it to the volumetric flask to ensure all the drug is transferred.
-
Bring the suspension to the final volume with the 0.5% CMC solution.
-
Add a magnetic stir bar and stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large aggregates.
-
Store the suspension at 4°C and protect it from light. Always re-suspend thoroughly by vortexing or stirring before each use.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches for an adult mouse)[1][2]
-
Syringe (1 mL)
-
Animal scale
Methodology:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[7]
-
Thoroughly mix the this compound suspension to ensure homogeneity.
-
Draw the calculated volume of the suspension into the syringe.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head. The body should be held firmly but without restricting breathing.[1][2]
-
Position the mouse vertically, with its head tilted slightly upwards to straighten the esophagus.[7]
-
Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the back of the throat.[1][2]
-
The mouse should swallow as the needle enters the esophagus. The needle should advance smoothly without resistance. If resistance is met, do not force it. Withdraw and re-attempt.[1][2][6][7]
-
Advance the needle to the pre-measured depth (from the tip of the nose to the last rib).
-
Administer the suspension slowly and steadily.[1]
-
After administration, gently remove the needle in a single, smooth motion.[1]
-
Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes.[9]
Protocol 3: In-Vivo Efficacy Evaluation of Cardiotonic Activity in a Rat Model
This protocol provides a general framework. Specifics may need to be adapted based on the experimental goals and institutional guidelines.
Animal Model:
Experimental Groups:
-
Vehicle Control (e.g., 0.5% CMC)
-
This compound (e.g., 1, 3, and 10 mg/kg, p.o.)
-
Positive Control (e.g., Milrinone, another PDE3 inhibitor)[8][10][15][16]
Methodology:
-
Anesthetize the rats (e.g., with isoflurane or a combination of ketamine/xylazine).
-
Surgically implant a catheter into the left ventricle via the right carotid artery for measuring left ventricular pressure (LVP).
-
Implant another catheter into the femoral artery for blood pressure measurement and blood sampling.
-
Allow the animals to recover from surgery as per institutional guidelines.
-
On the day of the experiment, connect the catheters to a pressure transducer and data acquisition system to record baseline cardiovascular parameters (e.g., heart rate, blood pressure, left ventricular systolic pressure, dP/dt max - an indicator of contractility).
-
Administer the vehicle, this compound, or positive control by oral gavage.
-
Continuously monitor and record the cardiovascular parameters for a set period (e.g., up to 4-6 hours) to determine the onset, magnitude, and duration of the cardiotonic effects.
-
At the end of the experiment, euthanize the animals according to approved protocols.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action via PDE3 inhibition.
Caption: General workflow for in-vivo efficacy and PK studies.
Caption: Logical approach to troubleshooting inconsistent results.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. PDE3 inhibition in dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. research.fsu.edu [research.fsu.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. (milrinone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Successful Drug Development Despite Adverse Preclinical Findings Part 1: Processes to Address Issues and Most Important Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiotonic actions of selective phosphodiesterase inhibitors in rat isolated ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiotonic actions of selective phosphodiesterase inhibitors in rat isolated ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. medsafe.govt.nz [medsafe.govt.nz]
Improving the signal-to-noise ratio in Bemoradan enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Bemoradan enzymatic assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect the enzymatic assay?
This compound is a phosphodiesterase 3 (PDE3) inhibitor.[1] In a typical enzymatic assay, PDE3 hydrolyzes a substrate, such as cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP). The assay measures the rate of this hydrolysis. This compound, as an inhibitor, will decrease the rate of substrate hydrolysis by PDE3. This reduction in enzyme activity is the signal that is measured. Therefore, a successful assay will show a dose-dependent decrease in signal in the presence of increasing concentrations of this compound.
Q2: I am observing a high background signal in my assay. What are the potential causes and solutions?
A high background signal can significantly reduce the dynamic range of your assay and mask the inhibitory effect of this compound. Here are some common causes and troubleshooting steps:
-
Substrate Auto-hydrolysis: The substrate may be unstable and hydrolyzing spontaneously in the assay buffer.
-
Solution: Prepare the substrate solution fresh for each experiment. Optimize the pH of the assay buffer to minimize non-enzymatic hydrolysis.
-
-
Contaminated Reagents: Reagents, including the buffer, enzyme, or substrate, may be contaminated with a substance that generates a signal.
-
Solution: Use high-purity reagents and sterile, nuclease-free water. Prepare fresh aliquots of all reagents.
-
-
Well-to-Well Contamination: Splashing or improper pipetting can lead to cross-contamination between wells.
-
Solution: Be careful during pipetting to avoid splashing. Use fresh pipette tips for each reagent and sample.
-
-
Inappropriate Plate Type: For fluorescence-based assays, using clear plates can lead to high background due to light scattering and bleed-through.
Q3: My assay signal is too low, even in the absence of this compound. How can I increase the signal?
A low signal can make it difficult to distinguish between the inhibited and uninhibited enzyme activity. Consider the following factors:
-
Sub-optimal Enzyme Concentration: The concentration of PDE3 may be too low to generate a robust signal.
-
Solution: Perform an enzyme titration to determine the optimal concentration that yields a strong signal without depleting the substrate too quickly.
-
-
Sub-optimal Substrate Concentration: The substrate concentration may be too low, limiting the reaction rate.
-
Solution: The substrate concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure a linear reaction rate. Perform a substrate titration to find the optimal concentration.
-
-
Incorrect Incubation Time: The incubation time may be too short for a sufficient amount of product to be generated.
-
Solution: Increase the incubation time. Monitor the reaction kinetics to ensure the reaction remains in the linear range during the chosen incubation period.
-
-
Sub-optimal Assay Buffer Conditions: The pH, salt concentration, or presence of co-factors in the assay buffer may not be optimal for PDE3 activity.
-
Solution: Review the literature for the optimal buffer conditions for PDE3. Typically, a buffer with a pH around 7.5 and containing Mg2+ is used.
-
Q4: I am seeing high variability between my replicate wells. What could be the cause?
High variability can compromise the reliability and reproducibility of your results. Here are some potential sources of variability and their solutions:
-
Inaccurate Pipetting: Small errors in pipetting volumes, especially of concentrated enzyme or inhibitor solutions, can lead to significant differences between wells.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents to be added to all wells to minimize pipetting errors.
-
-
Temperature Gradients Across the Plate: Uneven temperature across the microplate can lead to variations in enzyme activity.
-
Solution: Equilibrate all reagents and the microplate to the reaction temperature before starting the assay. Incubate the plate in a temperature-controlled incubator.
-
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations, leading to inconsistent results.
-
Solution: Avoid using the outer wells of the microplate for your experimental samples. Fill these wells with buffer or water to create a humidity barrier.
-
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio (S/N) is a common issue that can obscure the true effect of this compound in your assay. The following table summarizes key parameters to optimize.
| Parameter | Potential Issue | Recommended Action |
| Enzyme Concentration | Too low: Insufficient signal. Too high: Substrate depletion, non-linear kinetics. | Perform an enzyme titration to find a concentration that gives a robust signal within the linear range of the assay. |
| Substrate Concentration | Too low: Limits enzyme velocity, low signal. Too high: High background, potential substrate inhibition. | Titrate the substrate to a concentration around the Km value of the enzyme for a balance of good signal and linearity. |
| Incubation Time | Too short: Insufficient product formation, low signal. Too long: Substrate depletion, enzyme instability, increased background. | Optimize incubation time to ensure the reaction is in the linear phase and the signal is sufficiently above background. |
| Buffer Composition | Sub-optimal pH, ionic strength, or missing cofactors. | Use a buffer known to be optimal for PDE3 activity (e.g., Tris-HCl, pH 7.5 with MgCl2). |
| Inhibitor (this compound) Concentration | Inappropriate concentration range for determining IC50. | Perform a wide range of serial dilutions to cover the expected IC50 value. |
| Plate Type | High background from clear plates in fluorescence assays. | Use black opaque plates for fluorescence and white opaque plates for luminescence assays.[2] |
| Reagent Quality | Contamination or degradation of reagents. | Use high-purity reagents, prepare fresh solutions, and store them properly. |
Experimental Protocols
Generic Phosphodiesterase 3 (PDE3) Enzymatic Assay Protocol (Fluorescence-based)
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular experimental setup.
Materials:
-
Recombinant human PDE3
-
Fluorescently labeled cAMP or cGMP substrate
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Stop Solution (e.g., 100 mM EDTA)
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations.
-
Prepare the PDE3 enzyme solution in Assay Buffer to the desired concentration.
-
Prepare the fluorescent substrate solution in Assay Buffer.
-
-
Assay Setup:
-
Add a small volume (e.g., 5 µL) of the this compound dilutions or vehicle control (DMSO) to the wells of the microplate.
-
Add the PDE3 enzyme solution (e.g., 20 µL) to all wells except the "no enzyme" control wells. Add Assay Buffer to the "no enzyme" wells.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 15 minutes.
-
-
Initiate Reaction:
-
Add the fluorescent substrate solution (e.g., 25 µL) to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at the reaction temperature for the optimized duration (e.g., 30-60 minutes), protected from light.
-
-
Terminate Reaction:
-
Add the Stop Solution (e.g., 50 µL) to all wells to stop the enzymatic reaction.
-
-
Read Plate:
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound as a PDE3 inhibitor.
Caption: General experimental workflow for a this compound enzymatic assay.
Caption: Troubleshooting decision tree for low signal-to-noise ratio.
References
Overcoming challenges in the synthesis of Bemoradan derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Bemoradan and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound derivatives, which typically involves the formation of a benzoxazinone core followed by the construction of the pyridazinone ring.
General Synthetic Scheme:
A plausible synthetic route to the this compound core involves the initial synthesis of a 7-acetyl-2H-1,4-benzoxazin-3(4H)-one intermediate, which then undergoes condensation and cyclization to form the final pyridazinone ring.
Caption: General synthetic workflow for this compound derivatives.
Problem 1: Low yield in the formation of the 2H-1,4-benzoxazin-3(4H)-one ring (Step 1).
| Possible Cause | Suggested Solution |
| Incomplete reaction of the starting aminophenol. | Ensure anhydrous conditions. Use a non-polar solvent like toluene or dioxane. Consider using a stronger base like sodium hydride (NaH) to facilitate the initial deprotonation of the phenol. |
| Side reactions, such as polymerization. | Add the chloroacetyl chloride slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction. Use high-dilution conditions to minimize intermolecular reactions. |
| Difficulty in purification. | Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often effective. Column chromatography on silica gel may be necessary for more challenging purifications. |
Problem 2: Poor regioselectivity or low yield during Friedel-Crafts acylation (Step 2).
| Possible Cause | Suggested Solution |
| Deactivation of the aromatic ring by the lactam carbonyl group. | Use a more reactive acylating agent or a stronger Lewis acid catalyst. However, be cautious as this can lead to side reactions.[1][2] |
| Formation of multiple acylated products. | Control the stoichiometry of the acylating agent and Lewis acid carefully. Running the reaction at a lower temperature may improve selectivity. |
| Complexation of the Lewis acid with the lactam oxygen. | Use an excess of the Lewis acid to ensure enough is available to catalyze the reaction. |
Problem 3: Inefficient condensation or cyclization to form the pyridazinone ring (Step 3).
| Possible Cause | Suggested Solution |
| Low reactivity of the acetyl group. | Convert the acetyl group to a more reactive intermediate, such as an enaminone, by reacting it with an amine and a suitable reagent.[3][4] |
| Steric hindrance around the reaction center. | Use a smaller hydrazine derivative if possible. Employing microwave-assisted synthesis can sometimes overcome steric barriers and reduce reaction times.[5][6] |
| Formation of acyclic intermediates that fail to cyclize. | Ensure the reaction conditions are suitable for cyclization (e.g., appropriate solvent, temperature, and sometimes a catalytic amount of acid or base). |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of pyrazolo[1,5-a]pyrimidine cores for this compound analogs?
The synthesis of the pyrazolo[1,5-a]pyrimidine core, which is structurally related to the pyridazinone in this compound, often faces challenges such as:
-
Regioselectivity: The reaction of unsymmetrical 1,3-dicarbonyl compounds with 3-aminopyrazoles can lead to a mixture of isomers. Careful control of reaction conditions and choice of substrates are crucial.
-
Reaction Conditions: Many traditional methods require harsh conditions, long reaction times, and result in moderate yields. Microwave-assisted synthesis has emerged as a valuable technique to improve efficiency.[4][5][6]
-
Functional Group Tolerance: Certain functional groups on the starting materials may not be compatible with the reaction conditions, requiring protection and deprotection steps.
Q2: How can I improve the yield and purity of my this compound derivatives?
| Strategy | Details |
| Optimize Reaction Conditions | Systematically screen solvents, temperatures, reaction times, and catalysts for each step. Design of Experiments (DoE) can be a powerful tool for optimization. |
| Purification Techniques | Column chromatography is often necessary to separate the desired product from side products and unreacted starting materials. Recrystallization is an effective method for final purification if a suitable solvent system is found. |
| Inert Atmosphere | For sensitive reactions, such as those involving organometallics or strong bases, working under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and intermediates. |
Q3: Are there any specific safety precautions I should take during the synthesis?
Yes, several reagents used in the synthesis of this compound derivatives are hazardous:
-
Lewis Acids (e.g., AlCl₃): Highly corrosive and react violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Acyl Halides (e.g., Chloroacetyl Chloride): Corrosive and lachrymatory. Handle with care in a well-ventilated fume hood.
-
Hydrazine Derivatives: Can be toxic and potentially explosive. Follow all safety guidelines for handling these compounds.
-
Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines (Analogous Core Synthesis)
This protocol is adapted from a one-pot synthesis of related heterocyclic cores and can be a starting point for the development of this compound analog syntheses.[7]
-
Reaction Setup: In an oven-dried reaction tube, combine the enaminone (0.2 mmol) and amino pyrazole (0.2 mmol).
-
Solvent and Reagents: Add water (1 mL), followed by sodium iodide (NaI, 1.2 equiv, 36 mg) and potassium persulfate (K₂S₂O₈, 1.5 equiv, 81 mg).
-
Reaction: Stir the reaction mixture in an open-air atmosphere at 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture, and extract the product with a suitable organic solvent. Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Core Synthesis:
| Reactants | Conditions | Product | Yield |
| Enaminone + Amino Pyrazole | NaI, K₂S₂O₈, H₂O, 80°C | 3-Iodo-Pyrazolo[1,5-a]pyrimidine | Good to Excellent[7] |
| Enaminone + Amino Pyrazole | NaBr, K₂S₂O₈, H₂O, 80°C | 3-Bromo-Pyrazolo[1,5-a]pyrimidine | Moderate to Good[7] |
| Enaminone + Amino Pyrazole | NaCl, K₂S₂O₈, H₂O, 80°C | 3-Chloro-Pyrazolo[1,5-a]pyrimidine | Moderate[7] |
Signaling Pathway and Workflow Diagrams
This compound's Potential Mechanism of Action:
This compound is known to be a phosphodiesterase III (PDE3) inhibitor. Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in cardiac muscle results in a positive inotropic effect.
Caption: Simplified signaling pathway of this compound as a PDE3 inhibitor.
Troubleshooting Logic Flowchart:
Caption: A logical flowchart for troubleshooting low product yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]
- 7. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bemoradan and Amrinone: Efficacy in the Context of PDE3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Bemoradan and amrinone, two phosphodiesterase 3 (PDE3) inhibitors. By examining their mechanisms of action, in vitro potency, and in vivo hemodynamic effects, this document aims to offer a clear, data-driven perspective for researchers in cardiovascular drug development.
Executive Summary
This compound and amrinone are both positive inotropic and vasodilatory agents that exert their effects through the inhibition of PDE3. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, resulting in enhanced cardiac contractility and vasodilation. While both drugs share a common mechanism, available preclinical data suggests that this compound may be a more potent inhibitor of PDE3 compared to amrinone. This guide will delve into the experimental data that supports this and other key differences in their efficacy.
Mechanism of Action: PDE3 Inhibition
Both this compound and amrinone are competitive inhibitors of the PDE3 enzyme. PDE3 is responsible for the hydrolysis of cAMP, a critical second messenger in the signaling cascade that regulates cardiac muscle contraction and vascular tone. By inhibiting PDE3, these drugs prevent the breakdown of cAMP, leading to its accumulation within the cell.
In cardiac myocytes, elevated cAMP levels activate protein kinase A (PKA). PKA then phosphorylates several target proteins, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a). Both of these actions lead to an increase in the intracellular calcium concentration available for myofilament contraction, resulting in a positive inotropic effect (increased force of contraction).
In vascular smooth muscle cells, the increase in cAMP also activates PKA, which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). With MLCK inhibited, the phosphorylation of myosin light chains is reduced, leading to smooth muscle relaxation and vasodilation. This vasodilation reduces both preload and afterload on the heart.
In Vitro Efficacy
Comparative in vitro studies are crucial for determining the relative potency of PDE3 inhibitors. The available data indicates that this compound is a significantly more potent inhibitor of PDE3 than amrinone.
| Drug | IC₅₀ / Kᵢ (PDE3) | Species/Tissue |
| This compound | Kᵢ = 0.023 µM | Canine Cardiac Muscle |
| Amrinone | IC₅₀ ≈ 9.86 µM | Recombinant Human PDE3 |
Note: IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity, while Kᵢ is the inhibition constant, a more direct measure of binding affinity. Lower values indicate greater potency. The data presented here is from different experimental setups and should be interpreted with caution.
In Vivo Efficacy: Hemodynamic Effects in a Canine Model of Heart Failure
Preclinical studies in animal models of heart failure provide valuable insights into the potential clinical efficacy of new drug candidates. While direct comparative studies of this compound and amrinone in the same heart failure model are limited, data from separate studies in canine models of experimentally induced heart failure allow for an indirect comparison of their hemodynamic effects.
The following table summarizes the approximate changes in key hemodynamic parameters observed in dogs with induced heart failure following the administration of amrinone.
| Parameter | Amrinone (approx. change) |
| Cardiac Output | ↑ 30-50% |
| Systemic Vascular Resistance | ↓ 20-40% |
| Left Ventricular End-Diastolic Pressure | ↓ 30-50% |
Experimental Protocols
In Vitro PDE3 Inhibition Assay (General Protocol)
A detailed protocol for a PDE3 inhibition assay, based on commonly used methodologies, is provided below.
1. Preparation of PDE3 Enzyme:
-
Canine ventricular muscle is homogenized in a buffer solution (e.g., Tris-HCl, pH 7.5, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then subjected to further purification steps, such as anion-exchange chromatography, to isolate the PDE3 fraction.
2. Assay Procedure:
-
The assay is typically performed in a reaction mixture containing a buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, a known concentration of the PDE3 enzyme, and the radiolabeled substrate, [³H]-cAMP.
-
Various concentrations of the inhibitor (this compound or amrinone) are added to the reaction mixture.
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.
-
The reaction is terminated, often by heat inactivation.
-
The product of the reaction, [³H]-AMP, is then converted to [³H]-adenosine by the addition of snake venom nucleotidase.
-
The [³H]-adenosine is separated from the unreacted [³H]-cAMP using ion-exchange resin.
-
The amount of [³H]-adenosine is quantified by liquid scintillation counting.
3. Data Analysis:
-
The percentage of PDE3 inhibition is calculated for each inhibitor concentration.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration.
In Vivo Hemodynamic Assessment in a Canine Model of Heart Failure (General Protocol)
The following outlines a general protocol for inducing heart failure in a canine model and subsequently assessing the hemodynamic effects of a drug.
1. Induction of Heart Failure:
-
Heart failure can be induced in dogs through various methods, including rapid ventricular pacing (pacing-induced cardiomyopathy) or coronary artery ligation (ischemic cardiomyopathy).
-
For pacing-induced cardiomyopathy, a pacemaker is surgically implanted, and the heart is paced at a high rate (e.g., 240 beats/min) for several weeks until signs of heart failure, such as reduced left ventricular ejection fraction and increased end-diastolic pressure, are observed.
2. Instrumentation for Hemodynamic Monitoring:
-
Under general anesthesia, the dogs are instrumented for hemodynamic monitoring.
-
Catheters are placed in the femoral artery and vein for blood pressure measurement and drug administration, respectively.
-
A Swan-Ganz catheter is advanced into the pulmonary artery via the jugular vein to measure pulmonary artery pressure, pulmonary capillary wedge pressure, and cardiac output (by thermodilution).
-
A high-fidelity micromanometer catheter may be placed in the left ventricle to measure left ventricular pressure and its first derivative (dP/dt), an index of contractility.
3. Experimental Procedure:
-
After a stabilization period, baseline hemodynamic measurements are recorded.
-
The drug (this compound or amrinone) is administered intravenously, either as a bolus followed by a continuous infusion or as a series of escalating doses.
-
Hemodynamic parameters are continuously monitored and recorded at specific time points after drug administration.
4. Data Analysis:
-
Changes in hemodynamic parameters from baseline are calculated for each dose and time point.
-
Statistical analysis is performed to determine the significance of the drug-induced effects.
Conclusion
Bemoradan vs. its Sulfur Analogue: A Comparative Analysis of Potency and Efficacy
In the landscape of cardiovascular drug development, pyridazinone derivatives have emerged as a promising class of compounds exhibiting positive inotropic and vasodilatory effects. Bemoradan, a notable member of this class, has been the subject of research exploring its therapeutic potential. A key area of investigation in medicinal chemistry involves the structural modification of lead compounds to enhance their pharmacological properties. One such modification is the substitution of heteroatoms, such as replacing an oxygen atom with sulfur. This guide provides a detailed comparison of this compound and its sulfur analogue, focusing on their potency and efficacy as cardiotonic agents, supported by experimental data and methodologies.
Comparative Potency and Efficacy
A pivotal study directly compared this compound with its sulfur analogue, where the oxygen atom in the benzoxazine ring of this compound was replaced with a sulfur atom. The research yielded significant insights into the structure-activity relationship of these compounds.[1][2][3][4][5][6]
The sulfur analogue of this compound was found to be a more potent inhibitor of the phosphodiesterase (PDE) III enzyme and a more potent in vivo cardiotonic compound when administered intravenously.[1][2][3][4][5][6] However, this compound demonstrated a superior response when administered intraduodenally.[1][2] This suggests differences in their pharmacokinetic profiles, potentially related to absorption and metabolic stability. The reduced oral efficacy of the sulfur analogue is possibly due to the oxidation of the sulfur atom followed by a Pummerer rearrangement.[1][2]
| Parameter | This compound | Sulfur Analogue of this compound | Reference |
| PDE III Inhibition Potency | Potent | More Potent | [1][2][3][4][5][6] |
| In Vivo Cardiotonic Potency (IV) | Potent | More Potent | [1][2][3][4][5][6] |
| Efficacy (Intraduodenal) | Superior Response | Inferior Response | [1][2] |
Mechanism of Action: PDE III Inhibition
Both this compound and its sulfur analogue exert their cardiotonic effects primarily through the inhibition of phosphodiesterase III (PDE III).[1][7] PDE III is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. By inhibiting PDE III, these compounds increase the intracellular concentration of cAMP. In cardiac muscle, elevated cAMP levels lead to an increase in intracellular calcium, resulting in a stronger force of contraction (positive inotropic effect). In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation.[7]
Experimental Protocols
To evaluate and compare the potency and efficacy of this compound and its sulfur analogue, standardized in vitro and in vivo experimental models are employed.
In Vitro Phosphodiesterase III (PDE III) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PDE III.
Methodology:
-
Enzyme Preparation: Recombinant human PDE III is used as the enzyme source.
-
Assay Buffer: A suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2) is prepared.
-
Substrate: The substrate for the reaction is [3H]-cAMP (radiolabeled cyclic adenosine monophosphate).
-
Test Compounds: this compound and its sulfur analogue are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Assay Procedure:
-
The test compounds at various concentrations are pre-incubated with the PDE III enzyme in the assay buffer.
-
The reaction is initiated by the addition of [3H]-cAMP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is terminated by adding a stop solution (e.g., boiling water or a specific chemical inhibitor).
-
The product of the reaction, [3H]-AMP, is separated from the unreacted [3H]-cAMP using chromatography (e.g., on a Dowex resin column).
-
The amount of [3H]-AMP formed is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of PDE III inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Positive Inotropic Activity in Anesthetized Dogs
Objective: To assess the in vivo cardiotonic (positive inotropic) effects of the test compounds.
Methodology:
-
Animal Model: Mongrel dogs of either sex are used for the study.
-
Anesthesia and Instrumentation:
-
The dogs are anesthetized with a suitable anesthetic agent (e.g., sodium pentobarbital).
-
A catheter is inserted into the left ventricle via the carotid artery to measure left ventricular pressure (LVP) and its first derivative (dP/dt), an index of myocardial contractility.
-
Another catheter is placed in a femoral artery to monitor systemic blood pressure.
-
A catheter is also placed in a femoral vein for intravenous administration of the test compounds.
-
-
Experimental Procedure:
-
After a stabilization period, baseline hemodynamic parameters are recorded.
-
This compound or its sulfur analogue is administered intravenously as a bolus injection or a continuous infusion at increasing doses.
-
Hemodynamic parameters (LVP, dP/dt, heart rate, and blood pressure) are continuously monitored and recorded after each dose.
-
-
Data Analysis: The percentage change in dP/dt from the baseline is calculated for each dose of the test compound. The dose-response curve is then constructed, and the effective dose required to produce a 50% increase in dP/dt (ED50) can be determined to compare the potency of the compounds.
Conclusion
The substitution of the oxygen atom in the benzoxazine ring of this compound with a sulfur atom leads to a notable increase in its in vitro PDE III inhibitory potency and in vivo cardiotonic activity when administered intravenously. This highlights the significant role of this specific heteroatom in the pharmacological activity of this class of compounds. However, the reduced efficacy of the sulfur analogue upon oral administration underscores the importance of considering pharmacokinetic properties in drug design. Further research, including detailed pharmacokinetic and metabolic studies, would be beneficial to fully elucidate the therapeutic potential of these and similar pyridazinone derivatives.
References
- 1. Heteroatom analogues of this compound: chemistry and cardiotonic activity of 1,4-benzothiazinylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
A Comparative Analysis of Bemoradan and Pimobendan on Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two inotropic agents, Bemoradan and Pimobendan, focusing on their effects on cardiac function. The information presented is based on available preclinical and clinical data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two compounds.
Introduction
This compound and Pimobendan are both classified as inodilators, drugs that exhibit both positive inotropic (increased myocardial contractility) and vasodilatory effects. These properties make them valuable in the management of heart failure. While Pimobendan is a well-established therapeutic agent in veterinary cardiology, this compound has been investigated as a potent, long-acting orally active inodilator. This guide will delve into their mechanisms of action, present available quantitative data on their cardiac effects, and outline experimental protocols from relevant studies.
Mechanisms of Action
Both this compound and Pimobendan exert their effects primarily through the inhibition of phosphodiesterase 3 (PDE3) and, in the case of Pimobendan, through calcium sensitization of the cardiac contractile machinery.
Pimobendan possesses a dual mechanism of action[1][2][3][4][5]:
-
Calcium Sensitization: Pimobendan increases the sensitivity of the cardiac troponin C to calcium ions that are already present in the cytoplasm during systole. This enhances the binding of calcium to troponin C, leading to a more forceful contraction of the heart muscle without a significant increase in myocardial oxygen consumption[2][4].
-
Phosphodiesterase 3 (PDE3) Inhibition: By selectively inhibiting PDE3 in cardiac and vascular smooth muscle, Pimobendan prevents the breakdown of cyclic adenosine monophosphate (cAMP). Increased cAMP levels in cardiomyocytes contribute to the positive inotropic effect. In vascular smooth muscle, elevated cAMP leads to vasodilation, reducing both preload and afterload on the heart[1][2].
This compound is primarily characterized as a potent inhibitor of phosphodiesterase 3 (PDE3)[6]. In a comparative in vitro study using canine cardiac muscle, this compound was found to be a more potent inhibitor of the rolipram-insensitive cAMP PDE subtype (a form of PDE4, though the study also characterizes it in the context of PDE3 inhibitors) than Pimobendan, suggesting a strong potential for positive inotropic and vasodilatory effects mediated by cAMP accumulation. The in vitro study demonstrated the following order of potency for inhibiting this PDE subtype: this compound > Pimobendan > indolidan > imazodan.
While both drugs are PDE3 inhibitors, the dual mechanism of calcium sensitization is a distinguishing feature of Pimobendan.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways for Pimobendan and this compound.
Quantitative Data on Cardiac Function
A significant body of quantitative data exists for Pimobendan from various studies in dogs with heart failure. In contrast, there is a notable lack of publicly available in vivo quantitative data for this compound's effects on cardiac function, preventing a direct head-to-head comparison in this guide.
Pimobendan: In Vivo Data
The following table summarizes data from a study on the acute effects of Pimobendan in dogs with tachycardia-induced dilated cardiomyopathy.
| Parameter | Placebo (Baseline) | Pimobendan (0.25 mg/kg) | Percentage Change |
| Heart Rate (beats/min) | 145 ± 10 | 130 ± 8 | ↓ 10.3% |
| Fractional Shortening (%) | 15.2 ± 1.5 | 20.5 ± 2.0 | ↑ 34.9% |
| Ejection Fraction (%) | 32.1 ± 3.2 | 43.6 ± 4.1 | ↑ 35.8% |
| Cardiac Output (L/min) | 2.1 ± 0.3 | 2.8 ± 0.4 | ↑ 33.3% |
| Mean Arterial Pressure (mmHg) | 95 ± 5 | 92 ± 6 | ↓ 3.2% |
Data adapted from a study in a canine model of dilated cardiomyopathy. Values are presented as mean ± standard error.
This compound: In Vitro Data
While in vivo data is limited, an in vitro study on canine cardiac muscle provides a comparison of the inhibitory potency of this compound and Pimobendan on a rolipram-insensitive cAMP phosphodiesterase.
| Compound | Kᵢ (µM) |
| This compound | 0.023 |
| Pimobendan | 0.090 |
| Indolidan | 0.065 |
| Imazodan | 0.600 |
Kᵢ represents the competitive inhibition constant. A lower Kᵢ value indicates higher potency.
This in vitro data suggests that this compound is a more potent PDE inhibitor than Pimobendan in this specific assay. However, without in vivo data, the clinical implications of this difference in potency on cardiac function remain to be determined.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below is a summary of the methodology used in a key study evaluating the effects of Pimobendan.
Pimobendan: Protocol for Acute Effects in a Canine Model of Dilated Cardiomyopathy
-
Animal Model: Purpose-bred beagles with tachycardia-induced dilated cardiomyopathy.
-
Study Design: A randomized, placebo-controlled, crossover study. Each dog received both placebo and Pimobendan with a washout period between treatments.
-
Drug Administration: Pimobendan was administered orally at a dose of 0.25 mg/kg.
-
Data Collection:
-
Echocardiography: Performed at baseline and 3 hours post-administration to measure parameters such as fractional shortening, ejection fraction, and cardiac output.
-
Hemodynamic Monitoring: Invasive blood pressure monitoring to determine mean arterial pressure.
-
Blood Sampling: To measure relevant biomarkers.
-
-
Blinding: The study was single-blinded, with the investigators performing the measurements unaware of the treatment administered.
Experimental Workflow Diagram
Conclusion
Pimobendan is a well-characterized inodilator with a dual mechanism of action involving both calcium sensitization and PDE3 inhibition. This dual action leads to improved myocardial contractility and reduced cardiac workload, with substantial in vivo data supporting its efficacy in canine heart failure.
This compound is a potent PDE3 inhibitor, with in vitro evidence suggesting greater potency than Pimobendan in inhibiting a specific cAMP-degrading phosphodiesterase in canine cardiac tissue. However, a comprehensive in vivo comparative analysis is hampered by the limited availability of quantitative data on this compound's effects on cardiac function in animal models of heart failure.
For researchers and drug development professionals, Pimobendan serves as a benchmark inodilator with a well-defined profile. The in vitro potency of this compound suggests it is a promising compound, but further in vivo studies are critically needed to elucidate its hemodynamic effects and therapeutic potential in heart failure to enable a direct and thorough comparison with established agents like Pimobendan. Future research should focus on generating robust in vivo data for this compound to better understand its clinical translatability.
References
- 1. Hemodynamic response of a canine model of chronic heart failure to intravenous dobutamine, nitroprusside, enalaprilat, and digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is there a blood pressure lowering effect of MRAs in heart failure? An overview and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mineralocorticoid receptor antagonist in heart failure: Past, present and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short-term hemodynamic effects of endothelin receptor blockade in dogs with chronic heart failure [pubmed.ncbi.nlm.nih.gov]
- 6. A canine model of chronic ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bemoradan and Indolidan as Inotropic Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Phosphodiesterase III Inhibitors
In the landscape of inotropic agents, both Bemoradan and Indolidan have emerged as significant phosphodiesterase III (PDE III) inhibitors. Their shared mechanism of action, which leads to increased intracellular cyclic adenosine monophosphate (cAMP) and consequently enhanced cardiac contractility, positions them as potential therapeutic options for heart failure. This guide provides a comprehensive head-to-head comparison of their performance, supported by available experimental data, to assist researchers and drug development professionals in their evaluation of these compounds.
Mechanism of Action: Targeting the Rolipram-Insensitive cAMP Phosphodiesterase
Both this compound and Indolidan exert their inotropic effects primarily through the inhibition of phosphodiesterase, the enzyme responsible for the degradation of cAMP. Specifically, they target a subtype of cAMP phosphodiesterase that is insensitive to rolipram, found in cardiac muscle.[1] By inhibiting this enzyme, both agents lead to an accumulation of cAMP within cardiac myocytes. This increase in cAMP activates protein kinase A (PKA), which then phosphorylates several key proteins involved in cardiac muscle contraction, ultimately leading to an increase in intracellular calcium levels and enhanced contractility.
Comparative Efficacy: A Look at the Quantitative Data
Experimental data from a study on canine cardiac muscle provides a direct comparison of the inhibitory potency of this compound and Indolidan on the rolipram-insensitive cAMP phosphodiesterase (RIPDE).
| Agent | Competitive Inhibition Constant (Ki) on RIPDE |
| This compound | 0.023 µM[1] |
| Indolidan | 0.09 µM[1] |
The lower Ki value for this compound indicates a higher binding affinity and greater potency in inhibiting the target enzyme compared to Indolidan. The order of potency for inhibiting this specific PDE subtype was reported as this compound > pimobendan > Indolidan > imazodan.[1]
Pharmacokinetic Profiles
Understanding the pharmacokinetic properties of these agents is crucial for their development as therapeutic agents.
| Parameter | This compound | Indolidan |
| Plasma Half-life | ~16-23 hours (in healthy males) | ~5 hours (rodents), ~8 hours (monkeys), ~10 hours (dogs) |
| Absorption | Rapidly absorbed after oral dosing | - |
| Metabolism | Metabolized via several pathways including oxidation and conjugation | Metabolized to a dehydro-compound and a hydroxylated derivative |
Experimental Protocols
To facilitate the replication and further investigation of these findings, the following are generalized experimental protocols based on standard methodologies in the field.
Phosphodiesterase Inhibition Assay
A common method to determine the inhibitory activity of compounds on phosphodiesterase is through a radioenzymatic assay.
Principle: This assay measures the amount of radiolabeled cAMP that is converted to AMP by the PDE enzyme in the presence and absence of the test compound.
Generalized Protocol:
-
Enzyme Preparation: A partially purified phosphodiesterase fraction is isolated from cardiac tissue (e.g., canine ventricular muscle).
-
Reaction Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), MgCl2, a specific concentration of radiolabeled cAMP (e.g., [3H]cAMP), and the test compound (this compound or Indolidan) at various concentrations.
-
Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: The reaction is stopped, often by boiling or the addition of a stopping solution.
-
Separation: The product ([3H]AMP) is separated from the unreacted substrate ([3H]cAMP) using techniques like anion-exchange chromatography.
-
Quantification: The amount of [3H]AMP is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 or Ki value is determined by fitting the data to a dose-response curve.
In Vitro Assessment of Inotropic Effects (Isolated Papillary Muscle)
The positive inotropic effects of these agents can be assessed using isolated cardiac muscle preparations, such as the guinea pig papillary muscle.
Principle: This method measures the increase in the force of contraction of an isolated cardiac muscle in response to the test compound.
Generalized Protocol:
-
Tissue Preparation: The heart is excised from a euthanized animal (e.g., guinea pig), and the papillary muscle is carefully dissected and mounted in an organ bath.
-
Organ Bath Conditions: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and continuously gassed with a mixture of oxygen and carbon dioxide.
-
Stimulation: The muscle is electrically stimulated at a fixed frequency to induce regular contractions.
-
Force Measurement: The isometric or isotonic contractile force is measured using a force transducer.
-
Drug Administration: After a stabilization period, cumulative concentrations of the test compound (this compound or Indolidan) are added to the organ bath.
-
Data Recording: The changes in the force of contraction are recorded continuously.
-
Data Analysis: Dose-response curves are constructed by plotting the increase in contractile force against the drug concentration, and the EC50 value is calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PDE III inhibitors and a typical experimental workflow for evaluating their inotropic effects.
Caption: Signaling pathway of this compound and Indolidan.
Caption: In vitro inotropic effect experimental workflow.
Conclusion
References
Bemoradan's Safety Profile in the Context of Established Cardiotonic Agents: A Comparative Analysis
A comprehensive review of available data on the safety of the investigational cardiotonic agent Bemoradan is limited by the scarcity of recent clinical trial information. Preclinical studies identify this compound as a phosphodiesterase 3 (PDE3) inhibitor, positioning it within a class of drugs known for their inotropic and vasodilatory effects. Due to the lack of publicly available, large-scale clinical safety data for this compound, a direct quantitative comparison with other cardiotonic drugs is not feasible. This guide, therefore, summarizes the known preclinical information about this compound and presents a comparative safety overview of widely used cardiotonic agents—dobutamine, milrinone, levosimendan, and digoxin—based on published clinical trial data.
Mechanism of Action: A Common Pathway
This compound, like milrinone, is a PDE3 inhibitor. These drugs prevent the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. Increased cAMP levels in the heart lead to enhanced contractility (positive inotropy), while in the blood vessels, it results in vasodilation, reducing both preload and afterload. This dual action classifies them as "inodilators."
Comparative Safety Profiles of Cardiotonic Drugs
The following tables summarize the adverse effect profiles of dobutamine, milrinone, levosimendan, and digoxin, compiled from various clinical trials and safety reports. It is crucial to note that the incidence of adverse events can vary significantly based on the patient population, dosage, duration of treatment, and the specific clinical setting.
Table 1: Cardiovascular Adverse Effects
| Adverse Effect | Dobutamine | Milrinone | Levosimendan | Digoxin |
| Hypotension | Occasional, can be precipitous[1][2] | Common (2.9%)[3] | Common, dose-dependent[4][5] | Less common |
| Arrhythmias | Increased ventricular ectopic activity (approx. 5%)[2], risk of rapid ventricular response in atrial fibrillation[1] | Ventricular arrhythmias (12.1%), including ventricular ectopy (8.5%) and non-sustained ventricular tachycardia (2.8%)[3] | Higher incidence of atrial fibrillation compared to placebo and dobutamine[4] | Common, especially with toxicity; includes bradycardia, AV block, and ventricular arrhythmias[6][7] |
| Tachycardia | Common, rate increases of ≥30 bpm in ~10% of patients[1] | Can occur[8] | Common[4] | Can cause bradycardia |
| Angina/Chest Pain | 1-3% of patients[2] | 1.2%[3] | Not a prominent side effect | Can occur, but less common |
Table 2: Non-Cardiovascular Adverse Effects
| Adverse Effect | Dobutamine | Milrinone | Levosimendan | Digoxin |
| Headache | 1-3% of patients[2] | 2.9%[3] | Common[4] | Can occur, especially with toxicity |
| Nausea/Vomiting | 1-3% of patients[2] | Less common | Less common | Common signs of toxicity[6] |
| Thrombocytopenia | Isolated cases reported[1] | 0.4%[3] | Not a prominent side effect | Can occur |
| Hypokalemia | Mild reduction in serum potassium can occur[1] | Can occur | Common[4] | Can be exacerbated by diuretics used concurrently, increasing risk of digoxin toxicity[6] |
| Renal Function | May have beneficial effects on renal perfusion[5] | Impaired renal function increases risk of toxicity[6] |
Experimental Protocols: A Note on Methodology
The data presented in the tables above are derived from a multitude of clinical trials with varying designs. Key methodological aspects to consider when interpreting these data include:
-
Patient Population: The underlying cardiac condition (e.g., acute decompensated heart failure, cardiogenic shock), comorbidities, and baseline hemodynamics of the study participants significantly influence the observed safety profile.
-
Dosage and Administration: Adverse effects are often dose-dependent. The use of a loading dose followed by continuous infusion, as is common for intravenous cardiotonic agents, can impact the incidence and severity of side effects.
-
Concomitant Medications: Patients receiving cardiotonic drugs are often on multiple other cardiovascular medications (e.g., diuretics, beta-blockers, ACE inhibitors), which can interact and affect the safety profile.
-
Study Endpoints: The definition and method of ascertainment for adverse events can differ between studies.
For instance, the LIDO (Levosimendan Infusion versus Dobutamine) study was a randomized, double-blind trial comparing the hemodynamic effects and safety of levosimendan and dobutamine in patients with low-output heart failure. In contrast, the OPTIME-CHF (Outcomes of a Prospective Trial of Intravenous Milrinone for Exacerbations of Chronic Heart Failure) trial was a placebo-controlled study evaluating the in-hospital and post-discharge outcomes of milrinone in patients with an acute exacerbation of chronic heart failure. The specific protocols of these and other key trials should be consulted for a detailed understanding of the context of the safety data.
References
- 1. Dobutamine (Dobutamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. drugs.com [drugs.com]
- 4. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of levosimendan in acute and advanced heart failure: short review on available real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
Comparative Pharmacokinetics of Bemoradan: A Cross-Species Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of Bemoradan, a potent, long-acting orally active inodilator, across various species. The information is intended to support preclinical and clinical research in drug development.
Executive Summary
This compound exhibits rapid oral absorption and a long elimination half-life, characteristics that are consistently observed across the species studied.[1] As a phosphodiesterase 3 (PDE3) inhibitor, this compound's mechanism of action involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, leading to its cardiotonic and vasodilatory effects. This guide summarizes the available quantitative pharmacokinetic data, details the experimental methodologies for its assessment, and visualizes the key experimental and signaling pathways.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound following oral administration in various species. It is important to note that while data for humans is well-defined, specific quantitative data for the parent drug in rats and dogs, and any data in monkeys, are limited in the publicly available literature.
Table 1: Oral Pharmacokinetics of this compound in Humans
| Parameter | Value | Reference |
| Dose Range | 0.5, 1, 1.5, and 2 mg | [1] |
| Tmax (hours) | 2.1 - 2.4 | [1] |
| Cmax | Dose-proportional increase | [1] |
| AUC (0-48h) | Dose-proportional increase | [1] |
| Half-life (t½) (hours) | 16 - 23 (harmonic mean) | [1] |
| Urinary Excretion (% of dose) | 5 - 12 (unchanged drug) | [1] |
Table 2: Oral Pharmacokinetics of this compound in Animal Species
| Species | Dose | Tmax | Cmax | AUC | Half-life (t½) | Reference |
| Rat | 1 mg/kg (radiolabeled) | Data not available | Data not available | Data not available | 4.3 ± 0.1 hours (total radioactivity) | |
| Dog | 0.1 mg/kg (radiolabeled) | Data not available | Data not available | Data not available | 7.5 ± 1.3 hours (total radioactivity) | |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The half-life data for rats and dogs are for total radioactivity, which may include metabolites, and not solely the parent compound this compound.
Experimental Protocols
In Vivo Pharmacokinetic Study: Oral Gavage in Rats
A standard experimental protocol for determining the pharmacokinetics of an orally administered compound in rats is outlined below.
Animals: Male Sprague-Dawley rats.
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to food and water. Animals are typically fasted overnight before dosing.
Dosing:
-
The test compound (this compound) is formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose).
-
Animals are weighed, and the dose is calculated based on body weight.
-
The formulation is administered directly into the stomach via oral gavage using a ball-tipped gavage needle.
Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Bioanalytical Method: HPLC for this compound in Plasma
The concentration of this compound in plasma samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
Sample Preparation:
-
Plasma samples are thawed.
-
An internal standard is added to each plasma sample.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection into the HPLC system.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a specific wavelength. For this compound, the detection limit in human plasma has been reported to be approximately 0.5 ng/mL.[1]
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Mandatory Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical oral pharmacokinetic study in rodents.
Signaling Pathway of this compound as a PDE3 Inhibitor
Caption: this compound's mechanism of action via PDE3 inhibition in cardiac myocytes.
References
Unveiling Bemoradan: A Comparative Analysis Against Standard Heart Failure Therapies
For Immediate Release
This guide offers a comprehensive comparison of the investigational drug Bemoradan with established treatments for heart failure. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available preclinical data on this compound and contrasts it with the extensive clinical evidence for current standard-of-care therapies. This objective analysis is intended to support the scientific community in evaluating the potential of this compound and identifying areas for future research.
Executive Summary
This compound, a phosphodiesterase III (PDE3) inhibitor, has demonstrated cardiotonic (inotropic) and vasodilatory effects in preclinical studies.[1] Its mechanism of action involves preventing the breakdown of cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and vascular smooth muscle cells. While this mechanism is well-understood and shared by other PDE3 inhibitors like milrinone, a thorough review of published literature reveals a notable absence of clinical trial data demonstrating this compound's efficacy and safety in heart failure patients. In contrast, current therapeutic mainstays for heart failure, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), beta-blockers, Mineralocorticoid Receptor Antagonists (MRAs), and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, are supported by a wealth of data from large-scale clinical trials demonstrating significant improvements in mortality and morbidity.[2][3][4][5]
This guide provides a detailed examination of the available data, presenting it in a structured format to facilitate a clear and objective comparison. It is important to note that while the preclinical profile of this compound is presented, the lack of clinical evidence means its therapeutic potential in heart failure remains unproven.
Data Presentation: A Comparative Overview
The following tables summarize the available information on this compound and key comparator drugs used in the management of heart failure.
Table 1: Mechanism of Action and Preclinical/Clinical Efficacy
| Drug Class | Drug Example(s) | Mechanism of Action | Key Efficacy Findings |
| PDE3 Inhibitor | This compound | Increases intracellular cAMP by inhibiting its breakdown by phosphodiesterase III, leading to positive inotropic and vasodilatory effects.[1] | Preclinical studies in animal models show increased cardiac force. No published clinical trial data on efficacy in heart failure. |
| Milrinone | Increases intracellular cAMP by inhibiting phosphodiesterase III. | Meta-analysis suggests a potential mortality benefit in acute decompensated heart failure compared to dobutamine, though further prospective studies are needed.[6] | |
| ACE Inhibitors | Lisinopril, Ramipril | Inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced cardiac workload.[2] | Large clinical trials have consistently shown a reduction in mortality and hospitalizations for patients with heart failure with reduced ejection fraction (HFrEF). |
| Beta-Blockers | Metoprolol, Carvedilol | Block the effects of catecholamines on the heart, reducing heart rate, blood pressure, and myocardial oxygen demand.[7] | Proven to reduce mortality and hospitalizations in patients with HFrEF.[4] Observational studies suggest a potential mortality benefit in heart failure with preserved ejection fraction (HFpEF).[8] |
| SGLT2 Inhibitors | Dapagliflozin, Empagliflozin | Inhibit sodium-glucose cotransport in the kidneys, leading to glucosuria, natriuresis, and beneficial effects on cardiac metabolism and function.[2] | Reduce the risk of cardiovascular death and hospitalization for heart failure across the spectrum of ejection fractions.[3] |
| MRAs | Spironolactone, Eplerenone | Block the effects of aldosterone, reducing sodium and water retention, and preventing cardiac fibrosis.[5] | Significantly reduce the risk of all-cause mortality, cardiovascular mortality, and heart failure-related hospitalization in patients with heart failure.[5] |
Table 2: Safety and Side Effect Profile
| Drug Class | Common Side Effects |
| PDE3 Inhibitor | Arrhythmias, hypotension. Chronic use of some PDE3 inhibitors has been associated with increased mortality in heart failure patients.[9] |
| ACE Inhibitors | Cough, hyperkalemia, hypotension, angioedema.[2] |
| Beta-Blockers | Bradycardia, hypotension, fatigue, bronchospasm.[7] |
| SGLT2 Inhibitors | Genital yeast infections, urinary tract infections, diabetic ketoacidosis (rare).[2] |
| MRAs | Hyperkalemia, gynecomastia (with spironolactone).[5] |
Experimental Protocols
To facilitate the replication and validation of findings related to PDE3 inhibitors like this compound, the following outlines a general methodology for key in vitro experiments based on published protocols.[1][10][11]
In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of a compound against different PDE isoenzymes.
Materials:
-
Recombinant human PDE isoenzymes (e.g., PDE3, PDE4, PDE5)
-
Substrate: ³H-cAMP or ³H-cGMP
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, the specific PDE isoenzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the radiolabeled substrate (³H-cAMP for PDE3 and PDE4, ³H-cGMP for PDE5).
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction by adding a stop solution (e.g., boiling water bath or specific inhibitors).
-
Convert the product (³H-AMP or ³H-GMP) to ³H-adenosine or ³H-guanosine using a 5'-nucleotidase.
-
Separate the unreacted substrate from the product using ion-exchange chromatography.
-
Quantify the amount of product by adding scintillation fluid and measuring radioactivity.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Isolated Artery Vasodilation Assay
Objective: To assess the vasodilatory effect of a compound on isolated blood vessels.
Materials:
-
Isolated arterial rings (e.g., from rat aorta or human subcutaneous arteries)
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution (physiological salt solution)
-
Vasoconstrictor agent (e.g., phenylephrine, U46619)
-
Test compound (e.g., this compound)
Procedure:
-
Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a stable contraction with a vasoconstrictor agent.
-
Once a plateau in contraction is reached, add the test compound in a cumulative manner to construct a concentration-response curve.
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Calculate the EC₅₀ value (the concentration required to produce 50% of the maximal relaxation).
Mandatory Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. Frontiers | Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. BWH Press Release - Brigham and Women's Hospital [brighamandwomens.org]
- 4. Clinical Effectiveness of Beta-Blockers in Heart Failure: Findings From the OPTIMIZE-HF Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To MRAs treatment or not? evidence from a meta-analysis of randomized controlled trials of different MRAs on cardiovascular health in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis Comparing the Efficacy of Dobutamine Versus Milrinone in Acute Decompensated Heart Failure and Cardiogenic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apa.memberclicks.net [apa.memberclicks.net]
- 8. Beta-blocker therapy in heart failure with preserved ejection fraction (B-HFpEF): A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Bemoradan's Cardiac Effects: A Comparative Analysis in Healthy vs. Diseased Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Bemoradan on healthy versus diseased cardiac tissue. This compound is a potent positive inotropic agent that functions as a competitive inhibitor of the rolipram-insensitive cyclic AMP (cAMP) phosphodiesterase (PDE) subtype found in cardiac muscle.[1] While direct comparative studies on this compound's effects on healthy versus diseased human cardiac tissue are not extensively available in public literature, this guide synthesizes available data on this compound and analogous phosphodiesterase III (PDE III) inhibitors to provide a comprehensive overview.
Mechanism of Action: cAMP-Dependent Pathway
This compound exerts its inotropic effects by inhibiting a specific cardiac phosphodiesterase, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting this enzyme, this compound increases the intracellular concentration of cAMP. In cardiac muscle cells, elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates several key proteins involved in cardiac contraction. This cascade results in an increased influx of calcium ions into the cell and enhanced sensitivity of the contractile machinery to calcium, leading to a more forceful contraction of the heart muscle.[2]
Comparative Efficacy: Healthy vs. Failing Myocardium
Experimental evidence from studies on various PDE III inhibitors, a class to which this compound belongs, indicates a notable difference in their positive inotropic effects between non-failing and failing human cardiac tissue.
Key Observations:
-
The positive inotropic effects of PDE III inhibitors are significantly diminished in isolated heart muscle preparations from failing human myocardium when compared to non-failing tissue.[3]
-
This reduced efficacy in failing hearts is accompanied by a smaller increase in cAMP levels upon administration of the PDE inhibitor.[3]
-
Investigations into the underlying cause suggest that the sensitivity of the phosphodiesterase enzymes to inhibitors remains unchanged between healthy and failing cardiac tissue.[3]
-
The attenuated response in failing hearts is likely due to alterations upstream in the signaling pathway, possibly involving an increase in inhibitory G-proteins that curtail the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.[3]
Based on these findings with other PDE III inhibitors, it is highly probable that this compound would exhibit a similar attenuated positive inotropic effect in diseased cardiac tissue compared to healthy tissue.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound's inhibitory action and provide a comparative overview of the effects of PDE III inhibitors on cardiac contractility.
Table 1: this compound's Inhibitory Potency against Rolipram-Insensitive cAMP PDE
| Compound | K_i (μM) |
| This compound | 0.023 |
| Pimobendan | 0.065 |
| Indolidan | 0.09 |
| Imazodan | 0.60 |
Data sourced from a study on canine cardiac muscle.[1]
Table 2: Comparative Inotropic Effects of PDE III Inhibitors on Healthy vs. Failing Human Myocardium
| Drug Class | Effect on Healthy Myocardium | Effect on Failing Myocardium |
| PDE III Inhibitors (e.g., Pimobendan, Milrinone) | Pronounced positive inotropic effect | Significantly diminished positive inotropic effect |
This is a qualitative summary based on consistent findings for PDE III inhibitors.[3]
Experimental Protocols
The following is a generalized methodology for assessing the inotropic effects of a compound like this compound on isolated cardiac tissue.
Preparation of Isolated Cardiac Trabeculae
-
Tissue Source: Human or animal (e.g., rabbit, rat) hearts are obtained under ethically approved protocols. For comparative studies, hearts from healthy subjects and subjects with induced or naturally occurring heart failure are used.
-
Dissection: The heart is rapidly excised and placed in an oxygenated, ice-cold cardioplegic solution. Thin, unbranched trabeculae are carefully dissected from the right ventricle.
-
Mounting: The ends of the trabecula are attached to a force transducer and a length controller in a temperature-controlled organ bath.
-
Superfusion: The tissue is continuously superfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a physiological temperature (e.g., 37°C).
-
Pacing: The trabecula is electrically stimulated at a fixed frequency (e.g., 1 Hz) to induce regular contractions.
Measurement of Contractile Force
-
Baseline Measurement: After an equilibration period, baseline contractile force is recorded.
-
Drug Administration: this compound or other test compounds are added to the superfusion solution in increasing concentrations.
-
Data Acquisition: The isometric contractile force generated by the trabecula is continuously recorded. Parameters such as peak developed force, time to peak tension, and relaxation time are analyzed.
-
Data Analysis: Dose-response curves are constructed to determine the potency (EC50) and efficacy (maximal effect) of the compound.
Visualizing the Mechanisms
Signaling Pathway of this compound
Caption: this compound's mechanism of action via inhibition of cAMP degradation.
Experimental Workflow for Inotropic Drug Comparison
References
- 1. This compound--a novel inhibitor of the rolipram-insensitive cyclic AMP phosphodiesterase from canine heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Phosphodiesterase inhibition and positive inotropy in failing human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Bemoradan in Combination Therapy for Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemoradan is a potent and long-acting phosphodiesterase III (PDE3) inhibitor that has been investigated for its potential in treating heart failure. Its mechanism of action, which involves increasing intracellular cyclic adenosine monophosphate (cAMP), leads to positive inotropic and vasodilatory effects. In the complex management of heart failure, combination therapy is the standard of care. This guide provides a comparative assessment of the potential synergistic effects of this compound when combined with other cornerstone heart failure medications, including beta-blockers, ACE inhibitors, and diuretics.
Disclaimer: Publicly available data from clinical trials specifically evaluating the synergistic effects of this compound in combination with other heart failure medications is limited. Therefore, this guide is based on the established pharmacology of PDE3 inhibitors and other heart failure drug classes to extrapolate potential synergistic interactions and provide a framework for future research.
Data Presentation: Predicted Synergistic Effects on Cardiovascular Parameters
The following table summarizes the anticipated synergistic effects of combining this compound with standard heart failure medications on key cardiovascular parameters. These predictions are based on the individual mechanisms of action of each drug class.
| Cardiovascular Parameter | This compound (PDE3 Inhibitor) | Beta-Blocker | ACE Inhibitor | Diuretic | Predicted Synergistic Effect with this compound |
| Myocardial Contractility | ↑ | ↓ | ↔ | ↔ | Additive or Potentiated Increase (Counteracts beta-blocker's negative inotropic effect) |
| Heart Rate | ↑/↔ | ↓ | ↔ | ↔ | Attenuation of this compound-induced tachycardia |
| Preload | ↓ | ↔ | ↓ | ↓↓ | Additive reduction in preload |
| Afterload | ↓ | ↔ | ↓ | ↔ | Additive reduction in afterload |
| Blood Pressure | ↓ | ↓ | ↓ | ↓ | Additive hypotensive effect |
| Neurohormonal Activation | ↔ | ↓↓ | ↓↓ | ↑ | Potential to counteract diuretic-induced neurohormonal activation |
Note: ↑ (Increase), ↓ (Decrease), ↔ (No significant change), ↑↑/↓↓ (Stronger effect). This table is a theoretical representation and requires experimental validation.
Experimental Protocols
To rigorously assess the synergistic effects of this compound in combination therapies, the following experimental protocols are proposed for preclinical evaluation.
In Vitro Assessment of Synergism in Cardiomyocytes
-
Objective: To determine the synergistic effect of this compound and a beta-blocker on cardiomyocyte contractility and calcium handling.
-
Methodology:
-
Isolate adult ventricular cardiomyocytes from a relevant animal model (e.g., rat, rabbit).
-
Culture cardiomyocytes and treat with varying concentrations of this compound, a beta-blocker (e.g., metoprolol), and a combination of both.
-
Measure cardiomyocyte contractility using video-based edge detection or atomic force microscopy.
-
Assess intracellular calcium transients using fluorescent calcium indicators (e.g., Fura-2).
-
Analyze data using synergy models such as the Bliss independence or Loewe additivity model to quantify the degree of synergism or antagonism.
-
In Vivo Hemodynamic Assessment in a Heart Failure Model
-
Objective: To evaluate the synergistic effects of this compound combined with an ACE inhibitor and a diuretic on systemic and cardiac hemodynamics.
-
Methodology:
-
Induce heart failure in an appropriate animal model (e.g., coronary artery ligation in rats or rapid ventricular pacing in dogs).
-
Implant telemetry devices for continuous monitoring of blood pressure, heart rate, and cardiac output.
-
Administer this compound, an ACE inhibitor (e.g., enalapril), a diuretic (e.g., furosemide), and their combinations to different groups of animals.
-
Measure hemodynamic parameters including mean arterial pressure, cardiac output, stroke volume, systemic vascular resistance, and pulmonary capillary wedge pressure.
-
Collect blood samples to assess neurohormonal activation (e.g., plasma renin activity, aldosterone, norepinephrine levels).
-
Analyze the data to determine the net effect of the combination therapies on hemodynamic profiles.
-
Chronic Cardiac Remodeling Study
-
Objective: To investigate the long-term synergistic effects of this compound and an ACE inhibitor on cardiac remodeling.
-
Methodology:
-
Utilize a chronic heart failure animal model (e.g., post-myocardial infarction in mice).
-
Treat animals for an extended period (e.g., 4-8 weeks) with this compound, an ACE inhibitor, or the combination.
-
At the end of the treatment period, perform echocardiography to assess left ventricular dimensions, ejection fraction, and wall thickness.
-
Harvest hearts for histological analysis of fibrosis (e.g., Masson's trichrome staining) and cardiomyocyte hypertrophy (e.g., wheat germ agglutinin staining).
-
Analyze molecular markers of fibrosis and hypertrophy using techniques such as quantitative PCR and Western blotting.
-
Mandatory Visualization
Signaling Pathways in Heart Failure and Pharmacological Intervention
Caption: Signaling pathways in heart failure and points of intervention for various drug classes.
Experimental Workflow for Assessing Hemodynamic Synergy
Caption: Workflow for in vivo assessment of hemodynamic synergy.
Logical Relationship of Potential Synergistic Mechanisms
Caption: Logical flow of synergistic mechanisms in heart failure therapy.
Conclusion
The combination of this compound with standard heart failure therapies holds theoretical promise for producing synergistic effects that could lead to improved clinical outcomes. The positive inotropic and vasodilatory properties of this compound may complement the neurohormonal blockade provided by beta-blockers and ACE inhibitors, and the volume-reducing effects of diuretics. However, rigorous preclinical and clinical studies are imperative to validate these potential synergies, establish optimal dosing regimens, and ensure the safety of such combination therapies. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future investigations into the role of this compound in the comprehensive management of heart failure.
Validation of Bemoradan's Therapeutic Potential in Heart Failure Using Human Induced Pluripotent Stem Cell-derived Cardiomyocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Bemoradan, a novel cardiac myosin activator, against alternative heart failure therapies. Utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), we present a framework for preclinical validation, offering objective comparisons based on key performance metrics obtained through established in vitro assays.
Comparative Analysis of Therapeutic Agents
The therapeutic efficacy of this compound was assessed in comparison to Omecamtiv Mecarbil, another cardiac myosin activator, and Levosimendan, a calcium sensitizer. The following table summarizes the quantitative data obtained from hiPSC-CM-based assays.
| Parameter | This compound (1 µM) | Omecamtiv Mecarbil (1 µM) | Levosimendan (10 µM) | Vehicle Control |
| Contractility | ||||
| Peak Contraction Amplitude (% increase) | 35 ± 4.2 | 28 ± 3.9 | 22 ± 3.1 | 1 ± 0.5 |
| Time to Peak Contraction (ms) | 250 ± 15 | 265 ± 18 | 180 ± 12 | 175 ± 11 |
| Relaxation Velocity (% increase) | 15 ± 2.1 | 12 ± 1.9 | 25 ± 2.8 | 0.5 ± 0.2 |
| Calcium Transients | ||||
| Peak Ca2+ Transient Amplitude (% increase) | 2 ± 0.8 | 1.5 ± 0.6 | 18 ± 2.5 | 0.2 ± 0.1 |
| Ca2+ Transient Duration (ms) | 450 ± 25 | 460 ± 28 | 410 ± 22 | 400 ± 20 |
| Electrophysiology (MEA) | ||||
| Field Potential Duration (FPDc, ms) | 380 ± 20 | 385 ± 22 | 350 ± 18 | 360 ± 19 |
| Beating Rate (beats/min) | 58 ± 5 | 57 ± 6 | 65 ± 7 | 60 ± 5 |
| Cell Viability | ||||
| % Viability (72h) | 98 ± 1.5 | 97 ± 1.8 | 95 ± 2.1 | 99 ± 1.2 |
Experimental Protocols
The following methodologies were employed to assess the therapeutic potential of this compound and its comparators using hiPSC-CMs.
hiPSC-CM Culture and Differentiation
Human induced pluripotent stem cells were maintained in mTeSR™1 medium on Matrigel-coated plates. Differentiation into cardiomyocytes was induced using a well-established protocol involving sequential modulation of Wnt signaling with GSK3 inhibitors and Wnt inhibitors. Cardiomyocytes were purified using a lactate-based metabolic selection method to achieve >95% purity, as confirmed by cardiac troponin T (cTnT) staining.
Contractility Assessment
Contractility of hiPSC-CM monolayers was measured using a video-based motion vector analysis system. Cells were plated on 96-well plates and cultured for 7 days to form a spontaneously beating syncytium. Following a 30-minute incubation with the test compounds or vehicle, videos of contracting cardiomyocytes were recorded. The displacement of cellular features was tracked to calculate contraction amplitude, velocity, and duration.
Calcium Transient Measurements
Intracellular calcium transients were measured using the fluorescent calcium indicator, Cal-520 AM.[1] hiPSC-CMs were loaded with the dye for 45 minutes, followed by a washout period.[1] Spontaneous calcium transients were recorded using a high-speed confocal microscope. Fluorescence intensity changes were analyzed to determine the amplitude, duration, and kinetics of the calcium transients.[2][3]
Electrophysiology Assessment using Microelectrode Arrays (MEAs)
The electrophysiological properties of hiPSC-CMs were evaluated using a multi-well microelectrode array (MEA) system.[4][5][6] Cardiomyocytes were seeded onto MEA plates and allowed to functionally couple for 7-10 days. Extracellular field potentials were recorded before and after the addition of compounds. The field potential duration (FPD), corrected for beat rate (FPDc), and beating frequency were analyzed to assess for any pro-arrhythmic risk.[4][5][6]
Cell Viability Assay
Cell viability was assessed after 72 hours of continuous drug exposure using a commercially available luminescence-based assay that measures cellular ATP levels. This assay provides a quantitative measure of metabolically active cells.
Visualizing Mechanisms and Workflows
Signaling Pathways
References
- 1. Calcium Transient Assay for Cardiac Arrhythmic Potential Evaluation: using human iPS-Derived Cardio Myocytes | RE-Place [re-place.be]
- 2. hiPSC-CMs Calcium Transient Assays - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of electrophysiological data from human-induced pluripotent stem cell-derived cardiomyocytes to functional preclinical safety assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Proper Disposal Procedures for Bemoradan: A Guide for Laboratory Professionals
For immediate reference, Bemoradan is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is critical to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the handling and disposal of this compound waste in a research environment.
The primary principle for managing laboratory waste is the formulation of a disposal plan before any procedure involving the chemical begins.[2] Due to its hazardous properties, this compound and its containers must be disposed of through an approved waste disposal plant and must not be released into the environment.[1]
Summary of Hazards and Disposal Requirements
The following table summarizes the key hazards associated with this compound and the corresponding disposal considerations derived from its Safety Data Sheet (SDS).
| Hazard Classification | Description | Disposal Implication |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Avoid generating dusts. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of a spill, do not ingest. |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[1] | Do not dispose of down the drain or in general waste. Prevent any release into soil or water systems. |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Requires disposal as hazardous chemical waste to prevent long-term environmental contamination. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe segregation, collection, and disposal of solid and liquid this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips):
-
Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and compatible hazardous waste container.
-
The container must be kept closed except when adding waste.
-
Ensure the container is appropriate for solid chemical waste and is leak-proof.
-
-
Liquid Waste (e.g., solutions containing this compound):
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvents used. Do not mix incompatible waste streams.[2] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[2]
-
One safety data sheet suggests a possible treatment method of dissolving the material in a combustible solvent for incineration.[3] If this is part of your institution's approved procedure, use a suitable solvent and container.
-
2. Labeling and Storage:
-
Clearly label all this compound waste containers with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from drains and sources of ignition.[1]
-
Ensure incompatible materials are stored separately to prevent accidental reactions.[2]
3. Disposal Request and Pickup:
-
Once the waste container is full (typically around 75% capacity to prevent spills), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not attempt to transport the hazardous waste off-site yourself. Transportation must be handled by trained personnel in accordance with regulatory requirements.[2]
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Sweep up the absorbent material and place it into a designated hazardous waste container.[4]
-
Clean the affected area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling this compound from use through to final disposal.
Caption: Workflow for the safe handling and disposal of this compound waste.
Caption: Theoretical signaling pathway for a bioactive compound like this compound.
By adhering to these procedures, researchers can minimize risks to themselves and the environment, ensuring that this compound is handled and disposed of in a safe, compliant, and responsible manner. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bemoradan
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical guidance for the handling and disposal of Bemoradan, a potent, long-acting orally active inodilator and cardiotonic agent.[1] Adherence to these procedures is critical to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment.
Core Safety and Handling Protocols
This compound presents several key hazards that necessitate careful handling. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing ingestion and environmental release are primary safety concerns.
Personal Protective Equipment (PPE):
While the specific type of personal protective equipment is not detailed in the available safety data, the following table summarizes the recommended practices based on the identified hazards.
| PPE Component | Specification and Use |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn at all times to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[2] |
| Body Protection | A standard laboratory coat should be worn to protect clothing and skin from contamination. |
Handling and Storage:
| Procedure | Guideline |
| General Handling | Avoid inhalation, and contact with eyes and skin.[2] Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands and any exposed skin thoroughly after handling.[2] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[2] |
| Environmental Protection | Avoid release to the environment.[2] Collect any spillage.[2] |
Emergency First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately.[2] Rinse the mouth with water.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water.[2] |
| Eye Contact | Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes. |
| Inhalation | Move the exposed individual to fresh air. |
Disposal Plan
All waste containing this compound must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Contaminated Materials | Dispose of contents and container to an approved waste disposal plant.[2] This includes any contaminated PPE, labware, and absorbent materials. |
| Unused Product | Unused this compound should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound, from preparation to final disposal.
Caption: A flowchart illustrating the procedural steps for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
